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  • Product: 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE
  • CAS: 86261-90-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate: Structure, Synthesis, and Advanced Applications

This guide provides a comprehensive technical overview of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (CAS 86261-90-7), a functional monomer of significant interest in the development of advanced polymers. This document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (CAS 86261-90-7), a functional monomer of significant interest in the development of advanced polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into its chemical architecture, synthesis, and diverse applications, with a particular focus on its emerging role in biomedical fields.

Molecular Architecture and Physicochemical Properties

2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate, commonly referred to as ureido methacrylate (UMA), is a unique monomer that combines a polymerizable methacrylate group with a cyclic urea (imidazolidinone) functionality via an ethyl linker.[1][2] This distinct structure imparts a valuable combination of properties to the polymers derived from it. The molecular formula is C₉H₁₄N₂O₃, and its molecular weight is 198.22 g/mol .[3]

The chemical structure of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE is characterized by:

  • A Methacrylate Group: This vinyl functional group is readily polymerizable through free-radical and controlled radical polymerization techniques, allowing for its incorporation into a wide array of polymer backbones.[4]

  • An Imidazolidinone Ring: This five-membered cyclic urea moiety is the key to the monomer's unique properties. The two nitrogen atoms and the carbonyl group can participate in strong hydrogen bonding, which significantly influences the properties of the resulting polymers, such as adhesion and thermal stability.

  • An Ethyl Linker: This flexible spacer connects the methacrylate group to the imidazolidinone ring.

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 86261-90-7[3]
Molecular Formula C₉H₁₄N₂O₃[3]
Molecular Weight 198.22 g/mol [3]
Appearance Clear, yellowish liquid[5]
Density Approximately 0.99 g/mL at 25 °C[3]
Boiling Point 100 °C (for a 25% solution in MMA)[3]
Melting Point -30 °C[2]
Refractive Index n20/D 1.437[3]

Below is a diagram illustrating the chemical structure of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE.

Caption: Chemical structure of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate.

Synthesis and Purification

The primary industrial synthesis of 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate is achieved through a transesterification reaction. This process involves the reaction of 1-(2-hydroxyethyl)imidazolidin-2-one (also known as hydroxyethyl ethylene urea) with an alkyl methacrylate, typically methyl methacrylate (MMA).[6][7][8][9]

Reaction Mechanism and Causality

The transesterification is an equilibrium-driven reaction where the ester group of the alkyl methacrylate is exchanged with the hydroxyl group of the hydroxyethyl ethylene urea. The reaction is typically catalyzed by organotin compounds or other transesterification catalysts.[6][7][8][9] The equilibrium is shifted towards the product side by the continuous removal of the alcohol byproduct (e.g., methanol when using MMA) via azeotropic distillation with the excess alkyl methacrylate.[6][7][8][9]

The choice of catalyst is critical for achieving high yields and minimizing side reactions. While organotin catalysts are effective, research is ongoing to find more environmentally friendly alternatives.[10] Polymerization inhibitors, such as 4-hydroxy-2,2,6,6-tetramethylpiperidinyloxy (4-hydroxy-TEMPO), are essential to prevent the premature polymerization of the methacrylate monomers at the elevated reaction temperatures.[6][7][9]

A schematic of the synthesis is shown below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Hydroxyethyl Ethylene Urea Hydroxyethyl Ethylene Urea Reaction Transesterification Hydroxyethyl Ethylene Urea->Reaction + Methyl Methacrylate Methyl Methacrylate Methyl Methacrylate->Reaction Catalyst Transesterification Catalyst (e.g., Dibutyltin Oxide) Catalyst->Reaction Inhibitor Polymerization Inhibitor (e.g., 4-hydroxy-TEMPO) Inhibitor->Reaction Temperature Elevated Temperature (e.g., 90-120°C) Temperature->Reaction Distillation Azeotropic Distillation (to remove Methanol) Distillation->Reaction Product 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate Byproduct Methanol Reaction->Product Reaction->Byproduct

Caption: Synthesis of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate.

Experimental Protocol

The following is a representative experimental protocol based on patent literature.[6][7][8][9]

Materials:

  • 1-(2-hydroxyethyl)imidazolidin-2-one (HEEU)

  • Methyl methacrylate (MMA)

  • Transesterification catalyst (e.g., dibutyltin oxide)

  • Polymerization inhibitor (e.g., 4-hydroxy-TEMPO)

  • Mixed gas (e.g., 8% O₂ in N₂) for sparging

Procedure:

  • A reaction vessel equipped with a mechanical stirrer, temperature probe, gas inlet, and a distillation column is charged with HEEU, a molar excess of MMA, and the polymerization inhibitor.

  • The mixture is stirred and sparged with the mixed gas.

  • The catalyst is added, and the mixture is heated to reflux (typically 90-120°C).

  • The methanol/MMA azeotrope is continuously removed via the distillation column to drive the reaction to completion. The reaction progress can be monitored by analyzing the distillate composition.

  • Upon completion, the reaction mixture is cooled.

  • Excess MMA is removed under reduced pressure.

  • The crude product is then purified, which may involve filtration to remove the catalyst and potentially aqueous extraction to remove unreacted HEEU and other water-soluble impurities.

This self-validating protocol relies on the continuous removal of the byproduct to ensure high conversion, and the use of a polymerization inhibitor is crucial for preventing unwanted side reactions.

Polymerization and Copolymerization

2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate can be polymerized using standard free-radical polymerization techniques. It can be homopolymerized or copolymerized with a wide range of other monomers, including acrylates, methacrylates, styrene, and vinyl acetate, to tailor the properties of the final polymer.[4]

The incorporation of this monomer into a polymer backbone can significantly enhance properties such as:

  • Adhesion: The ureido group is known to be an excellent adhesion promoter, particularly for wet adhesion. This is attributed to its ability to form strong hydrogen bonds with substrates.[4]

  • Cohesion: The intermolecular hydrogen bonding between the ureido groups can also increase the cohesive strength of the polymer.[4]

  • Hydrophilicity: The presence of the polar ureido group can increase the water absorption of the polymer, making it suitable for hydrogel formation.

Applications

The unique properties of 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate have led to its use in a variety of applications, ranging from industrial coatings to advanced biomedical materials.

Industrial Coatings and Adhesives

A primary application of this monomer is as an additive in the production of latex paints and pressure-sensitive adhesives. Its ability to enhance wet adhesion is particularly valuable in applications where the coating or adhesive may be exposed to moisture.[4] The ureido functionality is believed to improve the interaction of the polymer with the substrate, even in the presence of water.

Biomedical Applications

The biocompatibility and hydrophilicity of polymers containing 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate make them attractive candidates for various biomedical applications.

  • Hydrogels for Drug Delivery: The ability of the ureido group to form hydrogen bonds can influence the swelling behavior and drug release kinetics of hydrogels. Hydrogels based on this monomer can be designed to be stimuli-responsive, releasing their payload in response to changes in pH or temperature.

  • Contact Lenses: The hydrophilicity and potential for good oxygen permeability of polymers containing this monomer make them suitable for use in soft contact lens materials. The ureido group can contribute to the water content and on-eye wettability of the lens, enhancing comfort for the wearer.[11]

  • Biocompatible Coatings: Polymers derived from this monomer can be used to create biocompatible coatings for medical devices. These coatings can improve the lubricity of the device surface and reduce protein fouling and cell adhesion.

The following diagram illustrates the potential applications of polymers derived from 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE.

G cluster_polymerization Polymerization cluster_applications Applications Monomer 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate Polymer Poly(ureido methacrylate) and Copolymers Monomer->Polymer Coatings Industrial Coatings (Enhanced Wet Adhesion) Polymer->Coatings Adhesives Pressure-Sensitive Adhesives (Improved Cohesion) Polymer->Adhesives Hydrogels Hydrogels for Drug Delivery Polymer->Hydrogels Lenses Contact Lenses (Improved Wettability) Polymer->Lenses Biocoatings Biocompatible Coatings Polymer->Biocoatings

Caption: Applications of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate.

Safety and Handling

2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate is typically supplied as a solution in another monomer, such as methyl methacrylate. It is a flammable liquid and should be handled with appropriate precautions.[3] It can cause skin and eye irritation, and may cause an allergic skin reaction.[2] Therefore, the use of personal protective equipment, including gloves and safety glasses, is essential. The monomer solution should be stored in a cool, well-ventilated area, away from sources of ignition.[5] To prevent premature polymerization, it is stabilized with inhibitors and should be stored under an air atmosphere, as oxygen is required for the stabilizer to be effective.[5]

Conclusion

2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate is a versatile functional monomer with a unique combination of a polymerizable methacrylate group and a hydrogen-bonding ureido moiety. This structure imparts valuable properties, particularly enhanced adhesion and hydrophilicity, to the resulting polymers. While it has established applications in industrial coatings and adhesives, its potential in the biomedical field, including drug delivery and contact lenses, is a promising area of ongoing research. A thorough understanding of its synthesis, polymerization, and structure-property relationships is crucial for the development of new and innovative materials for a wide range of advanced applications.

References

  • European Patent Office. (2007). EP1867637A2 - Transesterification process for production of (meth)acrylate ester monomers. Google Patents.
  • Design and synthesis of supramolecular functional monomers bearing urea and norbornene motifs - PMC - NIH. (n.d.). Retrieved from [Link]

  • European Patent Office. (2002). Transesterification process - Patent 1241163. Retrieved from [Link]

  • Univar Solutions. (n.d.). UREIDO METHACRYLATE (UMA). Retrieved from [Link]

  • Google Patents. (2003). US6515138B2 - Transesterification process.
  • European Patent Office. (1999). EP 0902017 B1 - Transesterification process. Google Patents.
  • Google Patents. (2023). WO2023023004A1 - Preparation of ureido methacrylate.
  • European Patent Office. (2023). ONE POT SYNTHESIS OF UREA (METH)ACRYLATES - EP 4148040 A1. Google Patents.
  • UI Scholars Hub. (2021). Poly(2-Hydroxyethyl Methacrylate) Hydrogels for Contact Lens Applications–A Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review. Retrieved from [Link]

  • The University of Queensland. (n.d.). Hydrogels for Drug Delivery. Polymer Chemistry Group. Retrieved from [Link]

  • A REVIEW OF POLYMER-BASED MATERIALS USED IN BIOMATERIALS FOR MEDICAL APPLICATIONS. (2021). Retrieved from [Link]

  • Britannica. (n.d.). PolyHEMA. Retrieved from [Link]

  • RSC Publishing. (n.d.). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. Retrieved from [Link]

  • MPG.PuRe. (2021). Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). N-[2-Methacryloyloxyethyl]ethyleneurea. Retrieved from [Link]

  • gsrs. (n.d.). N-(2-METHACRYLAMIDOETHYL)ETHYLENE UREA. Retrieved from [Link]

  • MDPI. (n.d.). Recent Overviews in Functional Polymer Composites for Biomedical Applications. Retrieved from [Link]

  • DergiPark. (n.d.). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Retrieved from [Link]

  • PubMed. (n.d.). Biocompatibility of polymethyl methacrylate heat-polymerizing denture base resin copolymerized with antimicrobial monomers. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent Office.
  • Application of Hydrogels in Drug Delivery. (n.d.). Retrieved from [Link]

  • Hydrogel-Based Drug Delivery: From Traditional Formulations to Advanced Applications. (n.d.). Retrieved from [Link]

  • Theories of Adhesion. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of poly[(N-methacryloyloxyethyl-N′-4-picolyl)-urea-co-N-acryloyl-Lleucine] (MAcPU-co-AcLeu) (a), and for modified copolymer. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). Retrieved from [Link]

  • PubMed Central. (2021). Preparation and Biocompatibility of Poly Methyl Methacrylate (PMMA)-Mesoporous Bioactive Glass (MBG) Composite Scaffolds. Retrieved from [Link]

  • Google Patents. (2014). US8647655B2 - Biocompatible polyacrylate compositions for medical applications.
  • HEMA-MMA CO-POLYMER BASED CONTACT LENS FOR OPHTALMIC DRUG DELIVERY. (n.d.). Retrieved from [Link]

  • Google Patents. (1996). US5496907A - Wet adhesion monomers with ureido functionality and polymers prepared therefrom.
  • SEARCH. (n.d.). Polymers for biomedicine synthesis, characterization, and applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN1094488C - Polymerizable urea/ureido functional monomers.
  • Google Patents. (n.d.). EP0923559A1 - Polymerizable urea/ureido functional monomers.
  • Chemicals. (n.d.). Ureido Methacrylate 25% in Methyl Methacrylate (UMA 25%). Retrieved from [Link]

  • ChemBK. (n.d.). N-(2-METHACRYLOYLOXYETHYL) ETHYLENE UREA. Retrieved from [Link]

Sources

Exploratory

2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE CAS number 86261-90-7

An In-depth Technical Guide to 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE (CAS: 86261-90-7) Authored by: A Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE (CAS: 86261-90-7)

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate (OIEMA). We will delve into its fundamental properties, advanced polymerization techniques, characterization methodologies, and its promising applications in the biomedical field, particularly in the formulation of advanced hydrogel systems.

Introduction: A Monomer of Significant Potential

2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate, hereafter referred to as OIEMA, is a functional acrylic monomer distinguished by its unique molecular architecture. It possesses a polymerizable methacrylate group, making it amenable to a wide range of radical polymerization techniques, and a pendant cyclic urea (imidazolidinone) moiety. This latter group imparts significant hydrophilicity and hydrogen bonding capability to the resulting polymers, positioning OIEMA as a valuable building block for sophisticated biomaterials.

While structurally related to the well-established biomaterial monomer 2-hydroxyethyl methacrylate (HEMA), the imidazolidinone ring in OIEMA offers distinct advantages, including potentially enhanced water retention, specific interactions with biological molecules, and unique thermal properties.[1][2] These characteristics make polymers and copolymers derived from OIEMA, designated as Poly(OIEMA), highly attractive for applications ranging from drug delivery vehicles and tissue engineering scaffolds to advanced wound care and ophthalmic devices.[3][4]

Core Properties and Safe Handling

A thorough understanding of the monomer's physicochemical properties and safety profile is paramount for successful and safe experimentation.

Physicochemical Data Summary

All quantitative data for OIEMA are summarized in the table below for ease of reference.

PropertyValueReference(s)
CAS Number 86261-90-7[5][6][7][8]
Molecular Formula C₉H₁₄N₂O₃[5][6][7][8]
Molecular Weight 198.22 g/mol [6][7][8][9]
Synonyms 1-(2-Methacryloyloxyethyl)-2-imidazolidinone, MEEU, N-[2-(Methacryloyloxy)ethyl]ethyleneurea[5][7]
Physical Form Liquid[7]
Density 0.99 - 1.1 g/cm³ at 25 °C[5][6][7][10]
Melting Point -30 °C[5][6][7][10]
Boiling Point ~100 °C (often supplied in solution); 405.6 °C at 760 mmHg (calculated)[6][7][10]
Refractive Index (n20/D) 1.437[6][7]
Solubility 1000 g/L in water at 20 °C[11]
Safety, Handling, and Storage

OIEMA requires careful handling due to its potential health effects. It is classified as a skin sensitizer and can cause serious eye damage.[5][7] Commercial solutions may also be flammable.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][12] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[5][13]

  • Handling: Avoid all personal contact.[13] Prevent the formation of aerosols. In case of skin contact, wash immediately with plenty of water.[5] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[5]

  • Storage: Store in a cool, dry, and well-ventilated place away from ignition sources and incompatible materials such as oxidizing agents.[5][13] The monomer is typically supplied with polymerization inhibitors (e.g., MEHQ, phenothiazine) to ensure stability; store as received and do not expose to high temperatures.[7]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5]

The Synthesis of Poly(OIEMA): From Monomer to Macromolecule

The methacrylate group of OIEMA is readily polymerized using radical-based methods. The choice of technique dictates the level of control over the final polymer's architecture, molecular weight, and dispersity.

G cluster_0 Polymer Synthesis Workflow Monomer OIEMA Monomer (CAS 86261-90-7) Polymerization Polymerization (Free Radical or Controlled) Monomer->Polymerization Purification Purification (Precipitation/Dialysis) Polymerization->Purification Polymer Poly(OIEMA) (Dry Powder) Purification->Polymer Isolation Characterization Characterization (NMR, FTIR, SEC, TGA) Polymer->Characterization Verification

Caption: General workflow for the synthesis and verification of Poly(OIEMA).

Protocol 1: Free Radical Solution Polymerization

This method is straightforward for producing high molecular weight Poly(OIEMA) but offers limited control over the polymer architecture.

  • Causality: The choice of a thermal initiator like Azobisisobutyronitrile (AIBN) is dictated by its predictable decomposition rate at moderate temperatures (typically 60-80 °C), providing a steady flux of radicals to initiate polymerization. 1,4-dioxane is selected as a solvent due to its ability to dissolve both the monomer and the resulting polymer, preventing premature precipitation.

  • Methodology:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve OIEMA (e.g., 5 g, 25.2 mmol) and AIBN (e.g., 41.4 mg, 0.25 mmol, for a 100:1 monomer-to-initiator ratio) in 1,4-dioxane (10 mL).

    • Seal the flask with a rubber septum.

    • Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

    • After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).

    • Immerse the flask in a preheated oil bath at 70 °C and stir for a defined period (e.g., 12-24 hours).

    • To terminate the reaction, cool the flask in an ice bath and expose the solution to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the precipitated Poly(OIEMA) by filtration, wash with fresh non-solvent, and dry under vacuum at 40 °C to a constant weight.

Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a superior method for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (Đ < 1.3), and for creating complex architectures like block copolymers.[14][15]

  • Causality: This technique relies on a chain transfer agent (CTA) to mediate the polymerization in a living/controlled manner. For a hydrophilic monomer like OIEMA, an aqueous system is ideal for both practical and green chemistry reasons. A water-soluble CTA like 4-cyanopentanoic acid dithiobenzoate (CTP) and a water-soluble initiator like VA-044 are chosen for this purpose.[14][16] The ratio of monomer to CTA primarily determines the final molecular weight.

G cluster_1 RAFT Polymerization Mechanism Initiation Initiator → 2R• R• + M → Pn• Transfer Pn• + CTA ⇌ Intermediate Initiation->Transfer Adds to CTA Reinitiation Intermediate ⇌ Pm• + New CTA Transfer->Reinitiation Fragmentation Propagation Pn• + M → Pn+1• Reinitiation->Propagation Monomer Addition Propagation->Transfer Chain grows Equilibrium Rapid Equilibrium between Active (Pn•) and Dormant (Polymer-CTA) species

Caption: Simplified mechanism of RAFT polymerization.

  • Methodology:

    • In a vial, prepare a stock solution by dissolving OIEMA, CTP (as the CTA), and VA-044 (as the initiator) in an aqueous buffer (e.g., phosphate buffer, pH 7). A typical molar ratio might be [OIEMA]:[CTP]:[VA-044] = 100:1:0.2.

    • Transfer the solution to a reaction vessel suitable for deoxygenation.

    • Purge the solution with an inert gas (Argon or Nitrogen) for 30 minutes while cooling in an ice bath to remove dissolved oxygen.

    • Seal the vessel and place it in a preheated reaction block or oil bath at the recommended temperature for the initiator (e.g., 50 °C for VA-044).[14]

    • Allow the polymerization to proceed for the desired time (e.g., 4-8 hours). Monitor conversion by taking timed samples and analyzing via ¹H NMR or gravimetry.

    • Terminate the polymerization by cooling and exposing the reaction to air.

    • Purify the resulting polymer by dialysis against deionized water using an appropriate molecular weight cut-off (MWCO) membrane to remove unreacted monomer, initiator fragments, and CTA.

    • Isolate the final Poly(OIEMA) product by lyophilization (freeze-drying).

Essential Polymer Characterization

Post-synthesis, a suite of analytical techniques must be employed to validate the structure, molecular weight, and purity of the Poly(OIEMA).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a rapid method to confirm polymerization.

    • Procedure: Acquire spectra of both the OIEMA monomer and the final polymer.

    • Expected Results: The spectrum of the polymer should show the disappearance of characteristic vinyl C=C stretching peaks around 1630 cm⁻¹. Key peaks to identify in the polymer include the strong ester C=O stretch (~1730 cm⁻¹), the urea C=O stretch (~1680 cm⁻¹), and C-O stretching bands.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation.

    • Procedure: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Expected Results: In the ¹H NMR spectrum, the sharp vinyl proton signals of the monomer (typically between 5.5-6.5 ppm) will be absent. The spectrum will instead be dominated by broad peaks corresponding to the polymethacrylate backbone (~0.8-2.2 ppm) and the side-chain protons of the imidazolidinone ring.[17][19]

  • Size Exclusion Chromatography (SEC / GPC): This is the standard method for determining polymer molecular weight (Mₙ, Mₙ) and polydispersity (Đ = Mₙ/Mₙ).

    • Procedure: Dissolve the polymer in a suitable mobile phase (e.g., DMF or aqueous buffers with salt) and inject it into an SEC system calibrated with appropriate polymer standards.

    • Expected Results: For free-radical polymerization, a broad distribution (Đ > 1.5) is expected. For a successful RAFT polymerization, a narrow, monomodal distribution (Đ < 1.3) should be observed, with the measured Mₙ closely matching the theoretical value calculated from the [Monomer]/[CTA] ratio and conversion.[20]

Biomedical Applications: Poly(OIEMA) Hydrogels

The high hydrophilicity of Poly(OIEMA) makes it an excellent candidate for forming hydrogels—three-dimensional polymer networks that can absorb large quantities of water.[21]

G cluster_2 Hydrogel Formulation & Testing Components Poly(OIEMA) or OIEMA Monomer + Crosslinker + Initiator + Water Crosslinking Crosslinking (e.g., UV or Redox) Components->Crosslinking Hydrogel Hydrogel Network Crosslinking->Hydrogel Swelling Swelling Studies (Determine EWC) Hydrogel->Swelling Mechanical Mechanical Testing (e.g., Compression) Hydrogel->Mechanical

Caption: Workflow for creating and characterizing Poly(OIEMA) hydrogels.

Protocol 3: Redox-Initiated Hydrogel Synthesis

This protocol describes the formation of a chemically crosslinked hydrogel directly from the OIEMA monomer.

  • Causality: A chemical crosslinker, such as N,N'-methylenebis(acrylamide) (BIS) or ethylene glycol dimethacrylate (EGDMA), is required to form a stable, water-insoluble network. The redox initiator system of ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) is chosen because it efficiently generates radicals at room temperature, allowing for rapid gelation without the need for heat, which is beneficial for encapsulating sensitive therapeutic agents.[4]

  • Methodology:

    • Prepare an aqueous solution of the OIEMA monomer (e.g., 20 wt%).

    • Add the crosslinking agent, BIS (e.g., 1 mol% relative to OIEMA), and stir until fully dissolved.

    • Transfer the solution to a mold (e.g., between two glass plates with a spacer, or in a multi-well plate).

    • Initiate polymerization by adding the initiator and accelerator. First, add APS solution (e.g., 10 µL of a 10 wt% solution per mL of monomer solution), and mix gently.

    • Immediately add TEMED (e.g., 1 µL per mL of monomer solution) to accelerate the formation of radicals. Mix quickly but gently to avoid introducing air bubbles.

    • Allow the solution to polymerize and crosslink at room temperature. Gelation should occur within 30 minutes.

    • After full curing (e.g., 2-4 hours), carefully remove the resulting hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water for 48-72 hours, changing the water frequently, to wash out any unreacted components and reach equilibrium swelling.

Protocol 4: Hydrogel Swelling Characterization

The swelling behavior is a critical property of a hydrogel, reflecting its crosslink density and water affinity.

  • Methodology:

    • Take the fully washed, equilibrium-swollen hydrogel from Protocol 3 and blot the surface gently with lint-free paper to remove excess surface water.

    • Immediately record its weight (W_swollen).

    • Freeze the hydrogel and then lyophilize (freeze-dry) it until a constant weight is achieved.

    • Record the weight of the dry hydrogel (W_dry).

    • Calculate the Equilibrium Water Content (EWC) using the following equation:

      • EWC (%) = [(W_swollen - W_dry) / W_swollen] × 100

  • Interpretation: A higher EWC indicates a lower crosslink density and/or higher hydrophilicity of the polymer network, which influences nutrient transport and drug diffusion rates.

Future Perspectives

The versatility of 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate makes it a platform for significant innovation. Future research will likely focus on:

  • Stimuli-Responsive Materials: Copolymerizing OIEMA with monomers that respond to pH, temperature, or other stimuli to create "smart" hydrogels for targeted drug delivery.

  • Bio-conjugation: Utilizing the functional groups for covalent attachment of peptides, proteins, or drugs to create bioactive scaffolds or targeted therapeutic systems.

  • Advanced Formulations: Exploring interpenetrating polymer networks (IPNs) by combining Poly(OIEMA) with natural polymers like gelatin or alginate to create materials with enhanced mechanical properties and biocompatibility.[4][21]

By leveraging the controlled polymerization and hydrogel formulation protocols detailed in this guide, researchers can unlock the full potential of this promising monomer for the next generation of biomedical applications.

References

  • Al-Harthi, M., et al. (2021). pHEMA: An Overview for Biomedical Applications. PMC. Retrieved from [Link]

  • ChemBK. (2024). 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:86261-90-7 | 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. Retrieved from [Link]

  • Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). ATRP of Methacrylates. Retrieved from [Link]

  • Yuksel, F., et al. (2025). Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers. PMC - NIH. Retrieved from [Link]

  • Çankaya, N. (2020). SYNTHESIS, SPECTROSCOPIC AND THERMAL CHARACTERIZATION OF NEW OXO METHACRYLATE-CONTAINING POLYMERS. DergiPark. Retrieved from [Link]

  • Koyel, B., et al. (2025). Antibacterial and Cell-Adhesive Poly(2-ethyl-2-oxazoline) Hydrogels Developed for Wound Treatment: In Vitro Evaluation. PMC - PubMed Central. Retrieved from [Link]

  • Alidedeoglu, A. H., et al. (2009). Aqueous RAFT Polymerization of 2-Aminoethyl Methacrylate to Produce Well-Defined, Primary Amine Functional Homo- and Copolymers. The Aquila Digital Community. Retrieved from [Link]

  • Warren, N. J., et al. (n.d.). RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone: A Convenient Low Viscosity Route to High Molecular Weight Water-Soluble Copolymers. NIH. Retrieved from [Link]

  • Hrubý, M., et al. (2024). Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications. PMC - NIH. Retrieved from [Link]

  • MDPI. (n.d.). Miniemulsion RAFT Copolymerization of MMA with Acrylic Acid and Methacrylic Acid and Bioconjugation with BSA. MDPI. Retrieved from [Link]

  • Kałduńska, M., et al. (2021). Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Smart poly(2-hydroxyethyl methacrylate/itaconic acid) hydrogels for biomedical application. Retrieved from [Link]

  • CentAUR. (2021). Synthesis and Evaluation of Methacrylated Poly(2-ethyl-2-oxazoline) as a Mucoadhesive Polymer for Nasal Drug Delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogels based on 2-hydroxyethyl methacrylate obtained by gamma irradiation. Retrieved from [Link]

  • Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. Retrieved from [Link]

  • OUCI. (n.d.). Aqueous RAFT polymerization of 2‐aminoethyl methacrylate to produce well‐defined, primary amine functional homo‐ and copolymers. Retrieved from [Link]

Sources

Foundational

physical and chemical properties of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE

An In-depth Technical Guide to 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate Abstract: This technical guide provides a comprehensive overview of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (CAS: 86261-90-7), a functional...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate

Abstract: This technical guide provides a comprehensive overview of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (CAS: 86261-90-7), a functional monomer of significant interest in polymer science, materials engineering, and advanced drug delivery systems. We will delve into its core physical and chemical properties, spectroscopic characterization, synthesis, and reactivity. The narrative emphasizes the causal relationships between its unique molecular structure—combining a polymerizable methacrylate group with a polar, hydrogen-bonding cyclic urea moiety—and the functional properties of its resultant polymers, such as enhanced adhesion and hydrophilicity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this monomer's distinct attributes for the creation of novel materials and formulations.

Introduction: A Monomer of Unique Functionality

2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate, also known as N-(2-Methacryloyloxyethyl) ethylene urea, is a specialty methacrylate monomer that bridges the gap between conventional polymer backbones and functional performance. Its hybrid structure is the key to its utility. The molecule contains:

  • A methacrylate group : This provides the reactive center for free-radical polymerization, allowing it to form homopolymers or be incorporated into copolymers with a wide range of other vinyl monomers.

  • An imidazolidinone ring : This cyclic urea moiety is highly polar and capable of forming strong hydrogen bonds. This feature is directly responsible for imparting critical properties like enhanced adhesion to polar substrates, increased hydrophilicity, and improved thermal stability in the resulting polymers.

This unique combination makes it a valuable building block in applications where adhesion, wettability, and biocompatibility are paramount, ranging from advanced coatings and adhesives to sophisticated biomaterials and drug delivery vehicles.

Molecular Identity and Physicochemical Properties

A precise understanding of a monomer's fundamental properties is critical for its effective application in polymer synthesis and formulation development.

Chemical Identification:

  • Chemical Name: 2-(2-Oxo-1-imidazolidinyl)ethyl 2-methylprop-2-enoate[1]

  • CAS Number: 86261-90-7[2]

  • Synonyms: N-(2-Methacryloyloxyethyl) ethylene urea, Methacryloxyethyl ethylene urea, 1-(2-Methacryloyloxyethyl)-2-imidazolidinone[3]

  • Molecular Formula: C₉H₁₄N₂O₃[1][2]

  • Molecular Weight: 198.22 g/mol [2]

Diagram: Chemical Structure

Caption: Chemical structure of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate.

Table: Core Physical Properties

PropertyValueSource(s)
Appearance Liquid
Melting Point -30 °C[1][2][4]
Boiling Point 100 °C (often in solution)[1][2][5]
Density 0.99 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.437[1][2]
Flash Point 16 °C (60.8 °F) - closed cup
Water Solubility 1000 g/L at 20 °C[1][5]
Vapor Pressure ~0 Pa at 20 °C[2]

Causality Insight: The high water solubility is a direct consequence of the polar imidazolidinone ring and the ester group, which can readily form hydrogen bonds with water molecules. This property is pivotal for its use in aqueous formulations and for creating hydrophilic polymers.

Chemical Reactivity and Polymerization Behavior

The monomer's reactivity is dominated by the methacrylate functional group, which readily undergoes free-radical polymerization.

Free-Radical Polymerization: This is the primary pathway for creating polymers from this monomer. The reaction is typically initiated by thermal initiators, such as 2,2'-azobisisobutyronitrile (AIBN), or redox systems at lower temperatures.[6] The monomer can be:

  • Homopolymerized: To create poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate).

  • Copolymerized: It can be reacted with other monomers like methyl methacrylate (MMA), ethyl acrylate, or hydroxyethyl methacrylate (HEMA) to tailor the properties of the final polymer.[6][7][8] For instance, copolymerization with a hydrophobic monomer can precisely control the hydrophilic-lipophilic balance (HLB) of the resulting material.

Role of the Imidazolidinone Moiety: While not directly involved in the polymerization, the cyclic urea ring is crucial for the polymer's performance. Its ability to act as a hydrogen bond donor and acceptor enhances inter-chain and intra-chain interactions, leading to polymers with higher glass transition temperatures (Tg) and improved mechanical strength compared to simple alkyl methacrylates. Furthermore, this group is the primary driver for the exceptional adhesive properties of the polymer on polar surfaces like metals, glass, and natural textiles.

Stability and Storage: Like most acrylic monomers, 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate is susceptible to spontaneous polymerization, especially when exposed to heat, light, or contaminants. For this reason, it is commercially supplied with inhibitors, such as phenothiazine or monomethyl ether hydroquinone (MEHQ), to ensure stability during transport and storage.

Methodologies for Synthesis and Characterization

A self-validating protocol requires robust synthesis and characterization steps. The identity and purity of the monomer are paramount before its use in any polymerization workflow.

Diagram: General Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants (e.g., 2-Hydroxyethyl Imidazolidinone + Methacryloyl Chloride) Reaction Esterification Reaction (Base catalyst, inert atmosphere) Reactants->Reaction Purification Purification (Distillation or Chromatography) Reaction->Purification Monomer Purified Monomer Purification->Monomer Characterize FTIR FTIR Spectroscopy (Verify functional groups) Monomer->FTIR NMR NMR Spectroscopy (¹H and ¹³C) (Confirm structure & purity) Monomer->NMR Polymerization Test Polymerization Monomer->Polymerization GPC Gel Permeation Chromatography (GPC) (Analyze polymer Mw) Polymerization->GPC

Caption: Workflow illustrating the synthesis and subsequent analytical validation of the monomer.

Protocol 1: Spectroscopic Characterization

This protocol outlines the essential steps to confirm the chemical identity and purity of the monomer.

  • Sample Preparation:

    • For FTIR: Apply a thin film of the liquid monomer directly onto a salt plate (e.g., NaCl or KBr) or use a liquid ATR accessory.

    • For NMR: Dissolve a small amount of the monomer (~5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a tetramethylsilane (TMS) standard if required.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify key functional groups.

    • Execution: Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Expected Peaks:

      • ~1720-1730 cm⁻¹: Strong C=O stretching vibration from the methacrylate ester group.[7]

      • ~1660-1690 cm⁻¹: Strong C=O stretching from the amide within the imidazolidinone ring.[7]

      • ~1630-1640 cm⁻¹: C=C stretching of the vinyl group, confirming the presence of the polymerizable double bond.[8]

      • ~1160-1250 cm⁻¹: C-O-C stretching vibrations of the ester linkage.[7]

      • ~3300-3400 cm⁻¹: N-H stretching from the imidazolidinone ring.[7]

    • Validation: The disappearance of the C=C peak (~1637 cm⁻¹) after polymerization is a primary indicator of a successful reaction.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To provide an unambiguous structural confirmation and assess purity.

    • ¹H NMR: Protons in different chemical environments will give distinct signals, confirming the connectivity of the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule. The presence of signals corresponding to the carbonyl carbons (ester and amide) and the vinyl carbons is confirmatory.[6]

    • Validation: Integration of the proton signals should correspond to the number of protons in each environment. The absence of significant impurity peaks is crucial.

Applications in Drug Development and Advanced Materials

The unique properties derived from the imidazolidinone moiety make this monomer a prime candidate for high-value applications, particularly in the biomedical and pharmaceutical fields.

  • Mucoadhesive Polymers and Hydrogels: The strong hydrogen-bonding capability of the cyclic urea group promotes adhesion to mucosal surfaces. Polymers containing this monomer are being explored for nasal, ocular, or oral drug delivery systems, where prolonged contact time at the site of administration can significantly enhance drug absorption and bioavailability.[9]

  • Biocompatible Coatings: When polymerized, it can form hydrophilic and biocompatible coatings for medical devices, such as catheters or implants. These coatings can reduce protein fouling and improve the device's integration with biological tissues.

  • Controlled Drug Release Systems: The monomer can be copolymerized with pH-sensitive or temperature-sensitive monomers to create "smart" hydrogels. These materials can be designed to swell or collapse in response to specific physiological triggers (like changes in pH from the stomach to the intestine), releasing an entrapped drug in a controlled and targeted manner.[10][11] Methacrylate-based copolymers are widely used in transdermal patches and other drug delivery systems to control the release profile of active pharmaceutical ingredients.[12]

  • Adhesion Promoters: In non-medical applications, it serves as an excellent adhesion promoter in paints, coatings, and adhesives, ensuring strong bonding to challenging substrates.

Safety and Handling

As with any reactive chemical, proper handling is essential to ensure laboratory safety.

  • Hazard Classifications: The monomer is classified as a flammable liquid and can cause skin and eye irritation. It is also a potential skin sensitizer, meaning repeated contact may lead to an allergic reaction.[13]

  • Key Hazard Statements (H-Statements):

    • H225: Highly flammable liquid and vapor.

    • H315: Causes skin irritation.

    • H317: May cause an allergic skin reaction.[13]

    • H318/H319: Causes serious eye damage/irritation.[13]

    • H335: May cause respiratory irritation.

  • Precautionary Measures (P-Statements):

    • P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.

    • P261: Avoid breathing vapors/spray.[14]

    • P280: Wear protective gloves, eye protection, and face protection.[14]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or fume hood while wearing appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.

Conclusion

2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate is more than just another monomer; it is a functional building block for designing intelligent and high-performance materials. Its dual nature—a polymerizable head and a polar, hydrogen-bonding tail—provides a direct and reliable mechanism for introducing desirable properties like adhesion, hydrophilicity, and biocompatibility into a polymer matrix. For scientists and researchers in drug development and materials science, this monomer offers a versatile tool to create next-generation coatings, adhesives, and advanced drug delivery systems with precisely tailored functionalities.

References

  • ChemBK. (2024). 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate - Physico-chemical Properties. Available from: [Link]

  • Chemsrc. (2025). CAS#:86261-90-7 | 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate. Available from: [Link]

  • Lookchem. (n.d.). Cas 86261-90-7, 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE. Available from: [Link]

  • PubChem. (n.d.). 2-(3-Oxazolidinyl)ethyl methacrylate. Available from: [Link]

  • Çankaya, N. et al. (2025).
  • Çankaya, N. (2020).
  • SpectraBase. (n.d.). 2-methylacrylic acid 2-(2-ketoimidazolidin-1-yl)ethyl ester. Available from: [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. Available from: [Link]

  • CentAUR. (2021). Synthesis and Evaluation of Methacrylated Poly(2-ethyl-2-oxazoline) as a Mucoadhesive Polymer for Nasal Drug Delivery. Available from: [Link]

  • Google Patents. (n.d.). US5380790A - Process for the preparation of acrylic polymers for pharmaceutical coatings.
  • DergiPark. (2022). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Available from: [Link]

  • PubMed. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Available from: [Link]

  • ResearchGate. (n.d.). Preparation of Methacrylate End-Functionalized Poly(2-ethyl-2-oxazoline) Macromonomers. Available from: [Link]

  • ResearchGate. (n.d.). Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology. Available from: [Link]

Sources

Exploratory

synthesis of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE monomer

An In-depth Technical Guide to the Synthesis of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate Monomer Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive and in-depth p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate Monomer

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis, purification, and characterization of 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate (MEEU). MEEU is a functional monomer of significant interest in the development of advanced polymers, particularly for biomedical applications such as hydrogels, dental materials, and drug delivery systems, owing to its unique combination of a hydrophilic cyclic urea moiety and a polymerizable methacrylate group. This document is intended for researchers, chemists, and materials scientists, offering a detailed methodology grounded in established chemical principles. We will explore the causal relationships behind experimental choices, ensuring a reproducible and reliable synthesis.

Introduction and Scientific Context

2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate, also known as Methacryloxyethyl ethylene urea, is a specialty monomer prized for the properties it imparts to polymers. The imidazolidinone (ethylene urea) ring is highly polar and capable of forming strong hydrogen bonds, which significantly enhances the water absorption and adhesion properties of the resulting polymers. The methacrylate group provides a readily polymerizable vinyl function, allowing for its incorporation into a wide array of polymer backbones via free-radical polymerization.

The synthesis of MEEU is typically achieved through a robust two-step process. The first step involves the synthesis of the precursor alcohol, 1-(2-hydroxyethyl)-2-imidazolidinone. The second, and final, step is the esterification of this alcohol with a suitable methacrylic acid derivative, most commonly methacrylic anhydride. This guide will provide a detailed, field-proven protocol for both stages of this synthesis.

Synthesis Pathway Overview

The synthesis of MEEU is logically divided into two primary stages, each with its own set of reactants and conditions. This approach allows for the isolation and purification of the intermediate, ensuring a higher purity final product.

Synthesis_Overview cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Esterification A N-(2-hydroxyethyl)ethylenediamine C 1-(2-Hydroxyethyl)-2-imidazolidinone (Intermediate Alcohol) A->C Reaction B Urea B->C Reaction D 1-(2-Hydroxyethyl)-2-imidazolidinone C->D Purification & Use F 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (Final Monomer) D->F Esterification E Methacrylic Anhydride E->F Esterification

Caption: Overall two-step synthesis workflow for MEEU.

Materials and Reagents

Proper sourcing and handling of reagents are critical for a successful synthesis. The following table summarizes the key materials required.

ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Key Hazards
N-(2-hydroxyethyl)ethylenediamine111-41-1C₄H₁₂N₂O104.15Corrosive, Irritant
Urea57-13-6CH₄N₂O60.06Minimal Hazard
Methacrylic Anhydride760-93-0C₈H₁₀O₃154.16Corrosive, Flammable, Lachrymator[1]
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Flammable, Corrosive, Toxic
Hydroquinone123-31-9C₆H₆O₂110.11Harmful, Sensitizer, Environmental Hazard
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Carcinogen, Irritant
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Minimal Hazard
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Minimal Hazard

Detailed Experimental Protocol

Part 1: Synthesis of 1-(2-Hydroxyethyl)-2-imidazolidinone

This procedure involves the cyclization of N-(2-hydroxyethyl)ethylenediamine with urea, driven by the elimination of ammonia.

Step-by-Step Methodology:

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer. Ensure the setup is in a well-ventilated fume hood.

  • Charging Reagents: To the flask, add N-(2-hydroxyethyl)ethylenediamine (104.15 g, 1.0 mol) and urea (66.07 g, 1.1 mol). The slight excess of urea helps to drive the reaction to completion.

  • Heating and Reaction: Begin stirring the mixture and heat it to 120-130°C using a heating mantle. As the reactants melt and the reaction proceeds, ammonia gas will be evolved and can be observed escaping through the top of the condenser. Causality: Heating provides the necessary activation energy for the nucleophilic attack of the amine groups on the carbonyl carbon of urea, leading to cyclization and ammonia elimination.

  • Monitoring Reaction: Maintain the temperature and continue the reaction for 3-4 hours, or until the evolution of ammonia gas ceases. The cessation of gas indicates the reaction is nearing completion.

  • Isolation: Allow the reaction mixture to cool to approximately 80°C. The resulting product, 1-(2-hydroxyethyl)-2-imidazolidinone, is a viscous liquid at this temperature and can be used directly in the next step without extensive purification for many applications. For higher purity, vacuum distillation can be performed.

Part 2: Synthesis of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (MEEU)

This step is a base-catalyzed esterification reaction. Triethylamine acts as a base to neutralize the methacrylic acid byproduct, while hydroquinone is added as a polymerization inhibitor.

Step-by-Step Methodology:

  • Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the crude 1-(2-hydroxyethyl)-2-imidazolidinone (130.15 g, ~1.0 mol) from Part 1 in 400 mL of dichloromethane (DCM).

  • Addition of Base and Inhibitor: Add triethylamine (121.4 g, 1.2 mol) and a small amount of hydroquinone (0.5 g) to the solution. Cool the flask in an ice bath to 0-5°C. Causality: The reaction is exothermic; cooling is essential to control the reaction rate and prevent unwanted side reactions or polymerization. Triethylamine scavenges the methacrylic acid formed from the reaction of any residual water with the anhydride, preventing unwanted side reactions.[2] Hydroquinone prevents the premature polymerization of the methacrylate product.[3]

  • Addition of Methacrylic Anhydride: Slowly add methacrylic anhydride (170.0 g, 1.1 mol) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 12-18 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 200 mL of deionized water, twice with 200 mL of a 5% aqueous sodium bicarbonate solution (to remove unreacted anhydride and methacrylic acid), and finally with 200 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the DCM solvent using a rotary evaporator.

  • Final Product: The final product is a viscous, pale yellow liquid. Purity is typically greater than 95%.[4]

Purification and Characterization Workflow

A logical sequence of purification and analysis ensures the final monomer meets the required specifications for polymerization.

Purification_Workflow A Crude Reaction Mixture B Aqueous Wash (Water, NaHCO₃, Brine) A->B C Drying (Anhydrous MgSO₄) B->C D Solvent Removal (Rotary Evaporation) C->D E Purified MEEU Monomer D->E F Characterization E->F G FTIR Spectroscopy F->G H ¹H & ¹³C NMR Spectroscopy F->H I Mass Spectrometry F->I

Caption: Purification and characterization workflow for MEEU.

Characterization Data

The identity and purity of the synthesized 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate must be confirmed through spectroscopic analysis.[5][6][7]

Physical Properties
PropertyValueSource
Molecular FormulaC₉H₁₄N₂O₃[4][8]
Molecular Weight198.22 g/mol [4][8]
AppearanceViscous, colorless to pale yellow liquid-
Boiling Point405.6 ± 24.0 °C at 760 mmHg[8]
Density1.1 ± 0.1 g/cm³[8]
Water Solubility1000 g/L at 20°C[9]
Spectroscopic Data (Expected)
  • FTIR (Fourier-Transform Infrared Spectroscopy):

    • ~1715 cm⁻¹: Strong C=O stretching (methacrylate ester).

    • ~1685 cm⁻¹: Strong C=O stretching (cyclic urea).

    • ~1635 cm⁻¹: C=C stretching (vinyl group).

    • ~3300 cm⁻¹: N-H stretching (cyclic urea).

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) (CDCl₃, δ in ppm):

    • ~6.1 and ~5.6 ppm: Two singlets corresponding to the vinyl protons (=CH₂).

    • ~4.3 ppm: Triplet corresponding to the ester methylene protons (-O-CH₂-).

    • ~3.5 ppm: Triplet corresponding to the ring-adjacent methylene protons (-N-CH₂-).

    • ~3.4 ppm: Multiplets corresponding to the methylene protons of the imidazolidinone ring (-N-CH₂-CH₂-N-).

    • ~5.0 ppm: Broad singlet for the N-H proton.

    • ~1.9 ppm: Singlet for the methyl protons (-CH₃).

Safety and Handling

  • General Precautions: All steps of this synthesis should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8]

  • Specific Hazards:

    • Methacrylic Anhydride: Is corrosive and a lachrymator. It reacts exothermically with water and should be handled with extreme care.[1]

    • Triethylamine: Is flammable, corrosive, and has a strong, unpleasant odor. Avoid inhalation and skin contact.

    • Dichloromethane (DCM): Is a suspected carcinogen. Minimize exposure through inhalation and skin contact.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

This guide has detailed a reliable and well-characterized method for the synthesis of 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate. By understanding the rationale behind each step—from the choice of reagents to the specific reaction conditions and purification techniques—researchers can confidently reproduce this synthesis. The high purity of the resulting monomer is essential for its successful polymerization and the development of high-performance materials for a variety of advanced applications.

References

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  • Al-Maaieh, A. I., & Al-Saadon, K. A. (2022). Synthesis of Methacryloylated Hydroxyethylcellulose and Development of Mucoadhesive Wafers for Buccal Drug Delivery. Pharmaceuticals, 15(1), 105. Retrieved from [Link]

  • Google Patents. (n.d.). EP0496168A1 - Process for the production of N-(2-hydroxyethyl)-2-imidazolidinone.
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  • Oakwood Chemical. (n.d.). 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate, min 95%. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Antibacterial and Cell-Adhesive Poly(2-ethyl-2-oxazoline) Hydrogels Developed for Wound Treatment: In Vitro Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0178363A1 - Process for the preparation of the iron III chelate of N-(2-hydroxyethyl)-ethylenediaminetriacetic acid.
  • DergiPark. (n.d.). SYNTHESIS, SPECTROSCOPIC AND THERMAL CHARACTERIZATION OF NEW OXO METHACRYLATE-CONTAINING POLYMERS. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of (2-hydroxyethyl)urea as a function of urea/ethanolamine ratio. Retrieved from [Link]

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  • ResearchGate. (n.d.). Functionalization and Chemical Modification of 2-Hydroxyethyl Methacrylate with Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103755564A - Preparation method for ethoxyethyl methacrylate.
  • Google Patents. (n.d.). KR20170128259A - Method for producing 2-aminoethyl methacrylate hydrochloride.
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  • Google Patents. (n.d.). US20220388942A1 - Process for purifying methyl methacrylate of low-boiling components.
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Foundational

An In-Depth Technical Guide to 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (CAS: 86261-90-7) is a functional monomer of significant interest in the fields of polymer chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (CAS: 86261-90-7) is a functional monomer of significant interest in the fields of polymer chemistry, biomaterials science, and advanced drug delivery systems. Its unique molecular architecture, which combines a polymerizable methacrylate group with a hydrophilic and polar cyclic urea (imidazolidinone) moiety, imparts a valuable set of properties to the polymers derived from it. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, potential applications, and the scientific principles underlying its function, with a focus on its relevance to research and development.

Core Molecular and Physical Identity

The foundational step in utilizing any chemical compound is a thorough understanding of its basic identity and properties.

Molecular Formula and Weight

The chemical structure of 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate is precisely defined by its molecular formula and weight.

  • Molecular Formula: C₉H₁₄N₂O₃[1][2][3][4][5][6][7][8][9]

  • Molecular Weight: 198.22 g/mol [1][2][3][4][5][6][9]

These fundamental values are critical for stoichiometric calculations in synthesis and for characterization via mass spectrometry.

Chemical Structure

The structure of the monomer is key to its function, featuring a methacrylate "head" for polymerization and a cyclic urea "tail" that dictates the properties of the resulting polymer.

Caption: Chemical structure of 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate.

Physicochemical Properties

A summary of the key physicochemical data is presented below. These properties are essential for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource(s)
CAS Number 86261-90-7[1][5][6]
Appearance Liquid[1]
Density 0.99 - 1.1 g/cm³ at 25°C[1][10]
Melting Point -30°C[1][10]
Boiling Point ~100°C (often in solution); 405.6±24.0 °C at 760 mmHg (predicted)[1][10]
Refractive Index n20/D 1.437 - 1.486[1][10]
Flash Point 16°C (60.8°F) - closed cup (for 25% solution); 199.1±22.9 °C (predicted for pure)[1][10]

Synthesis and Polymerization

Proposed Synthesis Pathway

The most logical route involves the esterification of 1-(2-hydroxyethyl)-2-imidazolidinone with a reactive form of methacrylic acid, such as methacryloyl chloride or methacrylic anhydride.

Synthesis Reactant1 1-(2-Hydroxyethyl)-2-imidazolidinone Product 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate Reactant1->Product + Reactant2 Methacryloyl Chloride Reactant2->Product Byproduct HCl Product->Byproduct -

Caption: Proposed synthesis via esterification.

Conceptual Protocol:

  • Dissolution: Dissolve 1-(2-hydroxyethyl)-2-imidazolidinone in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine, to act as an acid scavenger.

  • Acylation: Slowly add methacryloyl chloride to the solution, typically at reduced temperatures (e.g., 0°C) to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

  • Workup and Purification: The reaction mixture would then be washed to remove the hydrochloride salt and unreacted starting materials, followed by solvent evaporation and purification of the final product, likely via column chromatography or vacuum distillation.

Polymerization

As a methacrylate monomer, this compound readily undergoes free-radical polymerization. This can be initiated by thermal initiators (e.g., AIBN) or photoinitiators. The presence of the methacrylate group allows it to be easily copolymerized with a wide range of other vinyl and acrylic monomers, such as 2-hydroxyethyl methacrylate (HEMA), N-vinylpyrrolidone (NVP), and various silicone-containing methacrylates, to create polymers with tailored properties.[1]

Applications in Research and Development

The true value of this monomer lies in the functional properties it imparts to copolymers. The imidazolidinone ring is a cyclic urea, which is hydrophilic and capable of forming strong hydrogen bonds. This has profound implications for its use in biomaterials and specialty adhesives.

Role as a Hydrophilic Monomer in Biomaterials

In the development of biomaterials, particularly hydrogels for contact lenses or drug delivery matrices, achieving the right balance of hydrophilicity, oxygen permeability, and mechanical strength is paramount.

  • Enhanced Hydrophilicity and Wettability: The cyclic urea group is highly polar and acts as a potent hydrogen bond donor and acceptor. When incorporated into a polymer backbone, such as in a silicone hydrogel, it can significantly increase the material's water content and surface wettability.[1][11] This is critical for applications like contact lenses, where comfort and biocompatibility are directly related to how well the lens stays hydrated on the eye.[1][11][12]

  • Alternative to N-Vinylpyrrolidone (NVP): In hydrogel formulations, NVP is a common hydrophilic monomer. However, monomers like 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate can serve as valuable alternatives, potentially offering different solubility profiles for drugs, improved hydrolytic stability, or unique mechanical properties to the final hydrogel network.[3][4]

Mechanism as an Adhesion Promoter

The term "adhesion promoter" implies that the monomer enhances the bonding between a polymer matrix (e.g., a coating or adhesive) and a substrate. The cyclic urea functionality is key to this property.

  • Hydrogen Bonding: The N-H and C=O groups in the imidazolidinone ring can form strong hydrogen bonds with hydroxyl groups (-OH) or other polar functionalities present on the surface of substrates like glass, metal oxides, or even dental tissues.

  • Polar Interactions: Beyond hydrogen bonding, the high polarity of the urea group facilitates strong dipole-dipole interactions with polar substrates.

By copolymerizing this monomer into an adhesive formulation, the polymer chains become functionalized with these strongly interacting groups. When the adhesive is applied, these groups orient towards the substrate, forming a robust interface that significantly enhances adhesion strength. This is particularly useful in applications where adhesion to challenging surfaces is required, such as in dental adhesives or specialty coatings for inorganic surfaces.

Safety and Handling

As with any reactive monomer, proper safety precautions are essential.

  • Hazard Classification: The monomer is typically classified as causing skin irritation, potential allergic skin reactions, and serious eye irritation.[1][10] It is often sold in a flammable solvent like methyl methacrylate, adding a flammability hazard.[1]

  • Recommended Handling: Use in a well-ventilated area or fume hood is required. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times.[1][10] Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: The monomer is susceptible to premature polymerization. It is typically supplied with inhibitors (e.g., hydroquinone monomethyl ether) and should be stored in a cool, dark, and dry place, away from sources of ignition.[1]

Conclusion

2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate is a specialized functional monomer with significant potential for the development of advanced polymers. Its defining feature, the cyclic urea moiety, provides a powerful tool for researchers to enhance hydrophilicity, water content, and adhesion in a variety of material systems. For scientists in drug development and biomaterials, its ability to modify the properties of hydrogels makes it a valuable component for creating next-generation contact lenses, drug delivery vehicles, and other medical devices. For polymer chemists, its utility as an adhesion promoter offers a route to formulating high-performance coatings and adhesives. A thorough understanding of its core properties and the functional implications of its unique structure is the key to unlocking its full potential in innovative applications.

References

  • ChemBK. (2024, April 9). 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate. Retrieved January 20, 2026, from [Link]

  • Alarcon, C. D., et al. (2023). Biomimetic-Engineered Silicone Hydrogel Contact Lens Materials. ACS Applied Bio Materials. Retrieved January 20, 2026, from [Link]

  • Jones, L., & Senchyna, M. (2022). SILICONE HYDROGELS: FOUR DECADES OF NEW CHEMISTRY IN CONTACT LENSES. Contact Lens Spectrum. Retrieved January 20, 2026, from [Link]

  • Rosdi, N. A., & Ishak, N. S. (2022). Nanocomposite Hydrogels Based on Poly(N-vinyl pyrrolidone). MDPI. Retrieved January 20, 2026, from [Link]

  • Lai, Y. C. (1995). High-strength hydrogels based on N-vinyl pyrrolidinone and 4-t-butyl-2-hydroxycyclohexylmethacrylate. Journal of Biomedical Materials Research. Retrieved January 20, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). N-[2-Methacryloyloxyethyl]ethyleneurea. Retrieved January 20, 2026, from [Link]

  • Angene Chemical. (n.d.). 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate(CAS# 86261-90-7). Retrieved January 20, 2026, from [Link]

  • ChemBK. (2024, April 9). N-(2-METHACRYLOYLOXYETHYL) ETHYLENE UREA. Retrieved January 20, 2026, from [Link]

Sources

Exploratory

The Solubility Profile of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate: A Technical Guide for Researchers and Formulation Scientists

Abstract 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (OIMA) is a functional monomer of increasing importance in the development of advanced polymers for biomedical applications, including drug delivery systems and hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (OIMA) is a functional monomer of increasing importance in the development of advanced polymers for biomedical applications, including drug delivery systems and hydrogels. Its unique chemical structure, featuring a hydrophilic imidazolidinone ring and a polymerizable methacrylate group, imparts distinct solubility characteristics that are critical to its handling, polymerization, and final application performance. This in-depth technical guide provides a comprehensive overview of the solubility of OIMA in various solvents, offering a theoretical framework to understand its behavior, a compilation of available quantitative and qualitative data, and standardized protocols for empirical solubility determination. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize OIMA in their research and development endeavors.

Introduction: The Significance of OIMA in Advanced Material Science

2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (CAS 86261-90-7) is a specialty monomer that has garnered significant attention for its role in the synthesis of biocompatible and functional polymers.[1][2][3][4] Its molecular structure is characterized by a methacrylate moiety, which allows for facile free-radical polymerization, and a cyclic urea (imidazolidinone) group. This latter functional group is responsible for the monomer's notable hydrophilicity and hydrogen-bonding capabilities, which are pivotal in designing materials for aqueous environments, such as in biological systems.

The solubility of a monomer is a fundamental parameter that dictates its utility in various polymerization techniques (e.g., solution polymerization, emulsion polymerization) and its miscibility with other components in a formulation. For OIMA, a thorough understanding of its solubility is paramount for:

  • Reaction Engineering: Selecting appropriate solvents for homogeneous polymerization kinetics and efficient heat transfer.

  • Formulation Development: Ensuring the stability and homogeneity of formulations for coatings, adhesives, and drug delivery vehicles.

  • Polymer Properties: Influencing the microstructure and, consequently, the macroscopic properties of the resulting polymers.

  • Biomedical Applications: Predicting the behavior of OIMA-containing polymers in physiological environments.

This guide aims to provide a detailed exploration of the solubility of OIMA, moving from theoretical considerations to practical experimental guidance.

Theoretical Framework for OIMA Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamic favorability of the mixing process. The intermolecular forces between the solute and solvent molecules play a crucial role. The key structural features of OIMA that influence its solubility are:

  • Imidazolidinone Ring: This five-membered ring contains two nitrogen atoms and a carbonyl group, making it highly polar and capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen and the nitrogen atoms). This feature dominates the molecule's hydrophilic character.

  • Ester Group: The methacrylate ester group also contributes to the polarity of the molecule and can act as a hydrogen bond acceptor.

  • Ethyl Spacer: The ethyl group provides a degree of flexibility to the molecule.

  • Methacrylate Backbone: The methacrylate group has a more hydrophobic character compared to the imidazolidinone ring.

The interplay of these functional groups dictates OIMA's solubility in different solvent classes.

G OIMA OIMA Molecule Imidazolidinone Imidazolidinone Ring (Polar, H-bonding) OIMA->Imidazolidinone Ester Ester Group (Polar) OIMA->Ester Methacrylate Methacrylate Backbone (Less Polar) OIMA->Methacrylate

Figure 1. Key functional groups of the OIMA molecule influencing its solubility.

Solubility Profile of OIMA

Based on its chemical structure and available data, the solubility of OIMA can be categorized as follows:

Aqueous Solubility

OIMA exhibits excellent solubility in water. The presence of the highly polar imidazolidinone ring, capable of forming strong hydrogen bonds with water molecules, is the primary reason for this high aqueous solubility.

Table 1: Quantitative Aqueous Solubility of OIMA

SolventTemperature (°C)Solubility (g/L)Reference
Water201000[1][3][4][5]

This high water solubility makes OIMA an ideal monomer for aqueous-based polymerization techniques and for the development of hydrogels and other water-swellable materials.

Solubility in Organic Solvents

Table 2: Qualitative Solubility of OIMA in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHighly SolubleCapable of hydrogen bonding with the imidazolidinone ring.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneSoluble to Highly SolubleStrong dipole-dipole interactions with the polar functional groups of OIMA.
Ester Methyl Methacrylate (MMA), Ethyl AcetateSoluble"Like dissolves like" principle; OIMA is itself a methacrylate ester. It is commercially available as a 25 wt. % solution in MMA.[6][7]
Halogenated Chloroform, DichloromethaneModerately SolubleCan engage in dipole-dipole interactions, but lacks hydrogen bonding capability.
Aromatic Toluene, XyleneSparingly Soluble to InsolublePrimarily nonpolar interactions are not sufficient to overcome the strong intermolecular forces within OIMA.
Aliphatic Hexane, CyclohexaneInsolubleLack of polarity and inability to form favorable interactions with the polar OIMA molecule.

The solubility in polar aprotic solvents like DMSO and DMF is expected to be high due to their ability to disrupt the strong intermolecular hydrogen bonds in OIMA. The solubility in less polar solvents is expected to be limited.

Experimental Protocol for Determining OIMA Solubility

Given the limited publicly available quantitative data, empirical determination of OIMA solubility in specific solvents is often necessary. The following is a standardized protocol based on the shake-flask method, which is a reliable and widely used technique.

Materials and Equipment
  • 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (OIMA), pure

  • Solvent of interest (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system, for concentration analysis.

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess OIMA to a known volume of solvent in a vial B Seal the vial tightly A->B C Place in a thermostatically controlled shaker B->C D Agitate until equilibrium is reached (e.g., 24-48 h) C->D E Allow undissolved solid to settle D->E F Centrifuge to ensure clear supernatant E->F G Withdraw an aliquot of the supernatant and filter F->G H Dilute the sample accurately G->H I Analyze the concentration using a calibrated HPLC or GC method H->I

Figure 2. Experimental workflow for determining the solubility of OIMA.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of OIMA to a vial containing a known volume or mass of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to the desired temperature.

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a few hours to let the excess solid settle.

    • For finely dispersed solids, centrifugation may be necessary to obtain a clear supernatant.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a known volume of the solvent.

    • Determine the concentration of OIMA in the diluted sample using a pre-calibrated analytical method such as HPLC or GC.

  • Calculation:

    • Calculate the solubility of OIMA in the solvent at the given temperature, taking into account the dilution factor. The solubility is typically expressed in g/L, mg/mL, or mol/L.

Implications for Researchers and Drug Development Professionals

The solubility profile of OIMA has direct and significant implications for its application in research and development:

  • Polymer Synthesis: The high solubility of OIMA in water and polar organic solvents allows for versatile polymerization strategies. Solution polymerization in solvents like ethanol or DMF can be employed to produce well-defined polymers. Its aqueous solubility is particularly advantageous for emulsion and suspension polymerization techniques, which are greener and often used for large-scale production.

  • Hydrogel Formulation: OIMA is an excellent monomer for the fabrication of hydrogels for drug delivery and tissue engineering. Its high water solubility ensures its homogeneous incorporation into aqueous pre-gel solutions, leading to hydrogels with uniform crosslink densities and predictable swelling behaviors.

  • Drug Delivery Systems: In the context of drug delivery, OIMA-based polymers can be designed to be either soluble or insoluble in physiological fluids, depending on the overall composition of the polymer. For instance, copolymers of OIMA with hydrophobic monomers can be used to create amphiphilic structures for micellar drug delivery systems. The imidazolidinone group can also provide sites for further functionalization, for example, for conjugating targeting ligands or other therapeutic agents.

Conclusion

2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate is a highly versatile functional monomer with a solubility profile dominated by its polar imidazolidinone ring. Its excellent solubility in water and polar organic solvents makes it amenable to a wide range of polymerization techniques and a valuable building block for hydrophilic and biocompatible materials. While quantitative solubility data in many organic solvents is sparse, the theoretical principles and experimental protocols outlined in this guide provide a solid foundation for researchers and formulation scientists to effectively work with this promising monomer. A thorough understanding and, where necessary, empirical determination of its solubility in relevant solvent systems are critical first steps towards harnessing the full potential of OIMA in the design and fabrication of next-generation polymers for biomedical and other advanced applications.

References

  • ChemBK. 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate. Available at: [Link]

  • LookChem. Cas 86261-90-7, 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE. Available at: [Link]

  • ChemSrc. CAS#:86261-90-7 | 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate. Available at: [Link]

  • ChemBK. N-(2-METHACRYLOYLOXYETHYL) ETHYLENE UREA. Available at: [Link]

  • PubChem. 2-(3-Oxazolidinyl)ethyl methacrylate. Available at: [Link]

  • PubChem. 2-Propenamide, 2-methyl-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (CAS 86261-90-7), a methacrylate monomer with significant potential in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (CAS 86261-90-7), a methacrylate monomer with significant potential in the development of functional polymers for biomedical and industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, alongside proven methodologies for their acquisition and interpretation.

Introduction: The Significance of Spectroscopic Analysis

2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate, also known as ureido methacrylate, is a bifunctional monomer containing a polymerizable methacrylate group and a cyclic urea (imidazolidinone) moiety.[1] This unique structure imparts desirable properties to polymers, such as enhanced adhesion and hydrophilicity, making it a valuable building block in materials science.[2] Accurate spectroscopic characterization is the cornerstone of quality control and mechanistic understanding, ensuring the chemical identity, purity, and structural integrity of the monomer before its use in polymerization and other applications. This guide will delve into the expected spectral signatures that define this molecule.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is fundamental to interpreting spectroscopic data. The key physicochemical properties of 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate are summarized in the table below.[3][4][5]

PropertyValue
CAS Number 86261-90-7
Molecular Formula C₉H₁₄N₂O₃
Molecular Weight 198.22 g/mol
Appearance Clear, yellowish liquid
Density Approximately 0.99 - 1.1 g/cm³ at 25°C
Boiling Point Approximately 100°C
Melting Point Approximately -30°C

Molecular Structure Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Compound (10-20 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 acq1 Insert Sample into NMR Spectrometer acq2 Tune and Shim Spectrometer acq1->acq2 acq3 Acquire ¹H and ¹³C Spectra acq2->acq3 proc1 Fourier Transform proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate and Analyze Spectra proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: A streamlined workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate will be characterized by strong absorptions corresponding to the carbonyl groups and other key bonds.

Predicted IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500Medium, broad
C-H Stretch (sp³) 2850 - 3000Medium
C=O Stretch (ester) ~ 1720Strong
C=O Stretch (urea) ~ 1680Strong
C=C Stretch ~ 1640Medium
N-H Bend 1550 - 1650Medium
C-O Stretch 1100 - 1300Strong

Rationale for Predictions: The presence of two carbonyl groups (ester and urea) will likely result in two distinct, strong absorption bands in the 1680-1720 cm⁻¹ region. [6]The N-H stretching vibration will appear as a broad band due to hydrogen bonding. The C=C stretch of the methacrylate group will also be present. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are unique to the molecule.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining IR spectra of liquid samples.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Sample Scan: Collect the spectrum of the sample.

    • Spectral Range: Typically 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

FTIR-ATR Experimental Workflow:

FTIR_ATR_Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Collect Background Spectrum clean_crystal->background_scan apply_sample Apply Liquid Sample to Crystal background_scan->apply_sample sample_scan Collect Sample Spectrum apply_sample->sample_scan process_data Process and Analyze Spectrum sample_scan->process_data end End process_data->end

Sources

Exploratory

A Comprehensive Technical Guide to the Thermal Properties of Poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This in-depth technical guide provides a comprehensive overview of the thermal properties of poly(2-(2-oxo-1-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the thermal properties of poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate), a polymer of growing interest in biomedical and pharmaceutical applications. While specific experimental data for this polymer is not extensively available in public literature, this guide synthesizes established principles of polymer science, particularly concerning polymethacrylates, to predict and understand its thermal behavior. Furthermore, it provides detailed, field-proven methodologies for its characterization.

Introduction: The Significance of Thermal Properties in Polymer Applications

The thermal properties of a polymer are paramount in determining its processing parameters, stability, and end-use performance. For applications in drug delivery, biomaterials, and medical devices, a thorough understanding of a polymer's response to temperature is critical. Key thermal properties include the glass transition temperature (Tg), which dictates the transition from a rigid, glassy state to a more flexible, rubbery state, and the thermal decomposition temperature (Td), which defines the limit of its thermal stability. These parameters influence everything from storage conditions to the manufacturing processes like extrusion and molding.

Poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate) possesses a unique chemical structure with a bulky, polar cyclic urea group. This structure is anticipated to significantly influence its thermal characteristics, particularly its glass transition temperature, when compared to simpler polymethacrylates like poly(methyl methacrylate) (PMMA). The presence of the imidazolidinone ring is expected to introduce chain stiffness and intermolecular interactions, leading to a higher Tg.

Predicted Thermal Properties of Poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate)

Based on the chemical structure of the monomer, 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate, and the known behavior of related polymethacrylates, we can infer the following thermal properties for the polymer. It is crucial to note that these are predictive and require experimental verification.

Thermal PropertyPredicted Behavior and Influencing Factors
Glass Transition Temperature (Tg) Expected to be significantly higher than that of PMMA (which is around 105-120°C). The bulky and polar imidazolidinone side group will restrict segmental motion of the polymer chains, thus requiring more thermal energy for the transition from the glassy to the rubbery state. The potential for hydrogen bonding between the urea moieties could further elevate the Tg.
Melting Temperature (Tm) As a polymer synthesized via radical polymerization, poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate) is expected to be amorphous and therefore will not exhibit a sharp melting point.
Thermal Decomposition Temperature (Td) The thermal degradation of polymethacrylates typically proceeds via depolymerization, reverting to the monomer.[1] The decomposition of poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate) is expected to initiate at temperatures above 200°C.[2] The exact onset of decomposition will depend on factors such as molecular weight and purity. In an inert atmosphere, the primary degradation product is likely to be the 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate monomer.[1] In the presence of oxygen, more complex degradation pathways involving oxidation can occur.[3]

Experimental Characterization of Thermal Properties

To ascertain the precise thermal properties of poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate), two primary thermal analysis techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature Determination

DSC is a powerful technique used to measure the heat flow into or out of a material as a function of temperature or time.[4] It is the industry-standard method for determining the glass transition temperature of polymers.[5]

Experimental Workflow for DSC Analysis:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Data Acquisition & Analysis Sample Polymer Sample (5-10 mg) Pan Hermetically Sealed Aluminum Pan Sample->Pan Encapsulate DSC DSC Instrument Pan->DSC Load Sample & Reference Pans Thermogram Heat Flow vs. Temperature Thermogram DSC->Thermogram Run Experiment Atmosphere Inert Atmosphere (e.g., Nitrogen) Atmosphere->DSC Program Temperature Program Program->DSC Tg Determine Glass Transition Temperature (Tg) Thermogram->Tg Analyze for Inflection Point

Caption: Workflow for DSC analysis of a polymer sample.

Detailed Experimental Protocol for DSC:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate) sample into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and prevent any loss of volatiles.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Rationale: The first heating scan is used to erase the thermal history of the polymer. The cooling scan provides a controlled thermal history, and the second heating scan is used for the accurate determination of the Tg.

    • Program:

      • Equilibrate at a temperature well below the expected Tg (e.g., 30°C).

      • Heat from 30°C to a temperature above the expected Tg (e.g., 200°C) at a controlled rate (e.g., 10°C/min).

      • Hold isothermally for 2-5 minutes to ensure thermal equilibrium.

      • Cool from 200°C to 30°C at a controlled rate (e.g., 10°C/min).

      • Heat from 30°C to 200°C at the same controlled rate (10°C/min).

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] It is used to determine the thermal stability and decomposition profile of polymers.[2]

Experimental Workflow for TGA Analysis:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Data Acquisition & Analysis Sample Polymer Sample (5-10 mg) Crucible TGA Crucible (e.g., Platinum or Alumina) Sample->Crucible Place in Crucible TGA TGA Instrument Crucible->TGA Load Crucible Thermogravigram Weight % vs. Temperature Thermogram TGA->Thermogravigram Run Experiment Atmosphere Controlled Atmosphere (e.g., Nitrogen or Air) Atmosphere->TGA Program Temperature Program Program->TGA Td Determine Decomposition Temperature (Td) Thermogravigram->Td Analyze for Onset of Weight Loss

Caption: Workflow for TGA analysis of a polymer sample.

Detailed Experimental Protocol for TGA:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate) into a tared TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Atmosphere: Purge the furnace with the desired gas. For determining inherent thermal stability, an inert atmosphere (e.g., nitrogen) is used. To study oxidative stability, air or oxygen is used. A typical flow rate is 20-100 mL/min.

  • Temperature Program:

    • Rationale: A linear heating rate allows for the determination of the temperature at which degradation begins and proceeds.

    • Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min).

  • Data Analysis: The TGA thermogram plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset of decomposition is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Causality Behind Experimental Choices

  • Heating Rate: A heating rate of 10-20°C/min is a common choice for both DSC and TGA.[5] Slower rates can provide better resolution of thermal events but require longer experiment times. Faster rates can shift transition temperatures to higher values. Consistency in the heating rate is crucial for comparing results.

  • Atmosphere: An inert atmosphere (nitrogen) is essential when studying the inherent thermal stability of a polymer to prevent oxidation, which can complicate the degradation profile.[3]

  • Sample Mass: A small sample size (5-10 mg) is used to ensure uniform heating and minimize thermal gradients within the sample, leading to more accurate and reproducible results.

Conclusion

While direct experimental data on the thermal properties of poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate) is limited, a strong predictive understanding can be established based on the behavior of analogous polymethacrylates. The presence of the bulky, polar imidazolidinone side group is expected to result in a relatively high glass transition temperature and a thermal degradation pathway dominated by depolymerization. The detailed experimental protocols for DSC and TGA provided in this guide offer a robust framework for the precise and reliable characterization of this promising polymer, enabling its effective utilization in research, drug development, and various advanced applications.

References

  • ChemBK. (2024, April 9). 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate. Retrieved from [Link]

  • Al-Malaika, S., & Amir, E. (2023). Thermal degradation studies of Poly(2-ethyl hexyl acrylate) in the presence of nematic liquid crystals. PubMed Central. Retrieved from [Link]

  • Peterson, J. D., Vyazovkin, S., & Wight, C. A. (1999). Kinetic Study of Stabilizing Effect of Oxygen on Thermal Degradation of Poly(methyl methacrylate). The Journal of Physical Chemistry B, 103(38), 8087–8092.
  • University of California, Berkeley. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]

  • ResearchGate. (2019, January 16). (PDF) Thermogravimetric Analysis of Polymers. Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • Pallikari-Viras, F., Li, X., & King, T. A. (1996). Thermal analysis of PMMA/gel silica glass composites. Journal of Sol-Gel Science and Technology, 7, 203-209.
  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • Instructables. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Retrieved from [Link]

  • Effect of methyl methacrylate concentrations on surface and thermal analysis of composite polymer polymethylmethacrylates with mesogen reactive RM82. (2024). PMC - NIH. Retrieved from [Link]

  • CentAUR. (2021). Synthesis and Evaluation of Methacrylated Poly(2-ethyl-2-oxazoline) as a Mucoadhesive Polymer for Nasal Drug Delivery. Retrieved from [Link]

  • Thermal Analysis on Acrylic Based Denture Materials. (2017). Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved from [Link]

  • AZoM. (2018). Using Differential Scanning Calorimetry to Characterize Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Glass transition temperature of mixtures of poly(methyl methacrylate-co-ethyl acrylate). Retrieved from [Link]

  • Rzayev, Z. M. O., & Bunyad-zadeh, A. A. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 118(3), 1431–1438.
  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • Blum, F. D., & Xu, G. (2006). Thermal Analysis of Adsorbed Poly(methyl methacrylate) on Silica. Langmuir, 22(19), 8036-8040.
  • Infinita Lab. (2023). DSC Testing: Complete Guide to Thermal Analysis of Polymers and Materials. Retrieved from [Link]

  • de Souza, S. A., et al. (2025). Synthesis of poly[2-(dimethylamino)ethyl methacrylate] grafting from cellulose nanocrystals for DNA complexation employing a 3D-twisted cross-sectional microchannel microfluidic device. International Journal of Biological Macromolecules, 283, 140992.
  • The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. (2021). PMC. Retrieved from [Link]

  • Thermal behavior of poly hydroxy ethyl methacrylate (pHEMA) hydrogels. (1993). PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Methacrylate End-Functionalized Poly(2-ethyl-2-oxazoline) Macromonomers. Retrieved from [Link]

  • Stereospecific radical polymerization of methacrylate bearing oxazolidone structure and improvement of glass transition temperat. (2023). Wiley Online Library. Retrieved from [Link]

  • Degradation of Poly(2-hydroxyethyl methacrylate) Obtained by Radiation in Aqueous Solution. (2010). ResearchGate. Retrieved from [Link]

  • Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. (2018). NIH. Retrieved from [Link]

  • Investigation on the thermal degradation of poly-n-alkyl acrylates and poly-n-alkyl methacrylates (C1–C12). (2004). ResearchGate. Retrieved from [Link]

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Foundational

Unlocking Performance in Polymer Systems: A Technical Guide to 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate

Introduction: A Monomer of Strategic Importance In the dynamic landscape of polymer chemistry, the pursuit of materials with tailored functionalities is paramount. Monomers, the fundamental building blocks of polymers, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Monomer of Strategic Importance

In the dynamic landscape of polymer chemistry, the pursuit of materials with tailored functionalities is paramount. Monomers, the fundamental building blocks of polymers, are the primary determinants of the final material's properties. 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (CAS No. 86261-90-7), hereafter referred to as OIMA, is a specialty methacrylate monomer that offers a unique combination of a polymerizable methacrylate group and a polar, cyclic urea (imidazolidinone) moiety. This distinctive chemical architecture positions OIMA as a valuable component in the design of advanced polymers for a range of high-performance applications. This technical guide will provide an in-depth exploration of the core attributes of OIMA and its potential applications in polymer chemistry, offering insights for researchers, scientists, and professionals in materials science and drug development.

Physicochemical and Structural Characteristics of OIMA

OIMA is a liquid at room temperature with a molecular formula of C9H14N2O3 and a molecular weight of 198.22 g/mol .[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 86261-90-7[2]
Molecular Formula C9H14N2O3[2]
Molecular Weight 198.22 g/mol [1]
Density 0.99 g/mL at 25 °C[1][3]
Boiling Point 100 °C[1][3]
Melting Point -30 °C[1][3]
Water Solubility 1000 g/L at 20 °C[1][3]
Synonyms N-(2-Methacryloyloxyethyl) ethylene urea, 2-(2-Oxoimidazolidin-1-yl)ethyl methacrylate

The structure of OIMA, featuring a methacrylate group for polymerization and a polar imidazolidinone ring, is the cornerstone of its functionality.

Monomer OIMA Monomer GrowingChain Growing Polymer Chain Monomer->GrowingChain Initiation Initiator Radical Initiator (e.g., AIBN) Radical Initiator Radical Initiator->Radical Heat or Light Radical->GrowingChain GrowingChain->GrowingChain Propagation Polymer Poly(OIMA) GrowingChain->Polymer Termination

Caption: Generalized workflow for the free-radical polymerization of OIMA.

Core Application Areas: Leveraging the Imidazolidinone Moiety

The true potential of OIMA lies in the functionality imparted by its imidazolidinone ring. This polar, hydrogen-bonding group significantly influences the properties of the resulting polymer, opening up a range of specialized applications.

Adhesion Promoter in Coatings and Adhesives

A primary application of OIMA is as an adhesion promoter. The imidazolidinone group, with its capacity for strong hydrogen bonding, can form robust interactions with a variety of surfaces, including metals, glass, and other polar substrates. When incorporated into a polymer backbone, these interactions enhance the adhesion of the polymer to the substrate. [4] In coatings, the addition of OIMA as a comonomer can significantly improve wet and dry adhesion, leading to more durable and long-lasting films. Similarly, in adhesive formulations, OIMA can enhance the bond strength to challenging surfaces.

Polymer Polymer Backbone Imidazolidinone Group Interaction Hydrogen Bonding Polymer:f0->Interaction Substrate Substrate (e.g., Metal, Glass) Interaction->Substrate

Caption: Mechanism of adhesion promotion via hydrogen bonding of the imidazolidinone group.

Hydrophilic Polymers and Hydrogels for Biomedical Applications

The high water solubility of OIMA suggests that its corresponding polymers are inherently hydrophilic. [3]This property is highly desirable in the biomedical field for applications such as hydrogels. Hydrogels are cross-linked polymer networks that can absorb and retain large amounts of water, mimicking the soft tissues of the body. [3] By copolymerizing OIMA with a suitable cross-linking agent (e.g., ethylene glycol dimethacrylate), it is possible to form hydrogels. The imidazolidinone group can contribute to the overall water content and potentially enhance the biocompatibility of the material. Potential biomedical applications for OIMA-based hydrogels include:

  • Contact Lenses: The hydrophilicity and potential for good oxygen permeability make OIMA an interesting candidate for contact lens materials. [5][6]* Wound Dressings: Hydrogel wound dressings maintain a moist environment conducive to healing, and the properties of OIMA could be beneficial in this context. [3]* Drug Delivery Systems: The polymer matrix of a hydrogel can be loaded with therapeutic agents, allowing for their controlled release over time. [3]

Dental Materials and Composites

Methacrylate-based polymers are the foundation of modern dental restorative materials. [7][8]The inclusion of functional monomers is a common strategy to improve the performance of these materials. The adhesive properties of OIMA could be particularly advantageous in dental composites, promoting better bonding between the resin matrix and the tooth structure, as well as with inorganic filler particles. This could lead to more durable and longer-lasting dental restorations.

Experimental Protocol: Synthesis of a Poly(OIMA-co-HEMA) Hydrogel

This protocol provides a representative method for the synthesis of a hydrogel incorporating OIMA. This is a hypothetical procedure based on standard free-radical polymerization techniques for methacrylates.

Materials:

  • 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (OIMA)

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Ethylene glycol dimethacrylate (EGDMA) as a cross-linker

  • Azobisisobutyronitrile (AIBN) as a thermal initiator

  • Deionized water

  • Ethanol

Procedure:

  • Monomer Solution Preparation: In a glass vial, prepare the monomer solution by combining OIMA and HEMA in the desired molar ratio (e.g., 1:4). Add EGDMA (e.g., 1 mol% with respect to the total monomer content) and AIBN (e.g., 0.5 mol% with respect to the total monomer content).

  • Solvent Addition: Add a mixture of deionized water and ethanol (e.g., 1:1 v/v) to achieve a 50% (w/v) monomer concentration.

  • Degassing: Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Seal the vial and place it in a preheated water bath or oven at 60-70 °C for 24 hours to initiate and complete the polymerization.

  • Purification: After polymerization, remove the resulting hydrogel from the vial. Immerse it in a large volume of deionized water for 48-72 hours, changing the water periodically, to remove any unreacted monomers, initiator, and solvent.

  • Drying and Characterization: The purified hydrogel can be dried to a constant weight (e.g., by lyophilization or in a vacuum oven at a low temperature) for characterization studies such as swelling ratio determination, mechanical testing, and morphological analysis.

Conclusion and Future Outlook

2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate is a functional monomer with significant potential in advanced polymer design. Its unique imidazolidinone moiety imparts valuable properties, most notably enhanced adhesion and hydrophilicity. While its primary documented application is as an adhesion promoter in coatings and adhesives, its chemical structure strongly suggests its utility in the development of hydrophilic polymers and hydrogels for biomedical applications, including contact lenses, wound care, and drug delivery, as well as in the formulation of high-performance dental materials.

Further research is warranted to fully explore the homopolymer and copolymer properties of OIMA, including detailed studies on its polymerization kinetics, biocompatibility, and performance in the aforementioned applications. Such investigations will undoubtedly solidify the position of 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate as a valuable tool for materials scientists and engineers.

References

Sources

Protocols & Analytical Methods

Method

free-radical polymerization of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE

An Application Guide to the Free-Radical Polymerization of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (OIMA) Introduction: Unveiling the Potential of a Functional Monomer In the landscape of functional polymers, 2-(2-o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Free-Radical Polymerization of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (OIMA)

Introduction: Unveiling the Potential of a Functional Monomer

In the landscape of functional polymers, 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate (OIMA) emerges as a monomer of significant interest for researchers in materials science, drug development, and advanced coatings. Its unique molecular architecture, which combines a readily polymerizable methacrylate group with a hydrophilic, hydrogen-bonding cyclic urea (imidazolidinone) moiety, provides a direct pathway to novel polymers with tailored properties. The resulting polymer, poly(OIMA), holds considerable promise for applications demanding enhanced adhesion, hydrophilicity, and biocompatibility.

This technical guide provides a comprehensive overview of the free-radical polymerization of OIMA. Moving beyond a simple recitation of steps, this document elucidates the rationale behind the protocol, details essential characterization techniques, and explores the potential applications of the resulting polymer, grounding every claim in authoritative scientific principles.

Monomer Profile: Physicochemical Properties of OIMA

A thorough understanding of the monomer's properties is foundational to successful polymerization and material design. OIMA is also known by synonyms such as 1-(2-Methacryloyloxyethyl)-2-imidazolidinone and N-[2-(Methacryloyloxy)ethyl]ethyleneurea.[1]

PropertyValueSource(s)
Molecular Formula C₉H₁₄N₂O₃[2][3]
Molecular Weight 198.22 g/mol [2][3]
Appearance Liquid[4]
Density 0.99 g/mL at 25 °C[2][4]
Melting Point -30 °C[1][2]
Boiling Point 100 °C[2][4]
CAS Number 86261-90-7[2][3][5]

The Chemistry of Polymerization: A Mechanistic Overview

The methacrylate functional group within OIMA is highly amenable to free-radical polymerization, a robust and widely used method for synthesizing a vast array of polymers.[6] This chain-reaction process can be understood through three fundamental stages:

  • Initiation: The process begins with the homolytic cleavage of a thermally unstable initiator molecule, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate primary free radicals. These highly reactive species then attack the carbon-carbon double bond of an OIMA monomer, transferring the radical to the monomer and initiating the polymer chain.

  • Propagation: The newly formed monomer radical rapidly adds to subsequent OIMA monomers. This step repeats thousands of times, extending the polymer backbone in a process that is both exothermic and kinetically fast. The stereochemistry of the resulting polymer is influenced by factors like reaction temperature.[7]

  • Termination: The growth of a polymer chain ceases when two growing radical chains combine (combination) or transfer a hydrogen atom (disproportionation), resulting in a stable, non-reactive polymer.

Free_Radical_Polymerization cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination I Initiator (I-I) R Primary Radicals (2 I•) I->R Δ (Heat) IM Initiated Chain (I-M•) R->IM M Monomer (OIMA) M->IM IM_n Growing Chain (I-M[n]•) IM_n1 Elongated Chain (I-M[n+1]•) IM_n->IM_n1 M2 Monomer (OIMA) M2->IM_n1 Chain1 Growing Chain (P•) DeadPolymer Stable Polymer (P-P') Chain1->DeadPolymer Combination Chain2 Growing Chain (P'•) Chain2->DeadPolymer

Caption: The three stages of free-radical polymerization.

Experimental Protocol: Solution Polymerization of OIMA

This protocol details a standard laboratory procedure for the homopolymerization of OIMA via the free-radical route. It is designed to be a self-validating system, where careful execution ensures reproducible results.

Core Principle: The reaction is conducted in a solvent under an inert atmosphere to prevent oxygen from inhibiting the polymerization process. AIBN is chosen as the initiator due to its predictable decomposition kinetics at moderate temperatures.

Materials & Equipment:

  • Monomer: 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (OIMA)

  • Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Solvent: Anhydrous 1,4-dioxane or Dimethylformamide (DMF)

  • Precipitation Solvent: Diethyl ether or n-hexane

  • Equipment: Three-neck round-bottom flask, reflux condenser, nitrogen/argon inlet, magnetic stirrer and stir bar, thermostatically controlled oil bath, Schlenk line (optional).

Safety Precautions:

  • OIMA may cause skin and eye irritation and sensitization.[1][2]

  • AIBN is a toxic and potentially explosive solid.

  • Solvents are flammable.

  • Always perform this procedure in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Step-by-Step Methodology:

  • Monomer and Reagent Preparation:

    • Weigh 5.00 g (25.2 mmol) of OIMA monomer and add it to a 100 mL three-neck round-bottom flask containing a magnetic stir bar.

    • Weigh 41.4 mg (0.252 mmol, 1 mol% relative to monomer) of AIBN.

    • Rationale: A 1 mol% initiator concentration is a common starting point to achieve a good balance between reaction rate and obtaining a high molecular weight polymer.

  • Reaction Setup:

    • Assemble the flask with a reflux condenser and a nitrogen/argon inlet. Ensure all glassware is dry.

    • Add 50 mL of anhydrous 1,4-dioxane to the flask to dissolve the monomer.

    • Purge the system with a gentle stream of nitrogen or argon for 20-30 minutes while stirring to remove dissolved oxygen.

    • Rationale: Oxygen is a radical scavenger and will inhibit or terminate the polymerization, leading to low yields and poorly defined polymers.

  • Initiation and Polymerization:

    • After purging, add the pre-weighed AIBN to the reaction mixture.

    • Immerse the flask in a preheated oil bath set to 70 °C.

    • Allow the reaction to proceed for 12-24 hours under a positive pressure of inert gas. The solution will gradually become more viscous as the polymer forms.

    • Rationale: The decomposition half-life of AIBN is approximately 1 hour at 82 °C, making 70 °C a suitable temperature for controlled initiation over several hours.[8]

  • Termination and Polymer Isolation:

    • To quench the reaction, remove the flask from the oil bath and allow it to cool to room temperature. Exposing the mixture to air will help terminate any remaining radical chains.

    • Slowly pour the viscous polymer solution into a beaker containing a large excess (approx. 500 mL) of a stirred non-solvent, such as diethyl ether or n-hexane.

    • The polymer will precipitate as a white solid.

    • Rationale: Poly(OIMA) is soluble in polar solvents like dioxane but insoluble in non-polar solvents like ether or hexane, allowing for efficient purification.

  • Purification and Drying:

    • Allow the precipitate to settle, then decant the supernatant.

    • Collect the solid polymer by vacuum filtration.

    • Wash the polymer multiple times with fresh non-solvent to remove any unreacted monomer and initiator fragments.

    • Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification a 1. Add OIMA & Solvent to Dry Flask b 2. Assemble Glassware (Condenser, N₂ Inlet) a->b c 3. Purge with N₂/Ar for 30 min b->c d 4. Add AIBN Initiator c->d e 5. Heat to 70°C in Oil Bath d->e f 6. Polymerize for 12-24 hours e->f g 7. Cool Reaction & Expose to Air f->g h 8. Precipitate Polymer in Diethyl Ether g->h i 9. Filter & Wash Solid h->i j 10. Dry Under Vacuum i->j

Caption: Experimental workflow for OIMA polymerization.

Polymer Characterization: Verifying Success

Post-synthesis, a suite of analytical techniques is required to confirm the polymer's structure, purity, and key physical properties.

TechniquePurpose & Expected Outcome
FT-IR Spectroscopy Confirms polymerization. Look for the disappearance of the methacrylate C=C stretch (approx. 1635 cm⁻¹) and the persistence of the C=O ester (approx. 1720 cm⁻¹) and cyclic urea C=O (approx. 1690 cm⁻¹) peaks.
¹H NMR Spectroscopy Verifies polymer structure. Expect the disappearance of the vinyl proton signals of the monomer (approx. 5.5-6.1 ppm) and the appearance of broad signals corresponding to the new polymer backbone.
GPC / SEC Determines molar mass and dispersity. Provides values for the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Mₙ/Mₙ), which indicates the breadth of the molar mass distribution.
DSC Measures the glass transition temperature (T₉). Identifies the temperature at which the amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for material application.
TGA Assesses thermal stability. Determines the temperature at which the polymer begins to decompose, providing insight into its operational temperature limits.

Applications and Future Directions

The unique properties of poly(OIMA), derived from its imidazolidinone side chains, open avenues for several advanced applications:

  • Biomedical Materials: The hydrophilicity and hydrogen-bonding capacity of the cyclic urea group can enhance biocompatibility and promote cell adhesion, making the polymer a candidate for tissue engineering scaffolds and hydrogels.

  • Drug Delivery: Poly(OIMA) can be formulated into nanoparticles or matrices for controlled drug release, where its polarity can be tuned by copolymerization with other monomers.

  • Adhesives and Coatings: The strong hydrogen-bonding interactions can significantly improve adhesion to polar substrates, leading to high-performance adhesives, binders, and functional coatings. For instance, similar methacrylated polymers have shown excellent potential as mucoadhesive materials for drug delivery via mucosal routes.[9]

  • Smart Polymers: The cyclic urea moiety can potentially interact with specific ions or molecules, suggesting possibilities for creating responsive materials for sensing or separation applications.

References

  • Benchchem. 2-(3-Oxazolidinyl)ethyl methacrylate | 46235-93-2.
  • Jackson, A. C., et al. (2018). Discovery and Development of One Monomer Molecularly Imprinted Polymers (OMNiMIPs). Molecules, 23(10), 2441.
  • ChemBK. 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate.
  • ECHEMI. Buy 2-(2-oxoimidazolidin-1-yl)ethyl methacrylate from Sanomol GmbH.
  • Sigma-Aldrich. 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate solution.
  • Yildiz, U., et al. (2024). Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers. bioRxiv.
  • Sato, K., et al. (2023). Stereospecific radical polymerization of methacrylate bearing oxazolidone structure and improvement of glass transition temperature of urethane‐based polymer networks. Journal of Polymer Science.
  • Watson, M. D., et al. (2000). Homopolymers of Oxazolidinone Acrylimide and Control of 1,5-Stereoinduction in Copolymerizations with Isobutylene. Organic Letters, 2(1), 59-62.
  • Jayakrishnan, A., et al. (2003). Synthesis and polymerization of a new iodine‐containing monomer. Journal of Applied Polymer Science, 88(11), 2580-2584.
  • Sigma-Aldrich. 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate solution.
  • Vllasaliu, D., et al. (2021). Synthesis and Evaluation of Methacrylated Poly(2-ethyl-2-oxazoline) as a Mucoadhesive Polymer for Nasal Drug Delivery. Biomacromolecules, 22(12), 5223-5234.
  • ChemicalBook. 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE | 86261-90-7.
  • PubChem. 2-(3-Oxazolidinyl)ethyl methacrylate.
  • ChemicalBook. 86261-90-7(2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE) Product Description.

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Application

Application Notes and Protocols for the Copolymerization of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (OIMA) with Other Monomers

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the copolymerization of 2-(2-oxo-1-imidazolidi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the copolymerization of 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate (OIMA), a functional monomer with significant potential in the development of advanced biomaterials and drug delivery systems. The presence of the cyclic urea moiety in its structure imparts unique properties, such as hydrophilicity and hydrogen bonding capabilities, making its copolymers attractive for various biomedical applications. This document offers detailed protocols for the synthesis of OIMA copolymers, methods for determining monomer reactivity ratios, and application-focused protocols for the formulation of nanoparticles and hydrogels for controlled drug release. The causality behind experimental choices is explained to provide a deeper understanding of the underlying polymer chemistry.

Introduction to 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (OIMA)

2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (OIMA)[1][2] is a specialty methacrylate monomer characterized by a pendant cyclic urea group (imidazolidinone). This functional group is the primary determinant of the unique properties of OIMA-containing polymers.

  • Structure:

    • Methacrylate backbone: Provides a polymerizable vinyl group for free-radical polymerization.

    • Ethyl linker: Spatially separates the functional group from the polymer backbone.

    • Imidazolidinone ring: A cyclic urea moiety that offers:

      • Hydrophilicity: The polar nature of the urea group enhances water solubility and interaction with biological fluids.

      • Hydrogen Bonding: The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, influencing polymer chain interactions and adhesion to biological substrates.

      • Biocompatibility: The urea functionality is a common motif in biological systems, suggesting the potential for good biocompatibility of OIMA-based polymers.

The incorporation of OIMA into copolymers allows for the precise tuning of properties such as hydrophilicity, thermal stability, and drug loading capacity, making it a versatile building block for materials in drug delivery and tissue engineering.

Copolymerization of OIMA: Synthetic Protocols

The copolymerization of OIMA can be achieved through various radical polymerization techniques. The choice of method will dictate the level of control over the polymer architecture, molecular weight distribution, and ultimately, the material's performance.

Free-Radical Copolymerization

This is a robust and widely used method for synthesizing statistical copolymers.

This protocol describes the synthesis of a statistical copolymer of OIMA and a hydrophobic comonomer, methyl methacrylate (MMA). The resulting amphiphilic copolymer can be designed to self-assemble in aqueous media.

Materials:

  • 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (OIMA), (CAS: 86261-90-7)[1][2]

  • Methyl methacrylate (MMA), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • 1,4-Dioxane, anhydrous

  • Methanol, for precipitation

  • Diethyl ether, for washing

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of OIMA and MMA in 1,4-dioxane. A typical starting point is a 1:1 molar ratio to explore the copolymer properties. Add AIBN as the initiator (typically 0.1-1.0 mol% with respect to the total monomer concentration).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and stir for 12-24 hours. The reaction time can be adjusted to control the conversion. It is recommended to keep the conversion below 15% for accurate determination of reactivity ratios[3][4].

  • Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration and wash it several times with fresh methanol and then diethyl ether to remove unreacted monomers and initiator residues. Dry the purified copolymer in a vacuum oven at 40-50 °C to a constant weight.

Causality of Experimental Choices:

  • AIBN as Initiator: AIBN is a common thermal initiator that decomposes at a predictable rate at 70 °C, providing a steady supply of radicals to initiate polymerization.

  • 1,4-Dioxane as Solvent: This solvent is suitable for both the hydrophilic OIMA and the more hydrophobic MMA, ensuring a homogeneous reaction mixture.

  • Freeze-Pump-Thaw Cycles: Oxygen is a radical scavenger and its presence can inhibit or retard the polymerization. This degassing step is crucial for achieving controlled polymerization.

  • Precipitation in Methanol: Methanol is a non-solvent for the copolymer but a good solvent for the unreacted monomers and initiator, allowing for effective purification.

Controlled Radical Polymerization: RAFT

For applications requiring well-defined polymer architectures, such as block copolymers for self-assembly into nanoparticles, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) are preferred.

This protocol outlines the synthesis of a well-defined statistical copolymer of OIMA and N-vinylpyrrolidone (NVP), a highly biocompatible and hydrophilic monomer.

Materials:

  • OIMA

  • N-Vinylpyrrolidone (NVP), inhibitor removed

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent

  • AIBN as initiator

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: In a Schlenk flask, combine OIMA, NVP, CPADB, and AIBN in DMF. The molar ratio of [Monomer]:[CPADB]:[AIBN] will determine the target molecular weight and should be carefully calculated (e.g., 100:1:0.2).

  • Degassing: Perform three freeze-pump-thaw cycles.

  • Polymerization: Place the flask in an oil bath at 70 °C and stir for the desired time. Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR or FT-IR spectroscopy.

  • Purification: Precipitate the polymer in cold diethyl ether. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., dichloromethane) and re-precipitate to ensure high purity.

  • Drying: Dry the final copolymer under vacuum.

Determination of Monomer Reactivity Ratios

The reactivity ratios (r_OIMA and r_comonomer) are crucial parameters that describe the relative reactivity of the propagating radical towards its own monomer versus the comonomer. These values are essential for predicting the copolymer composition and microstructure. As there is limited to no data in the public domain for the reactivity ratios of OIMA, the following protocol, adapted from established methods for other methacrylate systems[3][4][5][6], outlines the experimental procedure to determine them.

  • Series of Copolymerizations: Prepare a series of copolymerizations of OIMA and MMA with varying initial molar feed ratios (e.g., 90:10, 70:30, 50:50, 30:70, 10:90).

  • Low Conversion: It is critical to stop the polymerization at low conversion (<15%) to ensure that the monomer feed ratio remains relatively constant throughout the experiment.

  • Copolymer Composition Analysis: After purification, determine the composition of the resulting copolymers using ¹H NMR spectroscopy. The ratio of the integrated peak areas corresponding to the protons of OIMA and MMA will give the molar ratio of the two monomers in the copolymer.

  • Calculation of Reactivity Ratios: Use the Fineman-Ross or Kelen-Tüdös graphical methods to determine the reactivity ratios from the monomer feed ratios and the corresponding copolymer compositions[3][4]. Alternatively, non-linear methods can provide more accurate results[7][8].

Exemplary Data Presentation for Reactivity Ratio Determination:

Feed Molar Ratio (OIMA:MMA)Copolymer Molar Ratio (OIMA:MMA) by ¹H NMR
90:10[Experimental Data]
70:30[Experimental Data]
50:50[Experimental Data]
30:70[Experimental Data]
10:90[Experimental Data]

Note: The user would populate this table with their own experimental data.

Application Notes: OIMA Copolymers in Drug Delivery

The unique properties of OIMA-containing copolymers make them excellent candidates for advanced drug delivery systems.

Self-Assembled Nanoparticles for Hydrophobic Drug Delivery

Amphiphilic copolymers of OIMA and a hydrophobic monomer can self-assemble into core-shell nanoparticles in an aqueous environment. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic OIMA-containing shell provides stability and biocompatibility.

  • Polymer and Drug Solution: Dissolve the synthesized OIMA-co-MMA copolymer and a model hydrophobic drug (e.g., Paclitaxel) in a water-miscible organic solvent like acetone or tetrahydrofuran (THF).

  • Nanoprecipitation: Under gentle stirring, slowly add the polymer-drug solution dropwise to a larger volume of deionized water. The rapid solvent change will cause the hydrophobic segments to collapse and form the core of the nanoparticles, encapsulating the drug.

  • Solvent Evaporation: Stir the nanoparticle suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.

  • Purification: The nanoparticle suspension can be purified by dialysis against deionized water to remove any remaining free drug or solvent.

  • Characterization: Characterize the nanoparticles for their size, size distribution (Dynamic Light Scattering), morphology (Transmission Electron Microscopy), drug loading content, and encapsulation efficiency.

Visualization of Nanoparticle Formation:

G cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Self-Assembly PolymerDrug Amphiphilic Copolymer (OIMA-co-MMA) + Hydrophobic Drug Nanoparticle Drug-Loaded Nanoparticle PolymerDrug->Nanoparticle Nanoprecipitation Water Deionized Water Water->Nanoparticle

Caption: Nanoparticle formation via nanoprecipitation.

Hydrogels for Sustained Drug Release

Copolymers of OIMA can be crosslinked to form hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. These hydrogels can be used as depots for the sustained release of both hydrophilic and hydrophobic drugs.

  • Synthesis of a Crosslinkable Copolymer: Synthesize a copolymer of OIMA with a monomer containing a photo-crosslinkable group, such as 2-hydroxyethyl methacrylate (HEMA), which can be further functionalized, or by directly including a crosslinking agent like ethylene glycol dimethacrylate (EGDMA) in the initial copolymerization.

  • Hydrogel Precursor Solution: Dissolve the OIMA-containing copolymer and a photoinitiator (e.g., Irgacure 2959) in a suitable solvent (e.g., a mixture of water and ethanol). If a drug is to be incorporated, it should also be dissolved or dispersed in this solution.

  • Casting and Crosslinking: Cast the precursor solution into a mold of the desired shape. Expose the solution to UV light of the appropriate wavelength (e.g., 365 nm) for a sufficient time to induce crosslinking. The solution will transform into a solid hydrogel.

  • Swelling and Drug Loading (Post-loading method): Alternatively, the hydrogel can be formed first and then loaded with a drug by soaking it in a concentrated drug solution.

  • Characterization: Characterize the hydrogel for its swelling ratio, mechanical properties, and in vitro drug release profile.

Visualization of Hydrogel Formation and Drug Release:

G cluster_0 Hydrogel Formation cluster_1 Drug Release Precursor Copolymer + Drug + Photoinitiator Solution UV UV Light Precursor->UV Hydrogel Drug-Loaded Hydrogel UV->Hydrogel Photo-crosslinking Medium Aqueous Medium Hydrogel->Medium Diffusion Release Sustained Release of Drug Medium->Release

Sources

Method

Synthesis of Advanced Hydrogels Using 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (OIMA): A Detailed Guide for Researchers

Introduction: The Promise of OIMA in Hydrogel Science Hydrogels, with their high water content and three-dimensional polymeric networks, have emerged as critical materials in modern medicine, finding applications in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of OIMA in Hydrogel Science

Hydrogels, with their high water content and three-dimensional polymeric networks, have emerged as critical materials in modern medicine, finding applications in drug delivery, tissue engineering, and regenerative medicine.[1][2] The choice of monomer is paramount in tailoring the physicochemical properties of hydrogels to specific biomedical applications.[3][4] 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (OIMA) is a distinctive monomer that offers a unique combination of hydrophilicity, hydrogen bonding capabilities, and the potential for creating biocompatible and mechanically robust hydrogels. The presence of the cyclic urea moiety in its structure imparts a high degree of polarity and the capacity for strong intermolecular interactions, which can significantly influence the swelling behavior, mechanical strength, and drug-loading capacity of the resultant hydrogels.

This comprehensive guide provides detailed application notes and protocols for the synthesis of hydrogels using OIMA. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed experimental design and innovation.

I. Foundational Principles of OIMA Hydrogel Synthesis

The synthesis of OIMA-based hydrogels typically proceeds via the polymerization of the OIMA monomer in the presence of a cross-linking agent. This process transforms the liquid monomer solution into a three-dimensional, water-insoluble network. The choice of polymerization technique is critical and dictates the final properties of the hydrogel.

A. Polymerization Mechanisms: A Brief Overview

The most common method for synthesizing methacrylate-based hydrogels is free-radical polymerization .[5][6] This can be initiated through various means:

  • Thermal Initiation: Utilizes heat to decompose a thermal initiator, generating free radicals that initiate polymerization.

  • Chemical Initiation: Involves a redox reaction at room temperature to produce radicals.

  • Photopolymerization: Employs light (typically UV or visible) to excite a photoinitiator, which then generates radicals.[7] This method is particularly advantageous for biomedical applications due to its rapid curing rates at physiological temperatures and the ability to spatially control the polymerization process.[8]

B. Key Components of the Hydrogel Formulation

A typical formulation for an OIMA hydrogel includes:

  • Monomer (OIMA): The primary building block of the hydrogel network.

  • Cross-linking Agent: A molecule with two or more polymerizable groups that forms covalent bonds between polymer chains, creating the 3D network.[4] Common examples for methacrylate-based hydrogels include ethylene glycol dimethacrylate (EGDMA) and poly(ethylene glycol) diacrylate (PEGDA).[8][9]

  • Initiator: A compound that generates free radicals to start the polymerization reaction. The choice of initiator depends on the polymerization method (e.g., a photoinitiator for photopolymerization).[8]

  • Solvent: Typically a biocompatible solvent, most often water or a buffered saline solution, in which the other components are dissolved.

II. Detailed Protocol: Photo-initiated Free-Radical Polymerization of OIMA Hydrogels

This protocol details the synthesis of an OIMA hydrogel using UV-initiated photopolymerization, a widely used and versatile method.

A. Rationale for Method Selection

Photopolymerization offers several advantages for hydrogel synthesis in a research and development setting:

  • Temporal and Spatial Control: The reaction starts only upon light exposure, allowing for precise control over the gelation process.[7]

  • Mild Reaction Conditions: Polymerization can be conducted at room temperature, which is crucial for the encapsulation of sensitive bioactive molecules like proteins or cells.

  • Rapid Curing: Gelation can occur within seconds to minutes, facilitating rapid prototyping and experimentation.[8]

B. Materials and Reagents
ComponentExamplePurposeTypical Concentration Range
Monomer 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (OIMA)Primary structural component10-50% (w/v)
Cross-linker Ethylene glycol dimethacrylate (EGDMA)Network formation0.5-5 mol% relative to monomer
Photoinitiator Irgacure 2959Free radical generation upon UV exposure0.05-1% (w/v)
Solvent Phosphate-buffered saline (PBS, pH 7.4)Reaction mediumTo dissolve all components
C. Step-by-Step Synthesis Protocol
  • Preparation of the Pre-polymer Solution:

    • In a light-protected vessel (e.g., an amber vial), dissolve the desired amount of OIMA monomer in PBS. Gentle heating (e.g., 37°C) and vortexing can aid in dissolution.

    • Add the cross-linking agent (EGDMA) to the monomer solution and mix thoroughly until a homogenous solution is obtained.

    • Add the photoinitiator (Irgacure 2959) to the solution. Ensure it is completely dissolved. This step should be performed in a dimly lit environment to prevent premature polymerization.

    • Filter the pre-polymer solution through a 0.22 µm syringe filter to remove any impurities.

  • Polymerization:

    • Pipette the pre-polymer solution into a suitable mold (e.g., between two glass plates with a spacer of desired thickness, or into a multi-well plate).

    • Expose the solution to a UV light source (e.g., 365 nm) for a specified duration. The exposure time will depend on the concentration of the photoinitiator, the intensity of the UV light, and the thickness of the hydrogel. A typical starting point is 5-15 minutes.

    • The solution will transition from a liquid to a solid gel.

  • Purification and Swelling:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of distilled water or PBS to wash away any unreacted monomers, cross-linker, and initiator. The washing solution should be changed several times over 24-48 hours to ensure complete purification.

    • The hydrogel will swell to its equilibrium state during this process.

D. Visualizing the Workflow

G cluster_prep Pre-polymer Solution Preparation cluster_poly Polymerization cluster_purify Purification & Swelling dissolve_oima Dissolve OIMA in PBS add_egdma Add EGDMA dissolve_oima->add_egdma add_initiator Add Photoinitiator add_egdma->add_initiator filter_solution Filter Solution add_initiator->filter_solution mold_solution Pipette into Mold filter_solution->mold_solution uv_exposure Expose to UV Light mold_solution->uv_exposure remove_gel Remove Hydrogel from Mold uv_exposure->remove_gel wash_gel Wash in Distilled Water/PBS remove_gel->wash_gel equilibrium_swelling Allow to Swell to Equilibrium wash_gel->equilibrium_swelling

Caption: Workflow for OIMA hydrogel synthesis via photopolymerization.

III. Characterization of OIMA-Based Hydrogels

Once synthesized, it is essential to characterize the hydrogel to understand its properties and suitability for the intended application.

A. Swelling Behavior

The swelling ratio is a fundamental property of hydrogels and is indicative of their cross-link density and hydrophilicity.

Protocol for Swelling Ratio Measurement:

  • After reaching equilibrium swelling, remove the hydrogel from the swelling medium.

  • Gently blot the surface with a lint-free wipe to remove excess surface water.

  • Weigh the swollen hydrogel (Ws).

  • Freeze-dry the hydrogel until a constant weight is achieved to obtain the dry weight (Wd).

  • Calculate the equilibrium swelling ratio (ESR) using the following formula:

    ESR = (Ws - Wd) / Wd

B. Mechanical Properties

The mechanical integrity of a hydrogel is crucial for applications where it will be subjected to physical stress, such as in tissue engineering scaffolds.[10]

Protocol for Mechanical Testing (Compression):

  • Prepare cylindrical hydrogel samples of a defined diameter and height.

  • Use a mechanical testing machine (e.g., an Instron) with a compression platen.

  • Place the swollen hydrogel sample on the lower platen.

  • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

  • Record the stress-strain data.

  • The compressive modulus can be calculated from the initial linear region of the stress-strain curve.

C. Structural and Morphological Analysis

Scanning Electron Microscopy (SEM) can be used to visualize the porous microstructure of the hydrogel network.

Protocol for SEM Analysis:

  • Equilibrate the hydrogel sample in water.

  • Flash-freeze the sample in liquid nitrogen.

  • Freeze-dry the sample to remove all water while preserving the porous structure.

  • Mount the dried sample on an SEM stub and sputter-coat it with a conductive material (e.g., gold).

  • Image the cross-section of the hydrogel using an SEM.

D. Chemical Characterization

Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the polymerization of OIMA and the incorporation of the cross-linker.

Protocol for FTIR Analysis:

  • Obtain the FTIR spectrum of the OIMA monomer, the cross-linker, and the dried hydrogel powder.

  • Compare the spectra. The disappearance or reduction of the C=C stretching vibration (around 1635 cm⁻¹) in the hydrogel spectrum compared to the monomer spectrum indicates successful polymerization. The presence of characteristic peaks from both the OIMA and the cross-linker in the hydrogel spectrum confirms their incorporation.

IV. Applications and Future Perspectives

The unique properties of OIMA-based hydrogels make them promising candidates for a variety of biomedical applications:

  • Controlled Drug Delivery: The hydrophilic nature and hydrogen-bonding capabilities of the OIMA hydrogel network can be leveraged for the encapsulation and sustained release of therapeutic agents.[11][12]

  • Tissue Engineering: The tunable mechanical properties and biocompatibility of OIMA hydrogels make them suitable for use as scaffolds to support cell growth and tissue regeneration.[10]

  • Wound Dressings: The high water content of these hydrogels can provide a moist environment conducive to wound healing, while their structure can act as a barrier to infection.[10]

V. Troubleshooting and Considerations

ProblemPossible CauseSuggested Solution
Incomplete Gelation Insufficient UV exposure time or intensity. Low photoinitiator concentration.Increase exposure time or use a higher intensity lamp. Optimize initiator concentration.
Brittle Hydrogel High cross-linker concentration.Reduce the molar ratio of the cross-linker relative to the monomer.
Low Swelling Ratio High cross-link density.Decrease the concentration of the cross-linking agent.

VI. Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of hydrogels based on 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate. By understanding the fundamental principles and following the detailed protocols, researchers can effectively fabricate and tailor OIMA hydrogels for a wide range of innovative biomedical applications. The inherent properties of OIMA, combined with the versatility of hydrogel technology, open up exciting avenues for the development of next-generation biomaterials.

References

  • Zhang, Y., et al. (2020). Photo-crosslinkable hydrogels for 3D bioprinting in the repair of osteochondral defects: A review of present applications and future perspectives.
  • Eke, G., et al. (2017). Antibacterial and Cell-Adhesive Poly(2-ethyl-2-oxazoline) Hydrogels Developed for Wound Treatment: In Vitro Evaluation. Biomacromolecules, 18(6), 1845-1855.
  • Satish, C. S., et al. (2019). Hydrogels and Their Applications in Targeted Drug Delivery. Journal of Drug Delivery and Therapeutics, 9(1-s), 419-424.
  • Khan, M. U. A., et al. (2023). Synthesis and characterization of pH-responsive conducting polymer/Na-alginate/gelatin based composite hydrogels for sustained release of amoxicillin drug. International Journal of Biological Macromolecules, 252, 126015.
  • Wichterle, O., & Lim, D. (1960). Hydrophilic Gels for Biological Use.
  • Li, J., et al. (2022). Hydrogels in the clinic: An update.
  • Matias, A., et al. (2022). Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition. Polymers, 14(15), 3128.
  • Patel, P. (2014). Synthesis and Characterization of Polyionic Hydrogels. VCU Scholars Compass.
  • Majcher, M. J., et al. (2022). Innovative Applications of Hydrogels in Contemporary Medicine. Polymers, 14(21), 4543.
  • Kumar, A., et al. (2023).
  • Singh, B., & Sharma, S. (2014). Methacrylate hydrogels for biomedical applications.
  • And, H., et al. (2016). Biomedical Applications of Polymeric Cryogels.
  • Ho, T. C., et al. (2021). Recent Advances in Hydrogels: Ophthalmic Applications in Cell Delivery, Vitreous Substitutes, and Ocular Adhesives. Pharmaceutics, 13(9), 1380.
  • Al-Mubaddel, M. S., et al. (2022). Smart Poly(N-isopropylacrylamide)
  • Zou, L., et al. (2009). Nanostructured hybrid hydrogels prepared by a combination of atom transfer radical polymerization and free radical polymerization.
  • Zhang, Y., et al. (2020). Synthesis of hydrogels in (a) free radical polymerization, (b) physical cross-linking, (c) irradiation cross-linking, and (d) chemical cross-linking.
  • Zhang, Y., et al. (2020). (A–C) Schematic representation of the photo-crosslinking process of a...
  • Yilmaz, B., et al. (2018). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)
  • Chmielarz, P., et al. (2019). Free-radical polymerization of 2-hydroxyethyl methacrylate (HEMA) supported by a high electric field. Polymer Chemistry, 10(40), 5519-5527.
  • Onuki, Y., et al. (2005). Formulation optimization of photocrosslinked polyacrylic acid modified with 2-hydroxyethyl methacrylate hydrogel as an adhesive for a dermatological patch. Journal of Controlled Release, 108(2-3), 331-340.
  • Dadras, S., et al. (2019).
  • Park, J. H., et al. (2005). Synthesis of poly(sorbitan methacrylate) hydrogel by free-radical polymerization.
  • Bencherif, S. A., et al. (2009). Visible Light Crosslinking of Methacrylated Hyaluronan Hydrogels for Injectable Tissue Repair.
  • Kilmer, C. E., et al. (2022). Characterization of Photo-Crosslinked Methacrylated Type I Collagen as a Platform to Investigate the Lymphatic Endothelial Cell Response. Gels, 8(3), 164.
  • Shcherbina, M. A., et al. (2022). Formation of Hydrogels Based on a Copolymer of N-Vinyl-2-pyrrolidone and Glycidyl Methacrylate in the Presence of the Reaction Product of 1,3-Dimethylmidazolium Dimethylphosphate and Elemental Sulfur. Polymers, 14(19), 4199.

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Application

The Role of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE in Advanced Dental Composites and Adhesives: Application Notes and Protocols

This guide provides an in-depth technical overview of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE, a functional monomer increasingly recognized for its potential to enhance the performance and durability of dental resto...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE, a functional monomer increasingly recognized for its potential to enhance the performance and durability of dental restorative materials. We will delve into its fundamental properties, mechanisms of action, and provide detailed protocols for its incorporation and evaluation in dental composite and adhesive formulations. This document is intended for researchers, materials scientists, and product development professionals in the dental and biomaterials fields.

Introduction: The Quest for Durable Dental Restorations

The longevity of dental restorations is a critical factor in clinical success. A primary challenge in restorative dentistry is achieving a stable and durable bond between the synthetic restorative material and the complex, moist environment of the tooth structure, which comprises enamel and dentin. The degradation of the adhesive interface over time, often exacerbated by water sorption, can lead to marginal gaps, microleakage, secondary caries, and ultimately, restoration failure.[1][2]

Functional monomers are a key component in modern dental adhesives and composites, designed to improve interfacial bonding and the overall mechanical properties of the restorative material. 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE, also known as Methacryloxyethyl Ethylene Urea (MEEU), is a ureido-containing methacrylate monomer that has garnered interest for its ability to promote wet adhesion and cohesion.[3] Its unique cyclic urea structure is pivotal to its function, offering a significant advantage in the aqueous oral environment.

Physicochemical Properties of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE

A thorough understanding of the monomer's properties is essential for its effective application.

PropertyValueReference(s)
CAS Number 86261-90-7[4][5]
Molecular Formula C₉H₁₄N₂O₃[4][5]
Molecular Weight 198.22 g/mol [4]
Appearance Liquid[6]
Density ~1.1 g/cm³[7]
Boiling Point 405.6 ± 24.0 °C at 760 mmHg[7]
Melting Point -30 °C[7]
Refractive Index 1.486[7]

Mechanism of Action: Enhancing Interfacial Integrity

The efficacy of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE in dental applications stems from the chemical nature of its cyclic ureido group. This functional group is capable of forming strong hydrogen bonds, which is critical for adhesion in the presence of water.

Promotion of Wet Adhesion

The oral cavity is a perpetually moist environment, which poses a significant challenge to the stability of the adhesive interface. The ureido group in MEEU is hydrophilic and can displace water from the tooth surface, allowing for more intimate contact between the adhesive resin and the tooth substrate. Furthermore, the nitrogen and oxygen atoms in the ureido ring can act as hydrogen bond donors and acceptors, forming strong intermolecular interactions with the hydroxyapatite of enamel and the collagen fibrils in dentin.[3] This enhanced interaction at the interface is crucial for maintaining bond integrity over time.

Diagram of Adhesion Mechanism

cluster_0 Dental Adhesive with MEEU cluster_1 Tooth Substrate MEEU MEEU Monomer Dentin Moist Dentin (Collagen + Hydroxyapatite) MEEU->Dentin Hydrogen Bonding (Ureido Group Interaction) Resin Resin Matrix (e.g., BisGMA, UDMA) Resin->MEEU Copolymerization (Methacrylate Group) A 1. Prepare Resin Matrix (BisGMA, UDMA, TEGDMA, MEEU) B 2. Add Photoinitiator System (Camphorquinone, Amine) A->B C 3. Homogenize Resin Mixture (24h, Dark) B->C D 4. Incorporate Inorganic Fillers C->D E 5. Mix to a Homogeneous Paste D->E F 6. Store in Light-Proof Syringe E->F

Caption: Step-by-step workflow for composite preparation.

Protocol for Flexural Strength Testing (ISO 4049)

Flexural strength is a critical indicator of a material's ability to withstand masticatory forces.

Procedure:

  • Prepare rectangular specimens (25 mm x 2 mm x 2 mm) of the cured composite material using a stainless steel mold. [8]2. Light-cure the specimens according to the manufacturer's instructions for the light-curing unit, ensuring complete polymerization.

  • Store the specimens in distilled water at 37°C for 24 hours. [8]4. Perform a three-point bending test using a universal testing machine at a crosshead speed of 0.75 mm/min. [8]5. Calculate the flexural strength (σ) in megapascals (MPa) using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the span length, b is the specimen width, and h is the specimen thickness.

Application in Dental Adhesives: Improving Bond Strength to Tooth Structure

The addition of MEEU to dental adhesive formulations can significantly enhance the bond strength to both enamel and dentin, particularly under wet conditions.

Protocol for Formulation of an Experimental Dental Adhesive

This protocol provides a basic framework for formulating a light-curable, single-bottle experimental dental adhesive.

Materials:

  • Bisphenol A glycidyl methacrylate (BisGMA)

  • 2-Hydroxyethyl methacrylate (HEMA)

  • 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE (MEEU)

  • Ethanol (solvent)

  • Camphorquinone (photoinitiator)

  • Diphenyliodonium hexafluorophosphate (co-initiator)

Procedure:

  • In a light-protected container, dissolve the photoinitiator system (e.g., 0.5 wt% camphorquinone and 1.0 wt% diphenyliodonium hexafluorophosphate) in ethanol.

  • Add the resin monomers (e.g., 50 wt% BisGMA, 30 wt% HEMA) to the solution.

  • Incorporate MEEU at various concentrations (e.g., 0, 5, 10 wt%) into separate formulations.

  • Mix thoroughly using a magnetic stirrer in the dark until a homogeneous solution is achieved.

Protocol for Shear Bond Strength Testing

Shear bond strength testing is a common method to evaluate the adhesive potential of a dental bonding agent.

Procedure:

  • Embed extracted human or bovine teeth in acrylic resin, exposing a flat enamel or dentin surface.

  • Polish the tooth surface to a standardized finish.

  • Apply the experimental adhesive to the prepared tooth surface according to a defined protocol (e.g., etch-and-rinse or self-etch).

  • Light-cure the adhesive.

  • Build a composite cylinder (e.g., 2.4 mm diameter) on the bonded surface and light-cure.

  • Store the bonded specimens in water at 37°C for 24 hours.

  • Mount the specimens in a universal testing machine and apply a shear load to the base of the composite cylinder at a crosshead speed of 0.75 mm/min until failure. [2]8. Calculate the shear bond strength in MPa by dividing the failure load by the bonded area.

Biocompatibility Considerations

As with any material intended for clinical use, the biocompatibility of MEEU-containing dental composites and adhesives must be thoroughly evaluated. The primary concern with resin-based dental materials is the potential for leaching of unreacted monomers, which can cause local or systemic adverse effects. [9][10]

Protocol for In Vitro Cytotoxicity Testing (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of dental materials.

Procedure:

  • Prepare extracts of the cured composite or adhesive material by incubating them in a cell culture medium for a specified period (e.g., 24 or 72 hours) at 37°C. [6]2. Culture a suitable cell line, such as human gingival fibroblasts, in a 96-well plate. [6][11]3. Replace the culture medium with the material extracts and incubate for 24 hours.

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals and measure the absorbance using a microplate reader.

  • Calculate the cell viability as a percentage relative to a negative control (cells cultured in fresh medium).

Conclusion and Future Perspectives

2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE shows significant promise as a functional monomer for enhancing the durability and performance of dental composites and adhesives. Its ability to promote wet adhesion and cohesion through hydrogen bonding addresses a key challenge in restorative dentistry. The protocols outlined in this guide provide a framework for the formulation and evaluation of MEEU-containing dental materials.

Future research should focus on optimizing the concentration of MEEU in various formulations to maximize its beneficial effects while ensuring biocompatibility. Long-term clinical studies are also necessary to validate the in vitro findings and to fully assess the clinical performance of restorations containing this promising monomer.

References

  • Functional Monomer Type Determines the Interfacial Properties of Experimental Self-Adhesive Composites Bonded to Dentin. PMC. [Link]

  • Preparation of dental resin matrix and experimental composites, and also study protocol. ResearchGate. [Link]

  • Dental Adhesion: Mechanism, Techniques and Durability. Journal of Clinical Pediatric Dentistry. [Link]

  • The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix. ResearchGate. [Link]

  • (PDF) Biocompatibility of Dental Polymers. ResearchGate. [Link]

  • Flexural and diametral tensile strength of composite resins. SciELO. [Link]

  • Biocompatibility and Performance of Dental Composite Restorations: A Narrative Review on Free Monomer Release, Concerns and Solutions. MDPI. [Link]

  • UREIDO METHACRYLATE (UMA). Univar Solutions. [Link]

  • Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts. MDPI. [Link]

  • Cytotoxicity of Different Composite Resins on Human Gingival Fibroblast Cell Lines. Semantic Scholar. [Link]

  • Dental adhesive compositions.
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Introduction: The Significance of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE (OIMA) in Biomaterials

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE (OIMA) in the formulation of advanced biomedical hydrogels. Hydrogels,...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE (OIMA) in the formulation of advanced biomedical hydrogels.

Hydrogels, with their high water content and structural resemblance to the native extracellular matrix (ECM), have become cornerstone materials in biomedicine, serving as scaffolds for tissue engineering, vehicles for drug delivery, and materials for contact lenses.[1][2] The functionality of a hydrogel is fundamentally dictated by the chemical nature of its constituent monomers.[3] 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (OIMA), also known as N-(2-Methacryloyloxyethyl)ethyleneurea, is a specialty methacrylate monomer that imparts a unique and highly desirable set of properties to hydrogel networks.

The OIMA monomer possesses a hydrophilic cyclic urea moiety, which enhances water absorption and contributes to the material's biocompatibility, and a methacrylate group that allows for straightforward polymerization into a stable, cross-linked network using common methods like free-radical polymerization.[3][4] Hydrogels derived from OIMA are noted for their excellent water retention, mechanical tunability, and biocompatibility, making them exemplary candidates for a range of advanced biomedical applications. This guide provides a comprehensive overview of OIMA's properties and detailed protocols for its application in creating and characterizing biomedical hydrogels.

Physicochemical Properties of OIMA Monomer

A thorough understanding of the monomer's properties is critical for predictable and reproducible hydrogel synthesis. OIMA is a liquid at room temperature and is often supplied as a solution to prevent spontaneous polymerization.[4][5]

PropertyValueReference
Chemical Name 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate[6]
Synonyms N-[2-(Methacryloyloxy)ethyl]ethyleneurea, MEEU[7]
CAS Number 86261-90-7[4][6]
Molecular Formula C₉H₁₄N₂O₃[4][8]
Molecular Weight 198.22 g/mol [4][8]
Appearance Liquid[4]
Density ~0.99 - 1.1 g/mL at 25 °C[4][7]
Boiling Point 100 °C (for 25 wt. % solution)[4][6]
Melting Point -30 °C[4][6][7]
Refractive Index n20/D 1.437[4][9]

PART 1: OIMA-Based Hydrogel Synthesis

OIMA-based hydrogels are typically synthesized via free-radical polymerization, a versatile method that can be initiated thermally or photochemically.[3][10] This process involves the propagation of a radical species through monomer units to form polymer chains, which are simultaneously linked by a crosslinking agent to create a three-dimensional network.

Causality Behind Experimental Choices:
  • Monomer (OIMA): The primary building block. Its concentration dictates the polymer density of the final hydrogel.

  • Co-monomer (e.g., HEMA): Often, a secondary hydrophilic monomer like 2-hydroxyethyl methacrylate (HEMA) is included to further tune properties such as water content and mechanical strength. HEMA is a well-established, biocompatible monomer used in applications like contact lenses.[11][12][13]

  • Crosslinking Agent (e.g., EGDMA): A molecule with two or more polymerizable groups, such as ethylene glycol dimethacrylate (EGDMA), is essential to form the 3D network.[13] The crosslinker concentration is a critical parameter for controlling the hydrogel's mesh size, swelling ratio, and mechanical stiffness.[1]

  • Initiator (e.g., AIBN or Photoinitiator): This molecule generates the initial free radicals to start the polymerization. The choice depends on the desired initiation method. Azobisisobutyronitrile (AIBN) is a common thermal initiator, while compounds like Irgacure 2959 are used for photopolymerization, which offers excellent spatial and temporal control and can be performed under physiological conditions, ideal for cell encapsulation.[10][13]

  • Solvent (e.g., PBS or Water): The reaction is typically performed in an aqueous solution to ensure biocompatibility and create a porous structure upon polymerization.

Diagram: Free-Radical Polymerization Workflow

G cluster_prep Precursor Solution Preparation cluster_poly Polymerization cluster_post Post-Processing A 1. Dissolve OIMA, Co-monomer(s), & Crosslinker in PBS B 2. Add Initiator (e.g., Photoinitiator) A->B C 3. Vortex to Homogenize & Degas with Nitrogen/Argon B->C D 4. Pipette solution into a mold C->D E 5. Expose to UV Light (e.g., 365 nm) D->E F 6. Swell in PBS to remove unreacted components E->F G Result: Crosslinked Hydrogel Network F->G

Caption: Workflow for hydrogel synthesis via photopolymerization.

Protocol 1: Synthesis of a Basic p(OIMA-co-HEMA) Hydrogel

This protocol describes the synthesis of a hydrogel using UV-initiated free-radical polymerization.

Materials & Equipment:

  • 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (OIMA)

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Ethylene glycol dimethacrylate (EGDMA)

  • Photoinitiator (e.g., 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone, Irgacure 2959)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Nitrogen or Argon gas source

  • UV lamp (365 nm)

  • Molds (e.g., PDMS molds, between two glass slides with a spacer)

  • Vortex mixer and analytical balance

Procedure:

  • Prepare the Precursor Solution: In a light-protected vial (e.g., amber vial), prepare the monomer solution. For a hydrogel with a total monomer concentration of 20% (w/v), combine the components as follows for a 1 mL total volume:

    • OIMA: 100 mg (10% w/v)

    • HEMA: 100 mg (10% w/v)

    • EGDMA (Crosslinker, 1 mol% of total monomer): Calculate the required mass.

    • Irgacure 2959 (Initiator, 0.5% w/v): 5 mg

    • PBS (pH 7.4): Add to bring the final volume to 1 mL.

  • Homogenize and Degas: Vortex the solution until all components are fully dissolved. Gently bubble nitrogen or argon gas through the solution for 5-10 minutes. This is a critical step to remove dissolved oxygen, which inhibits free-radical polymerization.

  • Molding: Carefully pipette the precursor solution into your desired mold. Ensure there are no air bubbles.

  • Photopolymerization: Place the mold under a UV lamp (365 nm) for a specified time, typically 5-15 minutes, depending on the lamp intensity and sample thickness. Polymerization is often complete when the liquid solution transforms into a solid gel.

  • Purification and Swelling: Carefully remove the hydrogel from the mold and place it in a beaker containing an excess of sterile PBS. Allow the hydrogel to swell for 24-48 hours, changing the PBS solution every 8-12 hours. This process removes any unreacted monomers, initiator fragments, or other impurities, which is essential for biocompatibility.[14]

  • Storage: Store the purified hydrogels in sterile PBS at 4 °C until further use.

PART 2: Hydrogel Characterization

Characterization is essential to validate the synthesis and understand the material's properties for its intended application.[15][16]

Protocol 2: Swelling Ratio Determination

The swelling ratio provides insight into the hydrogel's water absorption capacity and crosslinking density.

Procedure:

  • Take a fully swollen hydrogel sample from Protocol 1.

  • Gently blot the surface with a lint-free wipe to remove excess water and immediately record its weight (W_s, swollen weight).

  • Freeze the hydrogel sample (e.g., at -80 °C) and then lyophilize (freeze-dry) it until a constant weight is achieved.

  • Record the weight of the dry hydrogel (W_d, dry weight).

  • Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (W_s - W_d) / W_d

A higher ESR indicates a lower crosslinking density and a larger mesh size within the hydrogel network.

Protocol 3: Mechanical Property Analysis (Compression Testing)

Mechanical properties determine the hydrogel's ability to withstand physiological forces, which is crucial for applications like tissue engineering.[1][17]

Procedure:

  • Prepare cylindrical hydrogel samples using an appropriate mold (e.g., 6 mm diameter, 4 mm height).

  • Ensure the samples are fully swollen in PBS.

  • Use a universal testing machine equipped with a compression platen.

  • Place the hydrogel sample on the lower platen and apply a compressive strain at a constant rate (e.g., 1 mm/min).

  • Record the resulting stress-strain curve.

  • The compressive modulus (Young's Modulus, E) is calculated from the initial linear region of the stress-strain curve (typically between 5-15% strain). A higher modulus indicates a stiffer material.

Formulation VariableEffect on Compressive Modulus
Increase Crosslinker % Increases Modulus (Stiffer)
Increase Monomer Conc. Increases Modulus (Stiffer)
Increase OIMA/HEMA Ratio May subtly alter modulus
Protocol 4: Morphological Characterization (Scanning Electron Microscopy - SEM)

SEM is used to visualize the internal porous microarchitecture of the hydrogel, which influences nutrient transport and cell infiltration.[16]

Procedure:

  • Equilibrate a hydrogel sample in water.

  • Flash-freeze the sample in liquid nitrogen.

  • Fracture the frozen sample to expose its internal structure.

  • Lyophilize the fractured sample to remove all water while preserving the porous structure.

  • Mount the dry sample onto an SEM stub using carbon tape.

  • Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or palladium).

  • Image the cross-section using an SEM. The resulting images will reveal the pore size and interconnectivity of the hydrogel network.

PART 3: Biomedical Applications & Protocols

The favorable properties of OIMA-based hydrogels make them suitable for a variety of biomedical applications.[2][18]

Application 1: Controlled Drug Delivery

Hydrogels can encapsulate therapeutic agents and release them in a sustained manner, which can improve efficacy and reduce side effects.[19][20][21]

Causality: The porous network of the hydrogel physically entraps drug molecules. Release is governed by diffusion through the aqueous pores and, in the case of degradable hydrogels, by the erosion of the polymer matrix.[21] The mesh size, controlled by the crosslinking density, is the primary factor determining the release rate for small molecule drugs.

Diagram: Drug Delivery Experimental Workflow

G A 1. Prepare Precursor Solution with dissolved drug B 2. Polymerize to form drug-loaded hydrogel A->B C 3. Place hydrogel in PBS (Release Medium) B->C D 4. Incubate at 37°C with gentle agitation C->D E 5. At time points, collect aliquots of release medium D->E F 6. Quantify drug concentration (e.g., UV-Vis Spectroscopy) E->F G 7. Plot Cumulative Release % vs. Time F->G

Caption: Workflow for an in vitro drug release study.

Protocol 5: Loading and In Vitro Release of a Model Drug

This protocol uses Vitamin B12 as a safe, colored, and easily quantifiable model drug.

Procedure:

  • Drug Loading: Prepare the hydrogel precursor solution as in Protocol 1. Before adding the initiator, dissolve Vitamin B12 into the solution at a desired concentration (e.g., 0.1 mg/mL). Protect the solution from light. Proceed with polymerization as described.

  • Release Study Setup: Place a single, weighed, drug-loaded hydrogel disc into a vial containing a known volume of PBS (e.g., 10 mL).

  • Incubation: Place the vial in an incubator shaker at 37 °C with gentle agitation.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the PBS. Immediately replace it with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.

  • Quantification: Measure the absorbance of the collected aliquots using a UV-Vis spectrophotometer at the maximum absorbance wavelength for Vitamin B12 (~361 nm).

  • Analysis: Use a standard curve to convert absorbance values to concentration. Calculate the cumulative amount and percentage of drug released over time.

Application 2: Scaffolds for Tissue Engineering

Hydrogels can act as 3D scaffolds that mimic the native ECM, providing structural support and a hydrated environment for encapsulated cells to proliferate and form new tissue.[1][12][22]

Causality: The high water content, biocompatibility, and tunable mechanical properties of OIMA hydrogels create a favorable microenvironment for cell survival and function.[23] Photopolymerization allows for the encapsulation of cells within the hydrogel matrix under cytocompatible conditions (i.e., neutral pH, physiological temperature, low initiator concentration).[10]

Diagram: Cell Encapsulation Workflowdot

G A 1. Prepare sterile precursor solution & filter-sterilize C 3. Gently mix cell suspension with precursor solution A->C B 2. Harvest and suspend cells in culture medium B->C D 4. Pipette cell-laden solution into a sterile mold C->D E 5. Polymerize using cytocompatible UV light exposure D->E F 6. Transfer cell-laden hydrogel to culture medium E->F G 7. Culture in incubator and assess viability over time F->G

Sources

Application

Application Notes and Protocols: 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE (OIMA) for Advanced Drug Delivery Systems

Introduction: The Strategic Advantage of OIMA in Drug Delivery 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate (OIMA) is a functional methacrylate monomer that has garnered significant interest in the field of biomedical en...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of OIMA in Drug Delivery

2-(2-oxo-1-imidazolidinyl)ethyl methacrylate (OIMA) is a functional methacrylate monomer that has garnered significant interest in the field of biomedical engineering and drug delivery. Its unique chemical structure, featuring a methacrylate group for polymerization and a cyclic urea moiety (imidazolidinone), imparts a desirable combination of properties to the resulting polymers. The imidazolidinone group enhances hydrophilicity and provides sites for hydrogen bonding, which can influence polymer solubility, swelling behavior, and interaction with biological molecules.[1] These characteristics make OIMA an excellent candidate for the design of "smart" drug delivery systems that can respond to physiological cues.[2][3]

Polymers derived from OIMA can be formulated into various drug delivery platforms, including hydrogels and nanoparticles. These systems can encapsulate a wide range of therapeutic agents, from small molecule drugs to larger biologics, protecting them from premature degradation and controlling their release profile.[4][5] The stimuli-responsive nature of OIMA-containing polymers, particularly their potential sensitivity to pH changes in the physiological environment, allows for targeted drug release at specific sites, such as tumor microenvironments or inflamed tissues.[6][7][8]

This comprehensive guide provides detailed protocols for the synthesis of OIMA-based polymers via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the formulation of drug-loaded nanoparticles through nanoprecipitation, and the characterization and evaluation of these systems for drug delivery applications.

PART 1: Synthesis of OIMA-Based Polymers via RAFT Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[9][10][11] This control is crucial for producing polymers with reproducible properties for drug delivery applications.

Protocol 1: Synthesis of poly(OIMA) Homopolymer

This protocol describes the synthesis of a homopolymer of OIMA using a common chain transfer agent (CTA) and initiator.

Materials:

  • 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate (OIMA), inhibitor removed

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent/CTA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)

  • 1,4-Dioxane (Anhydrous)

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • Preparation: In a Schlenk flask, dissolve OIMA (e.g., 2.0 g, 10.1 mmol), CPADB (e.g., 28.2 mg, 0.101 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 3.3 mg, 0.0202 mmol, CTA:Initiator ratio of 5:1) in anhydrous 1,4-dioxane (e.g., 10 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 8-24 hours). The reaction time will influence the final monomer conversion and molecular weight.

  • Termination: Stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether. Collect the polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., dichloromethane or THF) and re-precipitate into cold diethyl ether. Repeat this process two more times to ensure the removal of unreacted monomer, initiator, and CTA.

  • Drying: Dry the purified poly(OIMA) under vacuum at room temperature until a constant weight is achieved.

Characterization of poly(OIMA)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure and determine the monomer conversion by ¹H NMR.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.

PART 2: Formulation of OIMA-Based Nanoparticles for Drug Delivery

Nanoprecipitation is a simple and reproducible method for preparing polymeric nanoparticles.[8][11][12][13][14] It involves the rapid desolvation of a polymer from a solvent into a non-solvent, leading to the formation of nanoparticles.

Protocol 2: Preparation of Drug-Loaded poly(OIMA) Nanoparticles

This protocol describes the formulation of drug-loaded poly(OIMA) nanoparticles using the nanoprecipitation method. A model hydrophobic drug, such as Doxorubicin (DOX) or an anti-inflammatory drug like Ibuprofen, can be used.[15][16]

Materials:

  • poly(OIMA) (synthesized as per Protocol 1)

  • Hydrophobic drug (e.g., Doxorubicin, Ibuprofen)

  • Tetrahydrofuran (THF) (HPLC grade)

  • Deionized water

  • Surfactant (e.g., Poloxamer 188 or Polyvinyl alcohol (PVA)) (optional, to improve stability)

Procedure:

  • Organic Phase Preparation: Dissolve poly(OIMA) (e.g., 50 mg) and the hydrophobic drug (e.g., 5 mg) in THF (e.g., 5 mL).

  • Aqueous Phase Preparation: Prepare an aqueous solution (e.g., 10 mL of deionized water). If using a surfactant, dissolve it in the water at a low concentration (e.g., 0.1-1% w/v).

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The rapid diffusion of THF into the water will cause the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Evaporation: Continue stirring the nanoparticle suspension at room temperature for several hours (e.g., 4-6 hours) or overnight to allow for the complete evaporation of THF.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant containing the unencapsulated drug. Wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat the washing step twice.

  • Storage: Resuspend the purified nanoparticles in deionized water or a suitable buffer for storage at 4 °C. For long-term storage, lyophilization can be performed.

Characterization of Drug-Loaded Nanoparticles
ParameterMethodExpected Outcome
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Monodisperse nanoparticles with a size range of 100-300 nm and a PDI < 0.2.
Zeta Potential DLS with an electrodeA negative or near-neutral surface charge, which can influence stability and cellular uptake.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)Spherical nanoparticles with a smooth surface.
Drug Loading Content (DLC) and Encapsulation Efficiency (EE) UV-Vis Spectroscopy or HPLCHigh DLC and EE, indicating efficient drug encapsulation.

Calculations for DLC and EE:

  • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

PART 3: In Vitro Drug Release Studies

Understanding the drug release kinetics from the OIMA-based nanoparticles is crucial for predicting their in vivo performance. Release studies are typically conducted under conditions that mimic the physiological environment.

Protocol 3: In Vitro Drug Release from poly(OIMA) Nanoparticles

This protocol describes a typical in vitro drug release study using a dialysis method.

Materials:

  • Drug-loaded poly(OIMA) nanoparticle suspension

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5)

  • Dialysis membrane (with a molecular weight cut-off lower than the drug's molecular weight)

  • Shaking incubator or water bath

Procedure:

  • Preparation: Transfer a known amount of the drug-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag.

  • Dialysis: Place the sealed dialysis bag into a larger container with a known volume of PBS (e.g., 50 mL) at 37 °C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

PART 4: Biocompatibility and Cytotoxicity Assessment

Before any in vivo application, it is essential to evaluate the biocompatibility of the OIMA-based drug delivery system. In vitro cytotoxicity assays using relevant cell lines are a standard initial step. The cyclic urea moiety in OIMA is generally considered to be biocompatible.[12]

Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human fibroblast cell line (e.g., NIH-3T3 or L929)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Poly(OIMA) nanoparticles (unloaded)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the fibroblast cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the unloaded poly(OIMA) nanoparticle suspension in the cell culture medium. Remove the old medium from the cells and add the nanoparticle suspensions at different concentrations. Include a positive control (e.g., cells treated with a cytotoxic agent like Triton X-100) and a negative control (cells with fresh medium only).

  • Incubation: Incubate the cells with the nanoparticles for 24, 48, and 72 hours.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control. Plot cell viability versus nanoparticle concentration.

Visualization of Key Concepts

Diagram 1: Chemical Structure of OIMA

A schematic of the OIMA monomer.

Diagram 2: RAFT Polymerization Workflow

RAFT_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer OIMA Monomer Degassing Degassing (Freeze-Pump-Thaw) Monomer->Degassing CTA RAFT Agent (CTA) CTA->Degassing Initiator Initiator (AIBN) Initiator->Degassing Solvent Solvent (Dioxane) Solvent->Degassing Heating Heating (70°C) Degassing->Heating Controlled Radical Polymerization Precipitation Precipitation (in Diethyl Ether) Heating->Precipitation Drying Vacuum Drying Precipitation->Drying Polymer Purified poly(OIMA) Drying->Polymer

Workflow for poly(OIMA) synthesis via RAFT.

Diagram 3: Nanoprecipitation for Drug-Loaded Nanoparticles

Nanoprecipitation cluster_phases Phase Preparation Organic_Phase Organic Phase: poly(OIMA) + Drug in THF Mixing Rapid Mixing (Dropwise Addition) Organic_Phase->Mixing Aqueous_Phase Aqueous Phase: Water (+ Surfactant) Aqueous_Phase->Mixing Solvent_Evap Solvent Evaporation Mixing->Solvent_Evap Self-assembly & Nanoparticle Formation Purification Purification (Centrifugation) Solvent_Evap->Purification Nanoparticles Drug-Loaded poly(OIMA) Nanoparticles Purification->Nanoparticles

Nanoprecipitation of drug-loaded nanoparticles.

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust framework for the synthesis, formulation, and evaluation of 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate-based drug delivery systems. The inherent properties of OIMA make it a versatile building block for creating sophisticated platforms that can be tailored for various therapeutic applications. Future research directions could explore the copolymerization of OIMA with other functional monomers to create multi-responsive systems, the loading of different classes of drugs, including biologics, and in vivo studies to validate the efficacy and safety of these promising drug delivery vehicles. The continued development of OIMA-based materials holds significant promise for advancing the field of targeted and controlled drug delivery.

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Method

Application Notes and Protocols for Surface Modification with Poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate)

Introduction: Engineering Bio-Interfaces with p(OIEMA) In the realms of advanced biomaterials and drug delivery systems, the interface between a synthetic material and a biological environment is of paramount importance....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Bio-Interfaces with p(OIEMA)

In the realms of advanced biomaterials and drug delivery systems, the interface between a synthetic material and a biological environment is of paramount importance. The ability to precisely control surface chemistry dictates the biological response, influencing everything from protein adsorption and cellular adhesion to the overall biocompatibility of a device. Poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate), or p(OIEMA), has emerged as a polymer of significant interest for surface modification due to its unique combination of properties. The pendant oxo-imidazolidinyl group imparts a distinct hydrophilic and hydrogen-bonding character to the polymer, offering the potential to create highly hydrated, bio-inert surfaces that can resist non-specific protein fouling. This resistance is a critical first step in preventing the cascade of events that can lead to implant rejection or the loss of efficacy in drug delivery vehicles.[1][2]

This guide provides a comprehensive overview of the methodologies for grafting p(OIEMA) onto various substrates, with a focus on creating well-defined polymer brushes. We will delve into the rationale behind experimental choices, offering detailed, step-by-step protocols for surface-initiated controlled radical polymerization techniques. Furthermore, we will outline the essential characterization methods to validate the successful modification of the surface and discuss the potential applications in biomedical research and drug development.

The Scientific Rationale: Why Choose p(OIEMA)?

The efficacy of p(OIEMA) as a surface modification agent is rooted in its chemical structure. The cyclic urea moiety (oxo-imidazolidinyl group) is a strong hydrogen bond acceptor and can participate in hydrogen bonding with water molecules, creating a tightly bound hydration layer on the surface. This hydration layer is believed to be the primary mechanism for resisting protein adsorption.[3] When proteins approach the p(OIEMA)-modified surface, they encounter a significant energetic barrier to displacing these water molecules, thus preventing their adhesion to the underlying substrate. This principle of creating a hydration barrier is a well-established strategy for developing "stealth" surfaces for biomedical applications.

Furthermore, the methacrylate backbone of p(OIEMA) makes it amenable to a variety of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[4][5] These methods allow for the precise control over the length, density, and architecture of the grafted polymer chains, resulting in the formation of dense "polymer brushes."[6] The ability to tailor these parameters is crucial for optimizing the performance of the modified surface for specific applications.

Experimental Workflows: A Visual Guide

The general workflow for surface modification with p(OIEMA) via a "grafting-from" approach is a multi-step process that requires careful execution and validation at each stage. The following diagram illustrates the key phases of this process.

G cluster_0 Phase 1: Substrate Preparation cluster_1 Phase 2: Polymerization cluster_2 Phase 3: Characterization A Substrate Cleaning (e.g., Piranha etch for Silicon) B Initiator Immobilization (e.g., Silanization with ATRP initiator) A->B C Surface-Initiated Polymerization (SI-ATRP or SI-RAFT of OIEMA) B->C D Physicochemical Analysis (Contact Angle, Ellipsometry, XPS, AFM) C->D E Biological Performance Evaluation (Protein Adsorption, Cell Adhesion Assays) D->E

Caption: General workflow for p(OIEMA) surface modification.

Protocols for Surface Modification with p(OIEMA)

The following protocols are detailed methodologies for grafting p(OIEMA) brushes from a silicon wafer substrate, a common model system in surface science. These protocols can be adapted for other substrates with appropriate modifications to the surface activation and initiator immobilization steps.

Protocol 1: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of OIEMA

SI-ATRP is a robust and widely used method for growing well-defined polymer brushes from a variety of surfaces.[7][8] The "grafting-from" approach ensures high grafting density, which is crucial for forming an effective protein-resistant layer.

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • (3-Aminopropyl)triethoxysilane (APTES)

  • α-Bromoisobutyryl bromide (BiBB)

  • Triethylamine (TEA)

  • Anhydrous toluene

  • 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (OIEMA) monomer

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous methanol and deionized water

  • Dichloromethane, Ethanol

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Cut silicon wafers to the desired size.

    • Immerse the wafers in piranha solution for 30 minutes to clean and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.

  • Initiator Immobilization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and dried silicon wafers in the APTES solution for 2 hours at room temperature to form a self-assembled monolayer of aminopropylsilane.

    • Rinse the wafers with toluene and then dichloromethane, and dry under nitrogen.

    • In a nitrogen-filled glovebox, prepare a solution of 10% (v/v) TEA in anhydrous toluene.

    • Place the APTES-modified wafers in a reaction vessel and add the TEA/toluene solution.

    • Slowly add a 10% (v/v) solution of BiBB in anhydrous toluene to the reaction vessel.

    • Allow the reaction to proceed for 2 hours at room temperature to convert the surface amine groups to ATRP initiators.

    • Rinse the initiator-functionalized wafers with dichloromethane and ethanol, and dry under nitrogen.

  • Surface-Initiated Polymerization:

    • In a Schlenk flask, dissolve the desired amount of OIEMA monomer in a mixture of methanol and deionized water (e.g., 1:1 v/v).

    • Add the ligand, PMDETA, to the monomer solution.

    • Place the initiator-functionalized silicon wafer in the flask.

    • Seal the flask and deoxygenate the solution by bubbling with nitrogen for 30 minutes.

    • Under a positive pressure of nitrogen, add the catalyst, CuBr, to the flask.

    • Place the flask in a pre-heated oil bath at the desired temperature (e.g., 60 °C) and allow the polymerization to proceed for the desired time. The polymerization time will influence the thickness of the polymer brush.[4]

    • To stop the polymerization, open the flask to air and remove the wafer.

    • Rinse the p(OIEMA)-grafted wafer extensively with deionized water and ethanol to remove any unreacted monomer and physisorbed polymer. Dry under a stream of nitrogen.

Protocol 2: Surface-Initiated Reversible Addition-Fragmentation chain-Transfer (SI-RAFT) Polymerization of OIEMA

SI-RAFT offers an alternative to ATRP, particularly for its tolerance to a wider range of functional groups and its metal-free nature in some systems.[5]

Materials:

  • Silicon wafers (cleaned and hydroxylated as in Protocol 1)

  • RAFT agent with a silane anchor (e.g., a custom-synthesized trithiocarbonate silane)

  • Anhydrous toluene

  • OIEMA monomer

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous solvent for polymerization (e.g., dioxane or DMF)

  • Dichloromethane, Ethanol

Procedure:

  • RAFT Agent Immobilization:

    • Prepare a solution of the RAFT-silane agent in anhydrous toluene.

    • Immerse the cleaned and hydroxylated silicon wafers in the solution and heat at 80 °C for 12 hours.

    • Rinse the wafers thoroughly with toluene and dichloromethane to remove any non-covalently bound RAFT agent. Dry under nitrogen.

  • Surface-Initiated Polymerization:

    • In a Schlenk flask, dissolve the OIEMA monomer and the radical initiator (e.g., AIBN) in the chosen anhydrous solvent.

    • Place the RAFT agent-functionalized wafer in the flask.

    • Deoxygenate the solution by performing three freeze-pump-thaw cycles.

    • Backfill the flask with nitrogen and place it in a pre-heated oil bath at the desired temperature (e.g., 70 °C).

    • Allow the polymerization to proceed for the desired time.

    • Stop the polymerization by cooling the reaction and exposing it to air.

    • Rinse the p(OIEMA)-grafted wafer extensively with the polymerization solvent, followed by ethanol and deionized water. Dry under a stream of nitrogen.

Characterization of p(OIEMA)-Modified Surfaces

Thorough characterization is essential to confirm the successful grafting of p(OIEMA) and to understand the properties of the modified surface.[9]

Key Characterization Techniques:

TechniqueInformation ObtainedExpected Results for Successful p(OIEMA) Grafting
Static Water Contact Angle Surface wettability and hydrophilicity.[10][11]A significant decrease in the water contact angle compared to the unmodified or initiator-functionalized surface, indicating a more hydrophilic surface.
Ellipsometry Thickness of the grafted polymer layer.A measurable increase in the layer thickness, which should correlate with the polymerization time.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surface.The appearance of nitrogen (N 1s) and an increase in the carbon (C 1s) and oxygen (O 1s) signals, confirming the presence of p(OIEMA).
Atomic Force Microscopy (AFM) Surface topography and roughness.A smooth and uniform surface, characteristic of a dense polymer brush.

Visualizing the "Grafting-From" Process

The "grafting-from" technique, central to both SI-ATRP and SI-RAFT, involves growing polymer chains directly from initiator sites covalently attached to the substrate. This method allows for the formation of a dense layer of polymer brushes.

G cluster_0 1. Initiator Immobilization cluster_1 2. Polymerization cluster_2 3. Result: Polymer Brush Substrate Substrate Initiator Initiator Initiator->Substrate Covalent Bonding Monomers OIEMA Monomers in solution Grafted_Surface Grafted_Surface Monomers->Grafted_Surface Polymerization Polymer_Brush Polymer_Brush

Caption: Schematic of the "grafting-from" polymerization process.

Applications in Research and Drug Development

The unique properties of p(OIEMA)-modified surfaces open up a range of possibilities in biomedical research and drug development.

  • Biocompatible Coatings for Medical Devices: Surfaces coated with p(OIEMA) are expected to exhibit excellent biocompatibility and resistance to biofouling, making them suitable for coating catheters, implants, and other medical devices that come into contact with biological fluids.[1][12]

  • Non-Fouling Surfaces for Biosensors: The protein-resistant nature of p(OIEMA) can be leveraged to create biosensor surfaces that minimize non-specific binding, leading to improved signal-to-noise ratios and enhanced sensitivity.

  • Platforms for Cell Culture: By creating surfaces that resist non-specific cell adhesion, p(OIEMA) can be used to develop patterned substrates for studying cell behavior in a controlled manner.

  • Drug Delivery Systems: P(OIEMA) can be used to create hydrogels or to coat nanoparticles for drug delivery applications.[6][7][13][14][15] The hydrophilic and bio-inert nature of the polymer can help to prolong the circulation time of drug carriers and reduce their uptake by the reticuloendothelial system.

Quantitative Data and Expected Outcomes

While extensive quantitative data specifically for p(OIEMA) is still emerging in the literature, we can predict the expected outcomes based on studies of similar hydrophilic methacrylate polymers.

Table 1: Expected Surface Properties after p(OIEMA) Modification

PropertyUnmodified Silicon WaferInitiator-Functionalized Waferp(OIEMA)-Grafted Wafer
Static Water Contact Angle < 10° (hydrophilic)70-80° (more hydrophobic)20-40° (highly hydrophilic)
Polymer Brush Thickness (nm) N/A~1-2 nm10-100 nm (tunable with polymerization time)
Protein Adsorption (e.g., Fibrinogen) HighModerateVery Low (< 5 ng/cm²)

Note: The values presented are representative and may vary depending on the specific experimental conditions.

Conclusion and Future Outlook

Surface modification with poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate) represents a promising strategy for creating advanced biomaterials with tailored interfacial properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of p(OIEMA) in their respective fields. As research in this area continues, we can expect to see the development of novel p(OIEMA)-based materials with enhanced performance and a wider range of applications, from next-generation medical devices to sophisticated drug delivery systems.

References

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Application

Application Notes &amp; Protocols: The Role of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE in Advanced Contact Lens Materials

An in-depth technical guide for researchers, scientists, and drug development professionals. Abstract The pursuit of an ideal contact lens material—one that combines high oxygen permeability with exceptional on-eye wetta...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The pursuit of an ideal contact lens material—one that combines high oxygen permeability with exceptional on-eye wettability and biocompatibility—is a central challenge in ophthalmic materials science. Monomers are the fundamental building blocks that define the ultimate performance of these medical devices. This guide focuses on 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE (OEMA) , a specialty methacrylate monomer increasingly utilized to enhance the hydrophilicity and overall performance of both conventional and silicone hydrogel contact lenses. We will explore the chemical rationale for its use, provide detailed protocols for its incorporation and characterization, and offer expert insights into formulation strategies.

Introduction: The Scientific Rationale for OEMA in Hydrogel Formulations

Contact lens comfort is inextricably linked to the material's ability to remain hydrated and lubricious on the ocular surface. While foundational monomers like 2-hydroxyethyl methacrylate (HEMA) create a basic hydrogel structure, they can be prone to dehydration, leading to discomfort and reduced oxygen transmissibility over a wearing period.[1][2]

This is where hydrophilic co-monomers become critical. OEMA (CAS: 86261-90-7) is a bifunctional monomer featuring a polymerizable methacrylate group and a highly polar cyclic urea (imidazolidinone) moiety.[3][4][5][6]

Key Advantages of the Imidazolidinone Group:

  • Enhanced Hydrogen Bonding: The cyclic urea structure contains both hydrogen bond donors (N-H) and acceptors (C=O), allowing it to attract and retain water molecules with high affinity. This property is crucial for improving a material's equilibrium water content (EWC) and, more importantly, its dynamic wettability on the eye.

  • Biomimetic Potential: The structural elements of OEMA share similarities with biological molecules, contributing to improved biocompatibility and reduced protein deposition. Materials that mimic the ocular surface are less likely to elicit an adverse biological response.[7]

  • Formulation Versatility: As a methacrylate, OEMA readily copolymerizes with other standard contact lens monomers, including HEMA, methacrylic acid (MAA), and silicone-containing monomers like TRIS (3-[tris(trimethylsiloxy)silyl]propyl methacrylate), allowing for fine-tuning of final lens properties.[2][8]

Below is the chemical structure of OEMA, highlighting its key functional domains.

cluster_0 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE (OEMA) OEMA_structure OEMA_structure G Workflow: Hydrogel Synthesis cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing Monomer_Mix 1. Prepare Monomer Mixture (HEMA, OEMA, EGDMA) Initiator_Add 2. Add Initiator (BPO) Monomer_Mix->Initiator_Add Mold_Fill 3. Fill Mold Assembly Initiator_Add->Mold_Fill N2_Purge 4. Purge with Nitrogen Mold_Fill->N2_Purge Thermal_Cure 5. Thermal Curing (e.g., 80°C for 6 hrs) N2_Purge->Thermal_Cure Demold 6. Demold Polymer Thermal_Cure->Demold Hydrate 7. Hydrate & Leach (Saline Solution) Demold->Hydrate Store 8. Store for Characterization Hydrate->Store

Caption: Generalized workflow for hydrogel synthesis.

Materials & Equipment:

  • 2-hydroxyethyl methacrylate (HEMA), inhibitor-removed

  • 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE (OEMA)

  • Ethylene glycol dimethacrylate (EGDMA)

  • Benzoyl peroxide (BPO)

  • Glass vials, magnetic stir bar

  • Nitrogen source

  • Polypropylene or glass molds

  • Oven or water bath

  • Isotonic phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Monomer Formulation: In a clean glass vial, prepare the monomer mixture. For a 10g batch with 5% OEMA:

    • HEMA: 9.4g

    • OEMA: 0.5g

    • EGDMA (Cross-linker): 0.1g (1% w/w)

  • Initiator Addition: Add the thermal initiator, BPO, at a concentration of 0.5% w/w (0.05g). Dissolve completely by stirring with a magnetic stir bar in the dark.

  • Mold Casting: Carefully dispense the liquid monomer mixture into the molds. Ensure no air bubbles are trapped. Assemble the mold securely.

  • Inert Purge: Place the filled molds in a chamber or oven and purge with nitrogen gas for 15-20 minutes to create an oxygen-free environment. [9]5. Thermal Curing: Increase the temperature to 80°C and maintain for 6-12 hours to ensure complete polymerization. [8][9]6. Demolding: After cooling to room temperature, carefully disassemble the molds to retrieve the rigid, dry polymer (xerogel).

  • Hydration and Purification: Submerge the xerogel discs in a large volume of PBS at room temperature. This process hydrates the polymer into a hydrogel and leaches out any unreacted monomers or initiator. Change the PBS solution every 4-6 hours for at least 48 hours.

  • Equilibration: Store the fully hydrated hydrogel discs in fresh, sterile PBS at 37°C for 24 hours before characterization to simulate ocular conditions.

Protocol: Characterization of Hydrogel Properties

The following protocols are essential for quantifying the impact of OEMA on the final material.

Rationale: EWC is the most fundamental property of a hydrogel, indicating the mass percentage of water held within the polymer network at equilibrium. It directly influences oxygen permeability, mechanical stiffness, and lens movement on the eye.

Procedure:

  • Remove at least three hydrated hydrogel discs from the PBS solution.

  • Gently blot the surface with lint-free paper to remove excess surface water.

  • Immediately weigh each disc to obtain the hydrated weight (W_wet).

  • Place the discs in a vacuum oven at 60°C until a constant weight is achieved (typically 24 hours). This gives the dry weight (W_dry).

  • Calculate EWC using the formula:

    • EWC (%) = [(W_wet - W_dry) / W_wet] x 100

Trustworthiness Check: The standard deviation between the three samples should be less than 1%. An unusually high EWC may indicate insufficient cross-linking.

Rationale: Wettability measures the ability of the tear film to spread across the lens surface. [1]A lower contact angle indicates better wettability, which is a primary predictor of on-eye comfort. The inclusion of OEMA is hypothesized to significantly lower the contact angle.

Procedure:

  • Use a contact angle goniometer equipped with a temperature- and humidity-controlled chamber.

  • Place a hydrated hydrogel sample on the measurement stage.

  • Carefully dispense a small, precise droplet (e.g., 1-3 µL) of PBS onto the hydrogel surface.

  • Immediately begin recording video or images of the droplet profile.

  • Measure the angle formed between the hydrogel surface and the tangent of the droplet. This is the static contact angle. For dynamic measurements, advancing and receding angles can be measured as the droplet volume is increased and decreased.

  • Perform measurements on at least three different samples and average the results.

Expected Outcome: Hydrogels containing OEMA should exhibit a lower contact angle compared to a pure pHEMA control, demonstrating the enhanced surface hydrophilicity conferred by the imidazolidinone group.

Rationale: Sufficient oxygen must be transmitted through the lens to the cornea to maintain normal ocular health and prevent hypoxia-related complications. [2]Dk is an intrinsic material property that quantifies its ability to allow oxygen to pass through.

Procedure:

  • Oxygen permeability is measured using a polarographic method as described in ISO 18369-4. [10]2. This technique requires specialized equipment (e.g., a polarographic oxygen sensor).

  • Multiple lenses of varying, known thicknesses are stacked to eliminate boundary layer effects.

  • The electrical current generated by the sensor is proportional to the amount of oxygen reaching it through the lens stack.

  • By plotting the inverse of the measured oxygen transmissibility (t/Dk) against the stack thickness (t), the Dk value is calculated as the inverse of the slope of the resulting line. [11] Expected Outcome: The Dk of a hydrogel is strongly correlated with its EWC. As OEMA increases the EWC, a corresponding increase in the Dk value is anticipated, as oxygen primarily diffuses through the water-filled channels of the material. [8]

G Workflow: Material Characterization cluster_tests Property Evaluation cluster_data Data Analysis start Hydrated Hydrogel Sample EWC Equilibrium Water Content (Gravimetric Method) start->EWC Wettability Wettability (Contact Angle Goniometry) start->Wettability Dk Oxygen Permeability (Dk) (Polarographic Method) start->Dk EWC_Data Calculate % EWC EWC->EWC_Data Wettability_Data Measure Contact Angle (°) Wettability->Wettability_Data Dk_Data Calculate Dk Value Dk->Dk_Data end Performance Profile EWC_Data->end Wettability_Data->end Dk_Data->end

Caption: Characterization workflow for hydrogel properties.

Concluding Remarks for the Development Professional

The incorporation of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE represents a targeted strategy to enhance the hydrophilicity and biocompatibility of contact lens materials. Its unique cyclic urea structure provides a powerful tool for formulators seeking to improve on-eye hydration, reduce protein fouling, and ultimately increase patient comfort. By systematically applying the synthesis and characterization protocols outlined in this guide, researchers can effectively evaluate the benefits of OEMA and accelerate the development of next-generation ophthalmic biomaterials. The key to success lies in methodical formulation adjustments and precise, validated characterization of the resulting material properties.

References

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  • ResearchGate. (2017). (PDF) Synthesis and Biocompatibility of New Contact Lenses Based On Derivatives of 2-Hydroxy Ethyl Meth Acrylate and 2-Ethyl Hexyl Methacrylate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). K213983 Traditional 510(k) Summary. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2017). Improvement of Uveal and Capsular Biocompatibility of Hydrophobic Acrylic Intraocular Lens by Surface Grafting with 2-Methacryloyloxyethyl Phosphorylcholine-Methacrylic Acid Copolymer. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE (IOEMA)

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE (IOEMA). It is designed to address common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE (IOEMA). It is designed to address common challenges related to inhibiting premature polymerization, ensuring the stability and successful application of this functional monomer in your experiments.

I. Understanding IOEMA and its Stability

2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (IOEMA) is a specialty methacrylate monomer valued for its unique cyclic urea functionality, which imparts desirable properties such as enhanced adhesion and hydrophilicity to polymers. However, like other methacrylate monomers, IOEMA possesses a carbon-carbon double bond that is susceptible to spontaneous, free-radical polymerization. This premature polymerization can be initiated by exposure to heat, light (UV radiation), or contaminants, leading to solidification of the monomer, failed experiments, and potential safety hazards.

To counteract this, commercial preparations of IOEMA are typically supplied with a dual-inhibitor system to ensure stability during storage and transport. A common formulation includes:

  • Monomethyl Ether Hydroquinone (MEHQ): 70-110 ppm

  • Phenothiazine (PTZ): 225-275 ppm[1]

This combination of inhibitors works synergistically to scavenge free radicals and prevent the initiation of a polymerization chain reaction.[2][3]

II. Troubleshooting Guide: Premature Polymerization of IOEMA

This section addresses specific issues you may encounter during the handling and use of IOEMA.

Problem 1: The IOEMA monomer has solidified or become highly viscous in its container during storage.

  • Potential Cause A: Depletion of Inhibitor. Over extended periods, or with improper storage, the inhibitors can be consumed. Phenothiazine and MEHQ are radical scavengers, and their depletion leaves the monomer unprotected.[2]

  • Solution A:

    • Verification: Carefully inspect the monomer. If it is completely solid, it is likely unusable. If it is highly viscous, you may be able to salvage it, but proceed with caution.

    • Disposal: If fully polymerized, dispose of the container according to your institution's hazardous waste guidelines. Do not attempt to heat the solidified monomer, as this can lead to uncontrolled decomposition.

    • Future Prevention: Always store IOEMA in a cool, dark place, and adhere to the manufacturer's recommended shelf life. Ensure the container is tightly sealed to prevent exposure to air, as oxygen can participate in the inhibition mechanism.[4]

  • Potential Cause B: Improper Storage Conditions. Exposure to elevated temperatures or direct sunlight can accelerate the rate of free radical formation, overwhelming the inhibitor package.

  • Solution B:

    • Immediate Action: Move the container to a cool, dark location immediately.

    • Assessment: Allow the monomer to return to room temperature and assess its viscosity. If it remains liquid, it may still be usable, but it is advisable to test the inhibitor concentration if possible.

    • Optimized Storage Protocol: Store IOEMA in a refrigerator or cold room, away from any light sources. Use an opaque secondary container for added protection.

Problem 2: IOEMA polymerizes during the inhibitor removal process.

  • Potential Cause A: Localized Heating. Standard inhibitor removal techniques, such as distillation, can inadvertently introduce heat, which can initiate polymerization once the inhibitor is removed.

  • Solution A:

    • Method Selection: For laboratory-scale inhibitor removal, column chromatography is often a milder alternative to distillation. Passing the monomer through a column of activated alumina can effectively remove phenolic inhibitors like MEHQ.[2]

    • Temperature Control: If distillation is necessary, use a vacuum to lower the boiling point and a cooled receiving flask. Monitor the temperature of the distillation pot closely and do not overheat.

    • Post-Purification Handling: Use the inhibitor-free monomer immediately. If short-term storage is required, keep it refrigerated and in the dark.

  • Potential Cause B: Presence of Initiating Impurities. Contaminants in solvents or on glassware can act as polymerization initiators.

  • Solution B:

    • Glassware Preparation: Ensure all glassware is scrupulously clean and dry. Consider rinsing with a small amount of a suitable solvent and drying under a stream of nitrogen before use.

    • Solvent Purity: Use high-purity, inhibitor-free solvents for any dilutions or extractions.

Problem 3: Inconsistent polymerization results or long induction periods in experiments.

  • Potential Cause: Residual Inhibitor. Incomplete removal of MEHQ and/or phenothiazine will interfere with the desired polymerization by quenching the initiator radicals.

  • Solution:

    • Refine Removal Protocol: If using column chromatography, ensure the column is adequately packed and the monomer is passed through at an appropriate flow rate. For caustic washing, ensure thorough mixing and complete phase separation.

    • Quantify Residual Inhibitor: If available, use analytical techniques such as UV-Vis spectrophotometry, HPLC, or GC-MS to determine the concentration of residual inhibitors.[1][5] This will allow you to correlate inhibitor levels with polymerization performance.

    • Adjust Initiator Concentration: As a last resort, you can empirically increase the initiator concentration to overcome the effect of residual inhibitors. However, this is less controlled and may affect the properties of the final polymer.

III. Frequently Asked Questions (FAQs)

Q1: Why is a dual-inhibitor system of MEHQ and phenothiazine used for IOEMA?

A1: MEHQ is a highly effective inhibitor in the presence of oxygen, making it ideal for storage and transport where air is present in the container headspace. Phenothiazine is a potent radical scavenger that can function at higher temperatures and in low-oxygen environments, providing robust protection during processing.[2][6] The combination offers broad-spectrum protection against various conditions that could initiate polymerization.

Q2: What are the recommended storage and handling conditions for IOEMA?

A2: While a specific safety data sheet for pure IOEMA was not found, general guidelines for functionalized methacrylates should be followed. Store in a cool, dark, and well-ventilated area, away from sources of ignition.[7][8] Refrigeration is recommended to minimize the rate of spontaneous polymerization. Always handle IOEMA in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

Q3: How can I safely remove the inhibitors from IOEMA before my polymerization reaction?

A3: The most common laboratory methods for removing inhibitors from methacrylate monomers are:

  • Column Chromatography: Passing the monomer through a column packed with activated basic alumina is a gentle and effective method for removing phenolic inhibitors like MEHQ.

  • Caustic Washing: Washing the monomer with an aqueous solution of sodium hydroxide (e.g., 0.1 M NaOH) can extract acidic inhibitors. This is followed by washing with deionized water to remove residual base and drying over an anhydrous salt (e.g., MgSO₄).

  • Vacuum Distillation: This method separates the monomer from non-volatile inhibitors. It is effective but carries the risk of inducing polymerization if not performed carefully at a reduced pressure and temperature.

Q4: How can I monitor the stability of my IOEMA monomer over time?

A4: Regular visual inspection for any signs of increased viscosity or solidification is the simplest method. For a more quantitative assessment, you can periodically measure the inhibitor concentration using techniques like UV-Vis spectrophotometry or HPLC.[1][5] A significant decrease in inhibitor concentration from the initial specifications indicates that the monomer's stability is compromised.

IV. Experimental Protocols

Protocol 1: Inhibitor Removal from IOEMA using an Alumina Column

  • Prepare the Column: Pack a glass chromatography column with activated basic alumina. The amount of alumina will depend on the volume of IOEMA to be purified (a general rule of thumb is a 10:1 ratio of alumina to monomer by weight).

  • Equilibrate the Column: Pass a small amount of a suitable, dry, inhibitor-free solvent (e.g., dichloromethane or ethyl acetate) through the column to wet the alumina.

  • Load the Monomer: Carefully add the IOEMA to the top of the column.

  • Elute: Allow the IOEMA to pass through the alumina under gravity or with gentle positive pressure from an inert gas (e.g., nitrogen or argon).

  • Collect the Purified Monomer: Collect the eluate in a clean, dry flask. The purified IOEMA should be used immediately.

Protocol 2: Monitoring MEHQ Concentration by UV-Vis Spectrophotometry

This is a general guideline and should be adapted and validated for your specific instrument and requirements.

  • Prepare a Calibration Curve:

    • Prepare a stock solution of MEHQ of a known concentration in a suitable UV-transparent solvent (e.g., acetonitrile or methanol).

    • Create a series of dilutions from the stock solution to cover the expected concentration range (e.g., 0-150 ppm).

    • Measure the absorbance of each standard at the wavelength of maximum absorbance for MEHQ (around 290-295 nm).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Preparation:

    • Accurately weigh a small amount of the IOEMA monomer and dissolve it in a known volume of the chosen solvent.

  • Measurement:

    • Measure the absorbance of the diluted IOEMA sample at the same wavelength used for the calibration curve.

  • Calculation:

    • Use the calibration curve to determine the concentration of MEHQ in the diluted sample and then calculate the concentration in the original IOEMA monomer.

V. Visualizing the Process

Diagram 1: Free-Radical Polymerization and Inhibition

cluster_polymerization Free-Radical Polymerization cluster_inhibition Inhibition Mechanism Initiator Initiator Free_Radical Free_Radical Initiator->Free_Radical Heat/Light IOEMA_Monomer IOEMA_Monomer Free_Radical->IOEMA_Monomer Initiation Inhibitor Inhibitor (MEHQ/PTZ) Free_Radical->Inhibitor Radical Scavenging Propagating_Chain Propagating_Chain IOEMA_Monomer->Propagating_Chain Propagation Propagating_Chain->IOEMA_Monomer Polymer Polymer Propagating_Chain->Polymer Inactive_Species Inactive_Species Inhibitor->Inactive_Species

Caption: Mechanism of free-radical polymerization and the role of inhibitors.

Diagram 2: Troubleshooting Workflow for Premature Polymerization

start IOEMA Polymerized? check_storage Check Storage Conditions (Temp, Light) start->check_storage Yes ok Monomer OK start->ok No check_age Check Monomer Age check_storage->check_age No improper_storage Improper Storage check_storage->improper_storage Yes expired Expired Monomer check_age->expired Yes inhibitor_removal Polymerization During Inhibitor Removal? check_age->inhibitor_removal No heat_issue Excessive Heat? inhibitor_removal->heat_issue Yes inhibitor_removal->ok No use_alt_method Use Alumina Column heat_issue->use_alt_method Yes reduce_temp Reduce Distillation Temp heat_issue->reduce_temp If Distillation contamination_issue Contamination? heat_issue->contamination_issue No clean_glassware Clean Glassware Thoroughly contamination_issue->clean_glassware Yes use_pure_solvents Use High-Purity Solvents contamination_issue->use_pure_solvents Yes contamination_issue->ok No

Caption: A logical workflow for troubleshooting premature polymerization of IOEMA.

VI. References

  • The Crucial Role of Phenothiazine as a Polymerization Inhibitor in Monomer Stabilization. (n.d.). Retrieved from

  • Phenothiazine used as an excellent polymerization inhibitor for alkenyl monomers. (2024, March 3). Handom Chemical Co., Ltd. Retrieved from [Link]

  • Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials. (2014, March 3). American Laboratory. Retrieved from [Link]

  • Measuring MeHQ (Polymerization Inhibitor). (n.d.). Applied Analytics. Retrieved from [Link]

  • 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate. (n.d.). ChemBK. Retrieved from [Link]

  • CAS#:86261-90-7 | 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate. (n.d.). Chemsrc. Retrieved from [Link]

  • Storage techniques for chemical and hazardous products. (n.d.). Cemesa. Retrieved from [Link]

  • Inadequate handling and storage of potentially hazardous substances. (2018, January 31). IMCA. Retrieved from [Link]

  • Inhibition of Free Radical Polymerization: A Review. (2023, January 17). National Institutes of Health. Retrieved from [Link]

Sources

Optimization

Optimizing Polymerization of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the polymerization of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (OIMA). This...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the polymerization of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (OIMA). This resource offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical field experience.

Introduction to OIMA Polymerization

2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate is a functional methacrylate monomer that imparts unique properties to polymers, including enhanced polarity and potential for hydrogen bonding, making it a valuable building block in the development of novel materials for biomedical applications. The successful polymerization of OIMA requires careful consideration of reaction parameters to achieve desired molecular weights, low polydispersity, and to avoid potential side reactions. This guide will walk you through various polymerization techniques and provide solutions to common challenges.

Core Polymerization Protocols

Herein, we provide baseline protocols for the most common polymerization techniques for OIMA. These should be considered as starting points and may require further optimization based on your specific experimental goals.

Free Radical Polymerization (FRP) of OIMA

This method is the most straightforward for polymerizing OIMA, though it offers limited control over the polymer architecture.

Experimental Protocol:

  • Monomer and Solvent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve OIMA (e.g., 5 g, 25.2 mmol) in a suitable solvent (e.g., 1,4-dioxane[1], toluene, or N,N-dimethylformamide (DMF)). The solvent volume should be adjusted to achieve the desired monomer concentration (typically 10-50 wt%).

  • Initiator Addition: Add a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO). A typical initiator concentration is 0.1-1 mol% relative to the monomer.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN) and stir for a predetermined time (e.g., 4-24 hours). An increase in viscosity is a good indicator of polymerization[2].

  • Termination and Purification: Terminate the reaction by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or diethyl ether). Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the polymerization of OIMA.

Q1: My OIMA polymerization is not initiating or is proceeding very slowly. What are the possible causes and solutions?

A1: Several factors can lead to poor or no polymerization. Here’s a systematic approach to troubleshooting this issue:

  • Oxygen Inhibition: Free radical polymerization is highly sensitive to oxygen, which can scavenge radicals and inhibit the reaction.

    • Solution: Ensure thorough degassing of your reaction mixture. Freeze-pump-thaw is a highly effective method. Purging with an inert gas like nitrogen or argon for an extended period can also be used, but may be less efficient for viscous solutions.

  • Initiator Issues: The initiator may be inactive or used at an inappropriate temperature.

    • Solution: Check the half-life of your initiator at the chosen reaction temperature. For instance, AIBN has a 10-hour half-life at approximately 65°C. If your reaction temperature is too low, the rate of radical generation will be slow. Conversely, if the temperature is too high, the initiator will decompose too quickly. Always use a fresh, properly stored initiator.

  • Monomer Impurities: The OIMA monomer may contain inhibitors from storage.

    • Solution: Pass the monomer through a column of basic alumina to remove the inhibitor before use.

  • Solvent Choice: The solvent can influence the polymerization kinetics.

    • Solution: While OIMA is soluble in a range of organic solvents, ensure your chosen solvent does not have a high chain transfer constant, which can retard the polymerization rate. Good starting points for solvents include DMF, toluene, and 1,4-dioxane[1][3].

Q2: I am observing a broad molecular weight distribution (high polydispersity) in my poly(OIMA). How can I achieve better control?

A2: A broad molecular weight distribution is a common characteristic of conventional free radical polymerization. To achieve a more defined polymer, consider using controlled/"living" radical polymerization (CRP) techniques.

  • Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization: RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions[4].

    • Recommendation: A typical RAFT polymerization of a methacrylate involves a conventional free radical initiator (e.g., AIBN) and a RAFT agent (a thiocarbonylthio compound). The ratio of monomer to RAFT agent will determine the target molecular weight.

  • Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for synthesizing well-defined polymers[5].

    • Recommendation: For methacrylates, a common ATRP catalyst system is a copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)[6]. The imidazolidinone group in OIMA is expected to be stable under these conditions.

Below is a workflow for selecting a suitable CRP technique:

CRP_Selection Start Goal: Controlled Poly(OIMA) High_PDI High Polydispersity in FRP Start->High_PDI Need_Control Need for Controlled Polymerization High_PDI->Need_Control RAFT RAFT Polymerization Need_Control->RAFT Metal-Free System Desired ATRP ATRP Need_Control->ATRP Tolerant to Functional Groups End_RAFT Well-defined Poly(OIMA) via RAFT RAFT->End_RAFT End_ATRP Well-defined Poly(OIMA) via ATRP ATRP->End_ATRP polymerization_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Monomer OIMA Monomer (purify if necessary) Setup Assemble Reaction (Schlenk Flask) Monomer->Setup Solvent Anhydrous Solvent Solvent->Setup Initiator Initiator/Catalyst Initiator->Setup Degas Degas (Freeze-Pump-Thaw) Setup->Degas Polymerize Polymerize (Heat & Stir) Degas->Polymerize Precipitate Precipitate in Non-Solvent Polymerize->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Characterize Characterize (NMR, GPC) Filter_Dry->Characterize

Caption: General experimental workflow for OIMA polymerization.

References

  • Kaufman, J. D., Miller, G. J., Morgan, E. F., & Klapperich, C. M. (2008). Time-dependent mechanical characterization of poly(2-hydroxyethyl methacrylate) hydrogels using nanoindentation and unconfined compression.
  • Lowe, A. B. (2014). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Polymer Chemistry, 5(16), 4830-4854.
  • Chapman, R., et al. (2012). ATRP synthesis of poly(2-(methacryloyloxy)ethyl choline phosphate): a multivalent universal biomembrane adhesive.
  • Chiellini, E., et al. (1993).
  • Vankelecom, I. F., & Gevers, L. E. (2021). Synthesis and Evaluation of Methacrylated Poly(2-ethyl-2-oxazoline) as a Mucoadhesive Polymer for Nasal Drug Delivery. Biomacromolecules, 22(12), 5096-5107.
  • Zhang, Q., et al. (2010). Synthesis of poly(2-hydroxyethyl methacrylate) end-capped with asymmetric functional groups via atom transfer radical polymerization. New Journal of Chemistry, 34(12), 2854-2861.
  • ChemBK. (n.d.). 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate. Retrieved from [Link]

  • Veeraiah, M. K., & Rao, K. P. (2012). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. American Journal of Polymer Science, 2(5), 93-99.
  • Hoogenboom, R. (2018). Synthesis of advanced materials based on poly(2-oxazoline)s and poly(2-oxazine)s. Ghent University.
  • Ishihara, K., et al. (2024). Preparation and Characterization of Acrylic and Methacrylic Phospholipid-Mimetic Polymer Hydrogels and Their Applications in Optical Tissue Clearing. Gels, 10(1), 54.
  • Matyjaszewski, K. (n.d.). ATRP in Protic Media. Carnegie Mellon University.
  • Raj, A. A., & Raj, V. (2014). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. International Journal of ChemTech Research, 6(7), 3634-3643.
  • ResearchGate. (n.d.). Figure S10: Solubility test for poly(2-ethyl-2-oxazoline) in ethanol, water and IPA. Retrieved from [Link]

  • Nanda, A. K., & Matyjaszewski, K. (2017). Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP. Polymer Chemistry, 8(34), 5247-5256.
  • Haloi, D. J., et al. (2017). Synthesis of poly(methyl methacrylate) via ARGET ATRP and study of the effect of solvents and temperatures on its polymerization kinetics. Journal of Applied Polymer Science, 134(48), 45548.
  • Armes, S. P., et al. (2016). RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone: A Convenient Low Viscosity Route to High Molecular Weight Water-Soluble Copolymers. Macromolecules, 49(21), 8079-8089.
  • Veeraiah, M. K., & Rao, K. P. (2012). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate.
  • Howdle, S. M., et al. (2015). RAFT polymerization in supercritical carbon dioxide based on an induced precipitation approach: synthesis of 2-ethoxyethyl methacrylate/acrylamide block copolymers. Polymer Chemistry, 6(22), 4078-4082.
  • Hoogenboom, R. (n.d.). Preparation of Methacrylate End-Functionalized Poly(2-ethyl-2-oxazoline) Macromonomers.
  • Zhang, L., et al. (2012). RAFT Copolymerization of Glycidyl Methacrylate and N,N-Dimethylaminoethyl Methacrylate.
  • Chemsrc. (n.d.). CAS#:86261-90-7 | 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate. Retrieved from [Link]

  • McCormick, C. L., et al. (2009). Aqueous RAFT Polymerization of 2-Aminoethyl Methacrylate to Produce Well-Defined, Primary Amine Functional Homo- and Copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 47(20), 5405-5415.

Sources

Troubleshooting

Technical Support Center: Poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate) [p(OIEMA)] Solubility

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate), or p(OIEMA). This guide is designed to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate), or p(OIEMA). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the solubility of this unique hydrophilic polymer. Drawing from established principles of polymer chemistry and field-proven insights, this document aims to be a comprehensive resource for overcoming common challenges encountered during your experiments.

Troubleshooting Guide: Addressing p(OIEMA) Solubility Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Question 1: My p(OIEMA) won't dissolve in water, even though the monomer is water-soluble. What's happening?

Answer:

This is a common and valid observation. While the monomer, 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate (OIEMA), is indeed highly soluble in water[1][2], the solubility of the resulting polymer can be influenced by several factors inherent to its macromolecular nature. The principle of "like dissolves like" is a good starting point, but the physical characteristics of the polymer chains play a crucial role.[3]

Here are the primary reasons for poor water solubility and the corresponding troubleshooting steps:

  • High Molecular Weight: As the polymer chain length (molecular weight) increases, the energy required for solvent molecules to overcome the intermolecular forces between polymer chains also increases.[3] Very high molecular weight p(OIEMA) may only swell in water rather than fully dissolving.

    • Troubleshooting Protocol:

      • Reduce Concentration: Attempt to dissolve a smaller amount of the polymer in the same volume of water.

      • Increase Temperature: Gently warm the solution (e.g., to 40-50°C) with continuous stirring. This can increase the kinetic energy of the solvent molecules, aiding in the dissolution process.

      • Extended Dissolution Time: Allow the mixture to stir for an extended period (several hours to overnight). Polymer dissolution is often a slow process.[3]

  • Cross-linking: Unintended cross-linking during polymerization or storage can lead to the formation of a polymer network that is insoluble and will only swell in solvents.

    • Troubleshooting Protocol:

      • Review Synthesis: Examine your polymerization procedure for any factors that could have induced cross-linking, such as excessive initiator concentration or high temperatures.

      • Solvent Swelling Test: Place a small amount of the polymer in a good solvent (e.g., Dimethylformamide - DMF). If it only swells into a gel-like mass without dissolving, it is likely cross-linked.

  • Crystallinity: While p(OIEMA) is generally amorphous, regions of crystallinity can hinder solvent penetration.

    • Troubleshooting Protocol:

      • Solvent Blends: Experiment with solvent mixtures. For instance, a small amount of a polar aprotic solvent like DMF or Dimethyl Sulfoxide (DMSO) added to water can sometimes disrupt crystalline domains and improve solubility.

Question 2: I'm observing the formation of gel-like particles or a hazy solution. How can I achieve a clear solution?

Answer:

The formation of gels or a hazy appearance is a classic sign of incomplete dissolution or the presence of swollen polymer aggregates. This can be due to the reasons mentioned above (high molecular weight, cross-linking) or suboptimal dissolution conditions.

  • Troubleshooting Workflow:

    G start Start: Gel-like particles or hazy solution check_conc Is the polymer concentration high? start->check_conc reduce_conc Reduce concentration and/or increase solvent volume check_conc->reduce_conc Yes check_agitation Is agitation vigorous and continuous? check_conc->check_agitation No reduce_conc->check_agitation increase_agitation Increase stirring speed (use magnetic stirrer or vortex) check_agitation->increase_agitation No check_temp Are you dissolving at room temperature? check_agitation->check_temp Yes increase_agitation->check_temp increase_temp Gently heat the solution (e.g., 40-50°C) with stirring check_temp->increase_temp Yes check_solvent Is water the only solvent used? check_temp->check_solvent No increase_temp->check_solvent try_polar_aprotic Try polar aprotic solvents (DMF, DMSO) or alcohol (Methanol, Ethanol) check_solvent->try_polar_aprotic Yes check_time Has dissolution been attempted for an extended period? check_solvent->check_time No try_polar_aprotic->check_time increase_time Allow to stir overnight check_time->increase_time No final_check If issues persist, consider polymer characterization (GPC for MW, swelling tests for cross-linking) check_time->final_check Yes increase_time->final_check

    Caption: Troubleshooting workflow for achieving a clear p(OIEMA) solution.

Question 3: Which organic solvents are most effective for dissolving p(OIEMA)?

Answer:

Given the hydrophilic nature of p(OIEMA) due to the presence of the polar cyclic urea and ester groups, polar organic solvents are the most likely candidates for successful dissolution. While specific data for p(OIEMA) is limited in publicly available literature, we can infer suitable solvents based on its structure and the behavior of similar hydrophilic polymers like poly(N-vinylpyrrolidone) (PVP) and poly(2-hydroxyethyl methacrylate) (PHEMA).[4]

Solvent ClassRecommended SolventsExpected Solubility
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High. These are generally excellent solvents for a wide range of polymers, including many hydrophilic ones.
Alcohols Methanol, EthanolGood to Moderate. Short-chain alcohols are often effective for dissolving polar polymers.
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low. While commonly used for many polymers, their lower polarity compared to DMF or alcohols may result in lower solubility for a highly hydrophilic polymer like p(OIEMA).
Non-polar Toluene, Hexane, Diethyl etherVery Low to Insoluble. These solvents are unlikely to dissolve p(OIEMA) due to the significant mismatch in polarity.

This table provides expected solubility based on chemical principles. Experimental verification is always recommended.[5]

Experimental Protocol for Solvent Screening:

  • Weigh 10 mg of p(OIEMA) into several small vials.

  • Add 1 mL of each test solvent to the respective vials.

  • Stir the mixtures vigorously using a magnetic stirrer at room temperature for 24 hours.

  • Visually inspect for complete dissolution, swelling, or insolubility.

  • For promising solvents, you can gradually increase the concentration to determine the solubility limit.

Frequently Asked Questions (FAQs)

Q1: How does the molecular weight of p(OIEMA) affect its solubility?

A1: Generally, for a given solvent, the solubility of a polymer decreases as its molecular weight increases.[3] Lower molecular weight polymers have shorter chains and less entanglement, allowing solvent molecules to penetrate and solvate them more easily. High molecular weight polymers have stronger intermolecular forces and greater chain entanglement, making dissolution more challenging.

Q2: Can I use p(OIEMA) to form hydrogels? What does this imply about its solubility?

A2: Yes, the hydrophilic nature of p(OIEMA) makes it a candidate for hydrogel formation, likely through copolymerization with a cross-linking agent. The ability to form a hydrogel that swells significantly in water is a strong indicator of the polymer's inherent hydrophilicity.[6][7][8][9][10] However, once cross-linked into a hydrogel network, the polymer will no longer be soluble but will instead absorb large amounts of water or other good solvents.

Q3: My application requires dissolving p(OIEMA) for NMR analysis. Any specific recommendations?

A3: For Nuclear Magnetic Resonance (NMR) spectroscopy, achieving a true molecular solution is critical.

  • Solvent Choice: Deuterated polar aprotic solvents like DMF-d7 or DMSO-d6 are excellent starting points. Deuterated water (D₂O) can also be used if the polymer is soluble enough at the desired concentration. For some polymers, deuterated chloroform (CDCl₃) might work, but it is less likely for a highly hydrophilic polymer.[11]

  • Sample Preparation:

    • Use a relatively low concentration (e.g., 5-10 mg/mL) to ensure complete dissolution and reduce solution viscosity.

    • If dissolution is slow, gentle heating (up to 60°C) can be applied.[12]

    • Ensure the sample is fully dissolved and homogenous before analysis to obtain high-quality spectra. In some cases, broad signals in the NMR spectrum can indicate an "invisible fraction" of the polymer that is not fully solvated.[13]

Q4: How should I store p(OIEMA) to maintain its solubility?

A4: To prevent potential degradation or cross-linking that could affect solubility, p(OIEMA) should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to oxidation or moisture-induced cross-linking.

References

  • Park, K. (n.d.). Solubility of selected homopolymers synthesized at Polymer Source Inc. Polymer Source. [Link]

  • Vijaykumar, S., Prasannkumar, S., & Sherigara, B. S. (2009). Copolymerization of N-Vinyl Pyrrolidone with Functionalized Vinyl Monomers: Synthesis, Characterization and Reactivity Relationships. Macromolecular Research, 17(12), 1003-1009. [Link]

  • Zakharova, Y. A., et al. (2022). The Solution Properties of Polymethacrylate Molecular Brushes with Oligo(ethylene glycol) and Oligo(propylene glycol) Side Chains. Polymers, 14(24), 5539. [Link]

  • (n.d.). Polymer Solutions: Solvents and Solubility Parameters. MilliporeSigma. [Link]

  • Demirtas, T. T., et al. (2022). Antibacterial and Cell-Adhesive Poly(2-ethyl-2-oxazoline) Hydrogels Developed for Wound Treatment: In Vitro Evaluation. Biomacromolecules, 23(5), 2115-2128. [Link]

  • Ahire, J. J., et al. (2014). Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite. Iranian Journal of Pharmaceutical Research, 13(2), 435-448. [Link]

  • (2024). 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate. ChemBK. [Link]

  • Gauthier, M. A., et al. (2024). Hydrophilic Poly(meth)acrylates by Controlled Radical Branching Polymerization: Hyperbranching and Fragmentation. Macromolecules. [Link]

  • Bajpai, S. K., & Gupta, R. (2012). Field Responsive Swelling of Poly(Methacrylic Acid) Hydrogel—Isothermal Kinetic Analysis. Gels, 8(4), 66. [Link]

  • (n.d.). Poly(methyl methacrylate). Wikipedia. [Link]

  • (n.d.). Using NMR for Studying Polymer Structures. Creative Biostructure. [Link]

  • (n.d.). NMR Of Polymer Materials - Q&A. Oxford Instruments. [Link]

  • Gul, M., et al. (2014). Swelling Behavior of Poly(2-hydroxyethyl Methacrylate-co-acrylic Acid-co-ammonium Acrylate) Hydrogels. Journal of the Chemical Society of Pakistan, 36(5). [Link]

  • Maier, G., & Neustadt, P. C. (2006). U.S. Patent No. 7,049,355. U.S. Patent and Trademark Office. [Link]

  • Dobić, S. N., et al. (2015). Hemocompatibility and swelling studies of poly(2-hydroxyethyl methacrylate-co-itaconic acid-co-poly(ethylene glycol) dimethacrylate) hydrogels. Hemijska Industrija, 69(5), 537-547. [Link]

  • Ben-Shalom, N. (2011). U.S. Patent Application No. 13/057,100. [Link]

  • Hu, Z., et al. (2022). U.S. Patent No. 11,512,216. U.S.
  • (2021). IMPROVED BINDER COMPOSITIONS AND USES THEREOF. European Patent Office. [Link]

  • Gonzalez, N., et al. (2021). Synthesis and Evaluation of Methacrylated Poly(2-ethyl-2-oxazoline) as a Mucoadhesive Polymer for Nasal Drug Delivery. ACS Applied Bio Materials, 4(11), 8199-8210. [Link]

  • Vijaykumar, S., et al. (2009). Copolymerization of N-vinyl Pyrrolidone with functionalized vinyl monomers: synthesis, characterization and reactivity relationships. Macromolecular Research, 17(12), 1003-1009. [Link]

  • (1966). U.S. Patent No. 3,230,248.
  • Myrzakhmetova, N., et al. (2022). Effect of the Formation of Hydrophilic and Hydrophobic–Hydrophilic Associates on the Behavior of Copolymers of N-Vinylpyrrolidone with Methyl Acrylate in Aqueous Solutions. Polymers, 14(19), 4059. [Link]

  • Kuskov, A. N., et al. (2021). Amphiphilic N-vinylpyrrolidone copolymers synthesized and their properties. Journal of Polymer Research, 28(11), 402. [Link]

  • Graham, B., et al. (2022). Synthesis of Poly(2-(methylsulfinyl)ethyl methacrylate) via Oxidation of Poly(2-(methylthio)ethyl methacrylate): Evaluation of the Sulfoxide Side Chain on Cryopreservation. Biomacromolecules, 23(2), 732-742. [Link]

  • (n.d.). Structure, dynamics and heterogeneity: solid-state NMR of polymers. University of Cambridge. [Link]

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  • Gaki, A. S., et al. (2021). Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. Polymers, 13(24), 4390. [Link]

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Optimization

Technical Support Center: Poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate) [POIEMA] Synthesis

A Guide to Controlling Molecular Weight for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: My free-radical polymerization of 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Controlling Molecular Weight for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My free-radical polymerization of 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate (OIEMA) resulted in a very broad molecular weight distribution (high PDI). What are the likely causes?

A: A high polydispersity index (PDI) in conventional free-radical polymerization is common and can be attributed to several factors. The statistical nature of radical initiation, propagation, and termination events inherently leads to chains of varying lengths. Key contributing factors include a high rate of termination reactions (coupling and disproportionation), chain transfer to monomer or solvent, and potential impurities in the monomer that can act as chain transfer agents. For more precise control, consider employing controlled radical polymerization techniques like ATRP or RAFT.

Q2: I am struggling to achieve high monomer conversion in my OIEMA polymerization. What should I investigate?

A: Low monomer conversion can stem from several sources. Insufficient initiator concentration or an initiator with a half-life that is too short at the reaction temperature can lead to premature termination of the polymerization. The presence of inhibitors, either from the monomer as supplied or from atmospheric oxygen, can also significantly hinder the reaction. Ensure your monomer is purified to remove inhibitors and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Additionally, verify that the reaction temperature is appropriate for the chosen initiator.

Q3: Can I polymerize OIEMA in an aqueous solution?

A: Yes, given the hydrophilic nature of the 2-oxo-1-imidazolidinyl group, OIEMA is expected to have some water solubility, making aqueous polymerization feasible. Techniques like aqueous RAFT polymerization have been successfully employed for similar hydrophilic methacrylates.[1][2] However, the solubility of all components (monomer, initiator, and chain transfer agent, if applicable) in the aqueous phase is crucial. For controlled polymerizations, water-soluble initiators like 4,4'-azobis(4-cyanovaleric acid) (V-501) and hydrophilic RAFT agents are necessary.

Q4: My POIEMA is insoluble after polymerization, even in solvents where it should be soluble. What could have happened?

A: Insolubility often points to cross-linking. This can occur if your monomer contains di-methacrylate impurities, which can act as cross-linkers. It is also possible that chain transfer to the polymer followed by recombination of polymer radicals is occurring, especially at high monomer conversions. To mitigate this, ensure high monomer purity and consider terminating the polymerization at a moderate conversion before significant cross-linking can occur.

Troubleshooting Guides

Guide 1: Conventional Free-Radical Polymerization of OIEMA

This guide addresses common issues when using conventional free-radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Problem Potential Cause Recommended Solution
Uncontrolled, high molecular weight and broad PDI - High monomer-to-initiator ratio.- "Gel effect" or autoacceleration at high conversion.- Increase the initiator concentration to generate more polymer chains, thereby reducing the average molecular weight.- Conduct the polymerization in a more dilute solution to mitigate the gel effect.- Stop the reaction at a lower monomer conversion.
Low or no polymerization - Inhibitor present in the monomer.- Dissolved oxygen in the reaction mixture.- Incorrect reaction temperature for the chosen initiator.- Purify the OIEMA monomer by passing it through a column of basic alumina to remove the inhibitor.- Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (N2 or Ar) through the solution.- Ensure the reaction temperature is appropriate for the initiator's half-life (e.g., AIBN is typically used around 60-80 °C).
Inconsistent results between batches - Variations in monomer purity.- Inconsistent degassing.- Inaccurate measurement of initiator.- Standardize your monomer purification protocol.- Implement a consistent and thorough degassing procedure.- Prepare a stock solution of the initiator to ensure accurate and reproducible addition.
Guide 2: Atom Transfer Radical Polymerization (ATRP) of OIEMA

ATRP offers excellent control over molecular weight and results in polymers with low PDI.[3][4] This guide provides troubleshooting for this technique, adapted from protocols for similar functional methacrylates.

Problem Potential Cause Recommended Solution
Polymerization is too fast and uncontrolled - Excess of the Cu(I) activator species.- High reaction temperature.- Add a small amount of the Cu(II) deactivator (e.g., CuBr2) at the beginning of the reaction to establish the equilibrium between active and dormant species more quickly.- Reduce the reaction temperature. ATRP of functional methacrylates can often be conducted at or near room temperature.[5]
Polymerization is very slow or stalled - Catalyst poisoning by impurities.- Insufficiently active catalyst system.- Poor solubility of the catalyst complex.- Ensure all reagents and solvents are of high purity and free from coordinating impurities.- Use a more active ligand for the copper catalyst, such as Me6TREN.- Choose a solvent system that fully dissolves the copper-ligand complex. For polar monomers like OIEMA, solvents like DMF, DMSO, or a mixture of MEK and an alcohol may be suitable.[6]
High PDI in the final polymer - Slow initiation compared to propagation.- Termination reactions.- Select a highly efficient initiator, such as ethyl α-bromoisobutyrate (EBiB), for methacrylate polymerization.- Lower the reaction temperature and/or the concentration of radical species to minimize termination.
Guide 3: Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization of OIEMA

RAFT polymerization is another powerful technique for synthesizing well-defined polymers and is known for its tolerance to a wide range of functional groups.[7]

Problem Potential Cause Recommended Solution
Broad molecular weight distribution - Inappropriate RAFT agent for methacrylates.- High initiator-to-RAFT agent ratio.- For methacrylates, dithiobenzoates or trithiocarbonates are generally effective RAFT agents. Ensure the chosen RAFT agent has a high transfer constant for methacrylate polymerization.- The molar ratio of initiator to RAFT agent should be low (typically 1:5 to 1:10) to ensure that most chains are initiated from the RAFT agent.
Inhibition or long induction period - The chosen RAFT agent has a low transfer constant for the propagating radical.- Select a RAFT agent that is known to be effective for methacrylates. 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) is a common choice.
Color of the polymer is difficult to remove - The end-group from the RAFT agent is colored.- The characteristic color of the RAFT agent can be removed by treating the polymer with an excess of a radical initiator or by aminolysis.

Experimental Protocols

Protocol 1: Conventional Free-Radical Polymerization of OIEMA

This protocol aims to synthesize POIEMA with a moderate molecular weight.

Materials:

  • 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (OIEMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous 1,4-dioxane

  • Methanol (for precipitation)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, dissolve 5.0 g of OIEMA in 10 mL of anhydrous 1,4-dioxane.

  • Add a calculated amount of AIBN. For example, for a target degree of polymerization of 200, use a monomer-to-initiator ratio of 200:1.

  • Seal the flask, and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).

  • To stop the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Collect the polymer by filtration and dry under vacuum at 40 °C to a constant weight.

Protocol 2: ATRP of OIEMA for Controlled Molecular Weight

This protocol is adapted from established methods for other functional methacrylates to achieve a target molecular weight with a low PDI.[5][6]

Materials:

  • OIEMA, inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (for precipitation)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add CuBr.

  • Add anhydrous DMF and PMDETA to the flask and stir until the copper salt forms a soluble complex.

  • Add the OIEMA monomer to the flask.

  • Perform three freeze-pump-thaw cycles.

  • Under a positive pressure of inert gas, add the EBiB initiator via syringe. The ratio of [Monomer]:[Initiator]:[CuBr]:[PMDETA] will determine the target molecular weight. A typical ratio is 100:1:1:1.

  • Place the flask in a thermostated oil bath at the desired temperature (e.g., 50 °C) and stir.

  • Monitor the reaction progress by taking samples periodically for analysis (e.g., NMR for conversion, GPC for molecular weight).

  • Once the desired conversion is reached, stop the reaction by cooling and exposing to air.

  • Dilute the mixture with a small amount of DMF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Diagrams

Workflow for Controlled Polymerization of OIEMA

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_poly Polymerization cluster_workup Work-up Monomer Purify OIEMA Monomer Flask Schlenk Flask under Inert Gas Monomer->Flask Solvent Dry & Degas Solvent Solvent->Flask Reagents Add Monomer, Solvent, Catalyst/RAFT Agent Flask->Reagents Degas Freeze-Pump-Thaw Cycles Reagents->Degas Initiator Add Initiator Degas->Initiator Polymerize Polymerize at Controlled Temperature Initiator->Polymerize Monitor Monitor Conversion (NMR) & MW/PDI (GPC) Polymerize->Monitor Terminate Terminate Reaction Monitor->Terminate Purify Remove Catalyst (if ATRP) Terminate->Purify Precipitate Precipitate in Non-solvent Purify->Precipitate Dry Dry Polymer Precipitate->Dry ATRP dormant P-X + Cu(I)L_n active P• + Cu(II)X L_n dormant->active k_act active->dormant k_deact propagation P• + Monomer -> P-M• active->propagation termination Termination (low probability) active->termination propagation->active

Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).

References

  • Alidedeoglu, A. H., York, A. W., McCormick, C. L., & Morgan, S. E. (2009). Aqueous RAFT Polymerization of 2-Aminoethyl Methacrylate to Produce Well-Defined, Primary Amine Functional Homo- and Copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 47(20), 5405-5415. [Link]

  • Cunningham, V. J., Derry, M. J., Fielding, L. A., Musa, O. M., & Armes, S. P. (2016). RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone: A Convenient Low Viscosity Route to High Molecular Weight Water-Soluble Copolymers. Macromolecules, 49(13), 4819-4831.
  • Matyjaszewski, K. (n.d.). About ATRP. Carnegie Mellon University. Retrieved from [Link]

  • Matyjaszewski, K., & Shipp, D. A. (1999).
  • Matusiak, M., & Matyjaszewski, K. (2021). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. Polymers, 13(23), 4153.
  • Moad, G., Rizzardo, E., & Thang, S. H. (2013). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 65(8), 985-1076.
  • Qin, S., Gaborik, P., & Matyjaszewski, K. (2007). Controlled/"Living" Radical Polymerization of 2-(Dimethylamino)
  • Zhang, X., & Matyjaszewski, K. (1999). Controlled/"Living" Radical Polymerization of 2-(Dimethylamino)

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Troubleshooting

Technical Support Center: Enhancing the Mechanical Performance of 2-(2-oxo-1-imidazolidinyl)ethyl Methacrylate (OIMA)-Based Polymers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate (OIMA)-based polymers. This guide is designed to provide e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate (OIMA)-based polymers. This guide is designed to provide expert insights and actionable troubleshooting for common challenges encountered during the development and optimization of these materials. As Senior Application Scientists, we understand that achieving the desired mechanical properties is critical for your application's success. This resource moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring you can make informed decisions in your work.

Frequently Asked Questions (FAQs): Polymerization & Synthesis

This section addresses common issues that arise during the polymerization process itself, which can have a significant downstream impact on the final mechanical properties of the material.

Question 1: My OIMA polymerization is yielding polymers with inconsistent molecular weights and broad polydispersity. How does this affect mechanical properties, and what can I do to control it?

Answer: Inconsistent molecular weight (MW) and a broad polydispersity index (PDI) are critical issues that directly lead to poor and unpredictable mechanical performance.[1][2] Lower molecular weight chains result in reduced tensile strength and toughness due to fewer chain entanglements. A broad PDI means your material is a mixture of very long and very short chains, which can create weak points and lead to premature failure under stress.

Root Causes & Causal Chain:

  • Monomer & Reagent Purity: Impurities in your OIMA monomer or solvent can act as unintentional chain transfer agents or inhibitors, prematurely terminating polymer chains.[3]

  • Initiator Concentration: The ratio of initiator to monomer is a primary determinant of molecular weight. Inconsistent initiator concentration will lead to batch-to-batch variability.[1]

  • Temperature Control: Polymerization is highly exothermic. "Hot spots" in the reactor can accelerate the reaction rate in localized areas, leading to a broader PDI and potentially uncontrolled polymerization.[2]

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. Inadequate de-gassing of the reaction mixture will prevent polymerization or lead to low molecular weight oligomers.

Troubleshooting Protocol: Achieving Controlled Polymerization

  • Purify Monomers: Pass OIMA and any comonomers through a column of basic alumina to remove inhibitors. Ensure solvents are anhydrous and pure.[4]

  • Optimize Initiator Ratio: Start with a well-defined monomer-to-initiator ratio (e.g., [M]/[I] of 200:1) and adjust as needed to target your desired molecular weight.

  • Ensure Isothermal Conditions: Conduct the polymerization in an oil bath with vigorous stirring to ensure even heat distribution.[4]

  • De-gas Thoroughly: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen before initiating the reaction.[4]

Troubleshooting Guide: Enhancing Mechanical Properties

This section provides direct answers and protocols for specific mechanical property challenges.

Question 2: My OIMA homopolymer is extremely brittle and fractures with minimal strain. What is the scientific reason for this, and how can I improve its toughness and impact strength?

Answer: The inherent brittleness of poly(OIMA) stems from its chemical structure. The cyclic imidazolidinone moiety is rigid and bulky, leading to a high glass transition temperature (Tg) and restricted chain mobility. The potential for strong hydrogen bonding interactions between these groups further stiffens the polymer backbone, preventing the chains from sliding past one another to dissipate energy under stress.[5]

There are three primary strategies to overcome this brittleness: Copolymerization, Plasticization, and Blending.

Strategy 1: Copolymerization with a "Soft" Monomer

By incorporating a comonomer with a low Tg, you can effectively lower the overall Tg of the resulting copolymer, increasing its flexibility and toughness. Comonomers like butyl acrylate or 2-ethoxyethyl methacrylate are excellent choices as they introduce flexible alkyl chains into the polymer backbone.[6][7]

Experimental Protocol: Free-Radical Copolymerization of OIMA with Butyl Acrylate (BA)

  • Monomer Preparation: Purify OIMA and Butyl Acrylate (BA) by passing them through a basic alumina column.

  • Reaction Setup: In a Schlenk flask, combine the desired molar ratio of OIMA and BA (e.g., 70:30 OIMA:BA). Add a suitable solvent like 1,4-dioxane or anisole (50% v/v).[4][7]

  • Initiator Addition: Add a free-radical initiator such as 2,2'-Azobisisobutyronitrile (AIBN) (e.g., 0.5 mol% relative to total monomers).[7]

  • De-gassing: Perform a minimum of three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Polymerization: Place the sealed flask in a pre-heated oil bath at 60-70°C and stir for the desired reaction time (e.g., 6-24 hours).[7]

  • Purification: Cool the reaction, dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran), and precipitate it into a non-solvent like cold methanol or hexane. Repeat the dissolution-precipitation process twice to remove unreacted monomers.

  • Drying: Dry the purified polymer under vacuum at 40-50°C until a constant weight is achieved.

Strategy 2: Plasticization

Plasticizers are small molecules that position themselves between polymer chains, increasing the free volume and reducing intermolecular forces.[8] This allows the polymer chains to move more freely, which lowers the Tg and imparts flexibility.[6][9]

Key Considerations:

  • Mechanism: Plasticizers lubricate the polymer chains, making the material softer and more pliable.[10]

  • Common Plasticizers: Poly(propylene glycol) or poly(ethylene glycol) can be effective for methacrylate-based systems.[8]

  • Drawback: A major concern with plasticizers is their tendency to leach out over time, leading to a gradual return of brittleness and potential contamination of the surrounding environment.

Strategy 3: Polymer Blending with Elastomers

Blending the OIMA-based polymer with an elastomeric or rubbery polymer is a well-established method for improving toughness.[11][12] The dispersed elastomer phase can absorb and dissipate impact energy, preventing crack propagation.[13] However, since most polymers are immiscible, a compatibilizer is often required to ensure good interfacial adhesion.[14][15]

Question 3: I need to increase the tensile strength, hardness, and chemical resistance of my OIMA-based material for a more demanding application. What is the most effective method?

Answer: To significantly enhance tensile strength, hardness, and solvent resistance, the most effective strategy is to introduce crosslinking . A crosslinking agent is a monomer with two or more polymerizable groups that can form covalent bonds between polymer chains, creating a three-dimensional network structure.[11][16][17] This network restricts chain mobility, leading to a harder, stronger, and more chemically resistant material.[17]

Workflow for Crosslinking OIMA-based Polymers

G cluster_0 Preparation Stage cluster_1 Polymerization Stage cluster_2 Post-Processing & Analysis A Select Crosslinker (e.g., EGDMA, TEGDMA) B Determine Concentration (e.g., 5-15 vol%) A->B C Prepare Monomer Mixture: OIMA + Comonomer (optional) + Crosslinker B->C D Add Initiator (e.g., AIBN) C->D E De-gas Mixture (Freeze-Pump-Thaw) D->E F Thermal Curing (e.g., 70°C for 30 min, then 100°C for 30 min) E->F G Remove from Mold & Post-Cure F->G H Prepare Specimens for Testing G->H I Mechanical Testing (Tensile, Hardness, Impact) H->I

Caption: Workflow for creating a crosslinked OIMA polymer.

Choosing a Crosslinking Agent: The choice of crosslinker is critical. The length and flexibility of the crosslinker's chain influence the final properties of the network.

  • Ethylene glycol dimethacrylate (EGDMA): Has a short, rigid chain. It creates a tightly crosslinked, rigid network, significantly increasing hardness and strength but potentially at the cost of some toughness.[11][18]

  • Tetraethylene glycol dimethacrylate (TEGDMA): Possesses a longer, more flexible chain. This can lead to a network that is still strong but retains more flexibility and impact resistance compared to EGDMA-crosslinked polymers.[11][18]

Data Summary: Effect of Crosslinker Type and Concentration

The following table summarizes typical trends observed when incorporating crosslinkers into methacrylate-based polymers, based on data from literature.[11][16][18][19]

Crosslinker (vol%)Flexural StrengthImpact StrengthSurface HardnessCausality
Control (0%) BaselineBaselineBaselineLinear, un-crosslinked chains.
EGDMA (5-15%) IncreasedMay DecreaseSignificantly IncreasedShort, rigid links create a dense, hard network that resists deformation but can be brittle.
TEGDMA (5-15%) IncreasedMaintained or Slightly IncreasedIncreasedLonger, flexible links provide network integrity while allowing for some energy dissipation.
PEGDMA (>15%) May DecreaseMay DecreaseDecreasedVery long, flexible chains can act more like plasticizers, reducing hardness at high concentrations.[11][18]

Important Note: There is an optimal concentration for crosslinkers. Adding excessively high percentages can lead to incomplete polymerization and a reduction in mechanical properties.[11]

Question 4: My polymer's mechanical properties are degrading after exposure to common organic solvents. How can I improve its chemical resistance?

Answer: The degradation you're observing is likely due to solvent-induced swelling and dissolution, which is common for linear polymers like un-crosslinked poly(OIMA).[6] Solvents can penetrate the polymer matrix, disrupt intermolecular forces, and cause the material to soften or dissolve.

Troubleshooting Decision Tree

G Start Problem: Poor Solvent Resistance Decision1 Is High Hardness Also Required? Start->Decision1 Action1 Implement Crosslinking with EGDMA or TEGDMA Decision1->Action1 Yes Decision2 Is Flexibility a Key Requirement? Decision1->Decision2 No Result1 Creates a covalent network that prevents polymer chains from dissolving. Significantly improves resistance. Action1->Result1 Action2 Copolymerize with a Hydrophobic Monomer Decision2->Action2 Yes Result2 Reduces the polymer's affinity for polar solvents. Provides moderate improvement. Action2->Result2

Caption: Decision tree for improving solvent resistance.

As illustrated, crosslinking is the most robust method for enhancing chemical resistance.[11][17] The covalent network physically prevents the polymer chains from being carried away by the solvent. For applications requiring both chemical resistance and some degree of flexibility, using a longer-chain crosslinker like TEGDMA is advisable.

References

  • Ceylan, G., et al. (2023). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. Polymers, 15(10), 2387. [Link]

  • Wikipedia. (n.d.). Poly(methyl methacrylate). [Link]

  • Abaci, U., et al. (2021). Plasticizer effect on dielectric properties of poly(methyl methacrylate)/titanium dioxide composites. Polymers and Polymer Composites, 29(9S). [Link]

  • Al-Takai, I. F. (2025). Improvement of the Mechanical Strength of Polymethyl Methacrylate. Dentistry 3000. [Link]

  • Saeed, M. H., et al. (2017). Role of cross-linking process on the performance of PMMA. MOJ Poly Sci, 1(4). [Link]

  • Ceylan, G., et al. (2023). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. PubMed. [Link]

  • Al-Saadi, T. M., et al. (2021). Improving Some Mechanical Properties and Thermal conductivity of PMMA Polymer by using Environmental Waste. Iraqi Journal of Science, 62(7). [Link]

  • Sutyagin, V. M., et al. (2022). Transparent Polymer Blends of Poly(methyl methacrylate) and Poly(propylene glycol). National Institutes of Health. [Link]

  • Ceylan, G., et al. (2023). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. ResearchGate. [Link]

  • Lee, J. H., et al. (2007). Improvement of the physical properties of poly(methyl methacrylate) by copolymerization with pentafluorophenyl methacrylate. Journal of Applied Polymer Science. [Link]

  • N., Abed. (2020). Improvement Mechanical Properties of PMMA Reinforced Bio ceramic material. ResearchGate. [Link]

  • Lee, P. I., et al. (2013). The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films. National Institutes of Health. [Link]

  • National Polymer. (n.d.). Key Challenges Faced in Polymerization Development. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Common Misconceptions About Polymer Synthesis. [Link]

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  • ChemBK. (2024). 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate. [Link]

  • Ginzburg, V. V., et al. (2024). Predicting compatibilized polymer blend toughness. PubMed Central. [Link]

  • Wang, J., et al. (2021). Effect of olefin block copolymer on the toughness of microcellular polypropylene composite. ResearchGate. [Link]

  • Jinzong Machinery. (2024). Polymerization Reactor Problems and Solutions. [Link]

  • Kim, H. J., et al. (2019). Development of Poly(methyl methacrylate)-Based Copolymers with Improved Heat Resistance and Reduced Moisture Absorption. PubMed. [Link]

  • Robertson, M. L., et al. (2004). The influence of block copolymer microstructure on the toughness of compatibilized polylactide/polyethylene blends. ResearchGate. [Link]

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  • Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors. [Link]

  • Chemistry For Everyone. (2025). What Are The Disadvantages Of Suspension Polymerization? [Link]

  • Wang, Z., et al. (2015). Simultaneous enhancements of toughness and tensile strength for thermoplastic/elastomer blends through interfacial photocrosslinking with UV radiation. Polymer Chemistry. [Link]

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Optimization

Technical Support Center: 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate (OIMA) Hydrogels

Prepared by: Senior Application Scientist, Advanced Polymer Systems Welcome to the technical support center for 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate (OIMA) hydrogels. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Polymer Systems

Welcome to the technical support center for 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate (OIMA) hydrogels. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of hydrogel synthesis and troubleshoot common cross-linking issues. Our goal is to provide you with the expertise and in-depth understanding necessary to achieve consistent, reliable, and reproducible results in your experiments.

Introduction to OIMA Hydrogels

2-(2-oxo-1-imidazolidinyl)ethyl methacrylate (OIMA) is a functional methacrylate monomer that contains a cyclic urea group.[1][2] This unique structure imparts desirable properties to hydrogels, including enhanced hydrophilicity, biocompatibility, and the potential for specific molecular interactions, making them excellent candidates for biomedical applications such as drug delivery and tissue engineering.[3][4][5]

The cross-linking of OIMA into a three-dimensional polymer network is the critical step that transforms the liquid monomer solution into a stable hydrogel.[6][7] This process, typically initiated by free-radical polymerization, dictates the hydrogel's mechanical strength, swelling behavior, porosity, and ultimately, its performance.[8][9][10] Achieving a well-controlled and uniform cross-linked network is paramount, yet it can be a source of significant experimental challenges.[11][12] This guide will address these challenges directly.

Troubleshooting Cross-Linking Issues

This section is structured in a question-and-answer format to address specific problems you may encounter during the synthesis of OIMA hydrogels.

Question 1: My hydrogel isn't forming. The solution remains liquid after the expected polymerization time. What went wrong?

This is a common and frustrating issue that points to a fundamental failure in the polymerization or cross-linking process.

Potential Causes & Scientific Rationale:

  • Inactive or Insufficient Initiator: The free-radical initiator (e.g., ammonium persulfate (APS) with TEMED, or a photoinitiator like Irgacure 2959) is the catalyst for the polymerization process. If it has degraded due to improper storage (exposure to heat, light, or moisture) or if it's used at too low a concentration, an insufficient number of free radicals will be generated to initiate polymerization.[13][14] The polymerization rate is directly dependent on the concentration of generated radicals.[13][14]

  • Presence of Inhibitors: Methacrylate monomers are often shipped with inhibitors (like MEHQ) to prevent spontaneous polymerization during storage. While necessary for stability, residual inhibitors can scavenge the free radicals generated by your initiator, effectively halting the reaction before it can begin. Dissolved oxygen in the reaction solution is also a potent inhibitor of free-radical polymerization.

  • Insufficient Cross-linker Concentration: The cross-linking agent (e.g., N,N'-methylenebis(acrylamide) (MBA) or ethylene glycol dimethacrylate (EGDMA)) is responsible for forming the covalent bonds that link the linear poly(OIMA) chains into a 3D network.[10] If the concentration is too low, you may form linear or lightly branched polymers that remain soluble and do not form a gel.[15]

Recommended Solutions:

  • Verify Initiator Activity:

    • Always use fresh initiator from a properly stored container.

    • Consider preparing a fresh stock solution of your initiator immediately before use.

    • Slightly increase the initiator concentration. The polymerization rate generally increases with the square root of the initiator concentration.[16] Be cautious, as excessive initiator can lead to rapid, uncontrolled polymerization and a brittle hydrogel.[17]

  • Remove Inhibitors:

    • For highly sensitive applications, pass the OIMA monomer through an inhibitor-removal column (e.g., packed with activated alumina).

    • Crucially, deoxygenate your reaction mixture before adding the initiator. This can be done by bubbling an inert gas like nitrogen or argon through the solution for 15-30 minutes.

  • Optimize Cross-linker Concentration:

    • Review your protocol and ensure the cross-linker concentration is appropriate. The concentration of the cross-linker directly influences the porous structure, swelling characteristics, and mechanical strength of the hydrogel.[9]

    • Systematically increase the molar ratio of the cross-linker relative to the OIMA monomer.

Question 2: The hydrogel formed, but it's mechanically weak, brittle, or doesn't have the expected stiffness.

The mechanical properties of a hydrogel are a direct reflection of its internal network structure. Deviations from expected properties indicate issues with the cross-link density and polymer chain length.

Potential Causes & Scientific Rationale:

  • Low Cross-link Density: A soft or weak hydrogel is often the result of insufficient cross-linking. This creates a loose network with a large mesh size and long, flexible polymer chains between cross-links, offering little resistance to deformation.[18][19]

  • High Cross-link Density: Conversely, a brittle hydrogel suggests an excessively high cross-link density.[20][21] The polymer network is too tightly bound, with very short chains between cross-links. This rigidity prevents the dissipation of stress, leading to fracture under strain.

  • Inhomogeneous Polymerization: If the initiation and polymerization process is too rapid or uneven, it can create a heterogeneous network with dense clusters of cross-links and sparsely cross-linked regions. This structural inconsistency leads to poor overall mechanical performance. This can be caused by poor mixing or too high an initiator concentration.[22]

Recommended Solutions:

  • Adjust Monomer-to-Cross-linker Ratio: This is the most critical parameter for tuning mechanical properties.

    • To Increase Stiffness: Incrementally increase the molar concentration of the cross-linker. This will decrease the average molecular weight between cross-links (Mc) and create a denser, stiffer network.[8][18]

    • To Reduce Brittleness: Decrease the cross-linker concentration to increase the length of polymer chains between cross-links, allowing for more flexibility.[20]

  • Control Polymerization Rate:

    • Lower the reaction temperature to slow down the polymerization kinetics, allowing for a more orderly and uniform network formation.

    • Slightly reduce the initiator concentration. A lower concentration of radicals can lead to longer polymer chains forming before termination, which can improve toughness.[17]

  • Ensure Homogeneous Reaction Conditions:

    • Thoroughly mix the monomer, cross-linker, and other components before adding the final initiator/catalyst.

    • Ensure a uniform temperature throughout the reaction vessel or mold.

Parameter Adjustment Summary
Desired Outcome Primary Parameter to Adjust Direction of Change Scientific Rationale
Increase Stiffness/Hardness Cross-linker ConcentrationIncreaseDecreases mesh size and increases cross-link density.[8][9]
Increase Toughness/Reduce Brittleness Cross-linker ConcentrationDecreaseIncreases the length of polymer chains between cross-links, allowing for better energy dissipation.[20]
Increase Polymerization Rate Initiator ConcentrationIncreaseGenerates more free radicals to initiate more polymer chains simultaneously.[13][14]
Increase Average Chain Length Initiator ConcentrationDecreaseFewer initiation events allow existing chains to propagate longer before termination.[17]
Question 3: I'm seeing significant batch-to-batch variability in my hydrogel's swelling and mechanical properties.

Reproducibility is key in scientific research. Inconsistent hydrogel properties can invalidate experimental results and hinder progress.

Potential Causes & Scientific Rationale:

  • Inconsistent Raw Materials: Variations in the purity of the OIMA monomer, cross-linker, or solvent can significantly impact polymerization kinetics and final network structure.[11]

  • Variable Reaction Conditions: Small fluctuations in temperature, pH, or reaction time between batches can lead to different polymerization rates and extents of cross-linking.[20]

  • Inaccurate Reagent Measurement: Imprecise measurement of key components, especially the initiator and cross-linker which are often used in small quantities, will directly alter the stoichiometry and the resulting network.

Recommended Solutions:

  • Standardize Material Handling:

    • Source high-purity reagents from a reliable supplier and use the same lot number for a series of comparative experiments.

    • Store all materials under the recommended conditions (e.g., OIMA monomer refrigerated and protected from light).

  • Implement Strict Protocol Control:

    • Use a temperature-controlled water bath or reaction block to maintain a consistent polymerization temperature.

    • Precisely control the timing of each step, particularly the time after initiator addition.

    • Ensure all solutions are prepared in the same manner, using calibrated pipettes and balances.

  • Develop a Standard Operating Procedure (SOP):

    • Document every step of the synthesis process in a detailed SOP. This includes reagent sources, concentrations, volumes, mixing times, speeds, temperatures, and curing times. Adhering to a strict SOP is the best way to ensure batch-to-batch consistency.

Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm that cross-linking has occurred?

A simple yet effective method is a solubility test . A successfully cross-linked hydrogel will not dissolve in a good solvent (like water or an appropriate organic solvent) but will instead swell to an equilibrium volume.[23] Un-cross-linked or linear polymers will dissolve completely. Further characterization can be done through:

  • Swelling Ratio Measurement: Quantifies the water uptake capacity, which is inversely related to the cross-link density.[24]

  • Rheological Analysis: Measures the storage modulus (G') and loss modulus (G''). For a gel, G' will be significantly larger than G'' and will be relatively independent of frequency in the rubbery plateau region.

  • Mechanical Testing: A simple compression test will show a distinct elastic modulus for a cross-linked gel, whereas a liquid sample will have none.[20]

Q2: What is the primary factor that controls the pore size (mesh size) of the hydrogel?

The cross-linker concentration is the most direct and influential factor.[18]

  • Higher cross-linker concentration leads to a denser network with a smaller mesh size .[18]

  • Lower cross-linker concentration results in a looser network with a larger mesh size .

The overall polymer concentration also plays a role; higher polymer content generally leads to a more crowded network and smaller pores.

Q3: Can I use a different initiator for my OIMA hydrogel synthesis?

Yes. The choice of initiator depends on the desired polymerization method.

  • For thermal polymerization: Redox pairs like Ammonium Persulfate (APS) and Tetramethylethylenediamine (TEMED) are common. Azobisisobutyronitrile (AIBN) is another option, often used in organic solvents.[25]

  • For photopolymerization: UV initiators such as Irgacure or LAP are used to initiate polymerization upon exposure to UV or visible light. This method offers excellent spatial and temporal control.[26]

Ensure the chosen initiator is compatible with your solvent system and reaction conditions.

Visualizing the Process and Logic

Diagram 1: OIMA Cross-Linking Mechanism

This diagram illustrates the fundamental chemical transformation from individual monomers to a cross-linked network.

G cluster_reactants Reactants cluster_process Process cluster_products Products OIMA OIMA Monomer Initiator Initiator + Energy (Heat or Light) Crosslinker Cross-linker (e.g., MBA) Network Cross-Linked Hydrogel Network Crosslinker->Network Linear Linear Poly(OIMA) Chains Initiator->Linear Polymerization Linear->Network Cross-Linking

Caption: From monomers to a stable hydrogel network.

Diagram 2: Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve common hydrogel synthesis problems.

G start Experiment Start problem Problem Encountered? start->problem no_gel No Gel Formed (Remains Liquid) problem->no_gel Yes weak_gel Gel is Weak or Brittle problem->weak_gel Yes inconsistent Batch-to-Batch Inconsistency problem->inconsistent Yes success Successful Hydrogel problem->success No check_initiator Check Initiator & Remove Inhibitors no_gel->check_initiator check_crosslinker Adjust Cross-linker Concentration weak_gel->check_crosslinker standardize Standardize Protocol (SOP) inconsistent->standardize check_initiator->check_crosslinker If still no gel check_crosslinker->start Re-run Experiment control_rate Control Polymerization Rate (Temp/Initiator) check_crosslinker->control_rate If properties off control_rate->start Re-run Experiment standardize->start Re-run Experiment

Caption: A logical guide for troubleshooting hydrogel synthesis.

Key Experimental Protocols

Protocol 1: Standard Synthesis of a Thermally Cross-Linked OIMA Hydrogel

This is a representative protocol. Concentrations should be optimized for your specific application.

  • Preparation: In a glass vial, dissolve the desired amount of OIMA monomer and the cross-linker (e.g., MBA, 1-5 mol% relative to OIMA) in deionized water (or an appropriate buffer).

  • Deoxygenation: Place the vial in an ice bath and bubble nitrogen gas through the solution for 20 minutes to remove dissolved oxygen.

  • Initiation: While maintaining the inert atmosphere, add the initiator solution (e.g., freshly prepared 10% w/v APS) followed by the catalyst (e.g., TEMED). Mix thoroughly but gently to avoid reintroducing oxygen.

  • Curing: Quickly transfer the solution to your desired mold (e.g., between two glass plates with a spacer). Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or 37°C) for the designated time (e.g., 1-24 hours).

  • Purification: Once gelled, carefully remove the hydrogel from the mold and place it in a large volume of deionized water to swell and to allow unreacted monomers and initiator to diffuse out. Change the water several times over 2-3 days.

Protocol 2: Measurement of Swelling Ratio
  • Equilibration: Place a pre-weighed, dried sample of your hydrogel (W_dry) in a beaker of deionized water at room temperature.

  • Swelling: Allow the hydrogel to swell until it reaches equilibrium (i.e., its weight no longer increases). This may take 24-72 hours.

  • Measurement: Carefully remove the swollen hydrogel, gently blot the surface with a lint-free wipe to remove excess surface water, and immediately weigh it (W_swollen).

  • Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (W_swollen - W_dry) / W_dry

A lower ESR value generally indicates a higher degree of cross-linking.[24]

References

  • ResearchGate. (n.d.). Can anyone suggest a method to check whether crosslinking occurred or not?
  • Fahim, M., et al. (2024).
  • Wang, J., et al. (2024). Effect of Polymer and Crosslinker Concentration on Static and Dynamic Gelation Behavior of Phenolic Resin Hydrogel. MDPI.
  • NPTEL-NOC IITM. (2024). Lecture 14: Synthesis of Hydrogel and Nanogel. YouTube.
  • Al-Zoubi, M. S., et al. (2024).
  • Puska, M., et al. (2022).
  • Bencherif, S. A., et al. (2009). Visible Light Crosslinking of Methacrylated Hyaluronan Hydrogels for Injectable Tissue Repair. PMC - NIH.
  • Leon, M. A. & Naidu, N. (2023).
  • Raza, F., et al. (2024).
  • ChemicalBook. (n.d.). 86261-90-7(2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE) Product Description.
  • Singh, B. & Varshney, L. (2004).
  • Ailincai, D., et al. (2024).
  • ResearchGate. (2024). Challenges and recent trends with the development of hydrogel fiber for biomedical applications.
  • SpecialChem. (2024). Crosslinking Polymers: Types, Effects, Applications & Trends.
  • ResearchGate. (2022). (PDF) Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement.
  • Sigma-Aldrich. (n.d.). 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate solution.
  • NIH. (2022). The Preparation of Novel P(OEGMA-co-MEO2MA) Microgels-Based Thermosensitive Hydrogel and Its Application in Three-Dimensional Cell Scaffold.
  • Patel, J. K., et al. (2007). Effect of crosslinker concentration on characteristics of superporous hydrogel.
  • MDPI. (2024). Influence of Initiator Content and Polymerization Conditions on the Properties of Polyacrylate Mortar.
  • ResearchGate. (2022). (PDF) The Preparation of Novel P(OEGMA-co-MEO2MA) Microgels-Based Thermosensitive Hydrogel and Its Application in Three-Dimensional Cell Scaffold.
  • ResearchGate. (1995). Effect of crosslinking on the properties of poly(2‐hydroxyethyl methacrylate) hydrogels.
  • Ng, S. F., et al. (2018).
  • ResearchGate. (2019). (PDF) Cross-linking in hydrogels - a review.
  • ChemBK. (n.d.). 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate.
  • YouTube. (2022). Characterization of Hydrogels.
  • MDPI. (2023). Synthesis of Hydrogel-Based Microgels and Nanogels Toward Therapeutic and Biomedical Applications.
  • ResearchGate. (n.d.). Characterization of hydrogels.
  • Maitra, J. & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. Scientific & Academic Publishing.
  • Chemistry LibreTexts. (2023). 3.3: Kinetics of Chain Polymerization.
  • ResearchGate. (2012). (PDF) Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate.
  • RSC Publishing. (2023). Educational series: characterizing crosslinked polymer networks.
  • MDPI. (2022). The Effect of Crosslinking Degree of Hydrogels on Hydrogel Adhesion.
  • PubMed. (2005). Characterization of crosslinking effects on the physicochemical and drug diffusional properties of cationic hydrogels designed as bioactive urological biomaterials.
  • TA Instruments. (n.d.). Quantify Polymer Crosslinking Density Using Rheology and DMA.
  • YouTube. (2023). How Does Initiator Concentration Affect Chain Length?
  • MDPI. (2023). Curing of Poly(styrene-co-methyl methacrylate-co-2-hydroxyethyl methacrylate) Terpolymers in the Presence of Amino Compounds of Different Structures.
  • MDPI. (2023). Hydrogels: Properties and Applications in Biomedicine.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE (OIEMA) Monomer

Welcome to the technical support center for the purification of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE (CAS 86261-90-7), hereafter referred to as OIEMA.[1][2] This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE (CAS 86261-90-7), hereafter referred to as OIEMA.[1][2] This guide is designed for researchers, scientists, and drug development professionals who utilize this important monomer in their experimental work. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific issues you may encounter during purification, ensuring the high purity and stability required for successful downstream applications.

I. Understanding the Monomer: Why Purification is Critical

OIEMA is a functional methacrylate monomer characterized by a cyclic urea group, which imparts unique properties such as enhanced adhesion and hydrophilicity to polymers. However, like many methacrylate monomers, it is susceptible to spontaneous polymerization and can contain various impurities from its synthesis. These impurities can adversely affect polymerization kinetics, polymer properties, and the overall performance of the final product. Therefore, robust purification is a critical first step in any experimental workflow involving OIEMA.

Common Impurities and Their Impact
ImpurityPotential SourceImpact on Experiments
Polymer Spontaneous polymerization during storage or synthesis.Can cause insolubility, altered viscosity, and inconsistent polymerization results.
Inhibitors (e.g., MEHQ, BHT) Added for stabilization during shipping and storage.[3][4][5]Can significantly slow down or prevent desired polymerization if not removed.[5]
Starting Materials & By-products Incomplete reaction or side reactions during synthesis.May introduce unwanted functional groups, affecting polymer properties and biocompatibility.
Water Absorption from the atmosphere or from synthesis/workup.Can interfere with certain polymerization techniques and affect the properties of the final polymer.

II. Troubleshooting Guide: Common Purification Problems

This section addresses common issues encountered during the purification of OIEMA and provides step-by-step solutions.

Problem 1: My OIEMA monomer is viscous and difficult to handle, suggesting the presence of polymer.

Cause: Spontaneous polymerization has likely occurred due to improper storage (exposure to heat, light, or lack of inhibitor).

Solution: Precipitation of the Monomer

This protocol is designed to separate the monomer from its polymeric impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve the viscous OIEMA sample in a suitable solvent in which the monomer is soluble, but the polymer is not. A good starting point is a polar solvent like acetone or tetrahydrofuran (THF). Use a minimal amount of solvent to ensure complete dissolution of the monomer.

  • Precipitation: Slowly add the solution to a non-solvent for the monomer, such as cold hexanes or diethyl ether, while stirring vigorously. The polymer will precipitate out of the solution.

  • Isolation: Decant the supernatant containing the purified monomer.

  • Solvent Removal: Remove the solvent from the supernatant under reduced pressure using a rotary evaporator. Caution: Do not heat the solution excessively to avoid inducing polymerization.

  • Inhibitor Addition: Immediately add a storage inhibitor, such as hydroquinone monomethyl ether (MEHQ), at a concentration of 10-300 ppm to the purified monomer.[3]

  • Storage: Store the purified, inhibited monomer at 2-8°C in a dark, tightly sealed container.

Problem 2: My polymerization reaction is sluggish or fails to initiate.

Cause: The presence of inhibitors added for storage and transport is the most likely culprit.[3][5] Common inhibitors for methacrylates include MEHQ and butylated hydroxytoluene (BHT).[4]

Solution: Inhibitor Removal via Column Chromatography

Column chromatography is an effective method for removing phenolic inhibitors.[6]

Step-by-Step Protocol:

  • Column Preparation: Pack a glass column with a suitable stationary phase. Basic alumina is often effective for removing acidic phenolic inhibitors. The amount of alumina will depend on the quantity of monomer to be purified.

  • Eluent Selection: Choose a non-polar eluent in which OIEMA is soluble, such as a mixture of hexanes and ethyl acetate. The optimal eluent system should be determined by thin-layer chromatography (TLC) to ensure good separation of the monomer from the inhibitor.

  • Loading the Sample: Dissolve the OIEMA monomer in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the monomer from the column with the chosen solvent system. The inhibitor will remain adsorbed to the alumina.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure monomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Immediate Use or Re-inhibition: The inhibitor-free monomer should be used immediately for polymerization. If storage is necessary, add a controlled amount of a suitable inhibitor.

Problem 3: The purity of my OIEMA is still insufficient after initial purification, as indicated by analytical techniques (e.g., NMR, GC-MS).

Cause: The presence of structurally similar impurities or residual starting materials that were not effectively removed by the initial purification method.

Solution: Recrystallization

If OIEMA is a solid at room temperature or can be induced to crystallize, recrystallization is a powerful technique for achieving high purity.[7][8][9]

Step-by-Step Protocol:

  • Solvent Selection: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent will dissolve the OIEMA at an elevated temperature but not at room temperature or below, while the impurities remain soluble at all temperatures.

  • Dissolution: Dissolve the impure OIEMA in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Slow cooling is crucial for the formation of pure crystals.

  • Crystal Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

III. Frequently Asked Questions (FAQs)

Q1: How can I tell if my OIEMA monomer has polymerized during storage?

A visual increase in viscosity is a primary indicator. The monomer, which should be a liquid or a low-melting solid, will become more syrup-like or even solidify.

Q2: What is the role of oxygen in the storage of inhibited methacrylate monomers?

For phenolic inhibitors like MEHQ to function effectively, a small amount of oxygen is required.[3] The inhibitor works by reacting with peroxy radicals, which are formed from the reaction of monomer radicals with oxygen. Therefore, storing the monomer under a completely inert atmosphere can paradoxically increase the risk of polymerization.

Q3: Can I use distillation to purify OIEMA?

While distillation is a common purification technique for liquids, it can be risky for methacrylate monomers due to their tendency to polymerize at elevated temperatures. If distillation is necessary, it must be performed under reduced pressure to lower the boiling point and in the presence of a process inhibitor.[3]

Q4: What are the best practices for storing purified OIEMA?

Store the purified monomer at 2-8°C in a dark, airtight container. Ensure a suitable storage inhibitor, such as MEHQ, is present in the appropriate concentration.[3] Avoid prolonged storage, and if possible, purify the monomer shortly before use.

IV. Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for selecting a suitable purification method for OIEMA based on the observed problem.

PurificationWorkflow start Impure OIEMA Monomer problem_viscosity Problem: High Viscosity / Polymer Present start->problem_viscosity problem_inhibition Problem: Polymerization Inhibition start->problem_inhibition problem_purity Problem: Insufficient Purity start->problem_purity method_precipitation Solution: Precipitation problem_viscosity->method_precipitation Separate monomer from polymer method_chromatography Solution: Column Chromatography problem_inhibition->method_chromatography Remove inhibitor method_recrystallization Solution: Recrystallization problem_purity->method_recrystallization Remove structurally similar impurities end_product Purified OIEMA Monomer method_precipitation->end_product method_chromatography->end_product method_recrystallization->end_product

Caption: Decision tree for OIEMA purification.

V. References

  • US20030191338A1 - Methods for inhibiting the polymerization of methacrylate monomers - Google Patents. Available from:

  • Methacrylate Polymer Monoliths for Separation Applications - PMC - NIH. Available from: [Link]

  • Are polymerisation inhibitors causing product failure? - Makevale. (2024-10-21). Available from: [Link]

  • Methacrylate Media & Columns - Biokal Chromatography & Purification Solutions. Available from: [Link]

  • Preparation and characterization of alkyl methacrylate capillary monolithic columns. Available from: [Link]

  • Recrystallization of Water in Non-water-soluble (Meth)Acrylate Polymers Is Not Rare and Is Not Devitrification Makoto Gemmei-Ide - CORE. Available from: [Link]

  • Inhibition of Free Radical Polymerization: A Review - PMC - NIH. (2023-01-17). Available from: [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. Available from: [Link]

  • Recrystallization of water in non-water-soluble (meth)acrylate polymers is not rare and is not devitrification - PubMed. (2012-02-16). Available from: [Link]

  • Recrystallization of Water in Non-Water-Soluble (Meth)Acrylate Polymers Is Not Rare and Is Not Devitrification | The Journal of Physical Chemistry B - ACS Publications. Available from: [Link]

  • US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents. Available from:

  • KR100580124B1 - Purification method of 2-hydroxyethyl methacrylate - Google Patents. Available from:

  • 2-(3-Oxazolidinyl)ethyl methacrylate | C9H15NO3 | CID 162072 - PubChem. Available from: [Link]

  • 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate - ChemBK. (2024-04-09). Available from: [Link]

  • THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOP. (2012-12-19). Available from: [Link]

  • US20220388942A1 - Process for purifying methyl methacrylate of low-boiling components - Google Patents. Available from:

Sources

Optimization

Technical Support Center: Synthesis of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE

Welcome to the technical support guide for the synthesis of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE (CAS 86261-90-7). This document is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE (CAS 86261-90-7). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important monomer. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.

Question 1: Why is my final yield of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE consistently low?

Answer: Low yield is a multifaceted issue often stemming from one of three primary causes: incomplete reaction, premature polymerization, or impurities in your starting materials.

  • Possible Cause A: Incomplete Esterification/Transesterification. The final step of the synthesis is the formation of an ester bond between 1-(2-hydroxyethyl)-2-imidazolidinone (HEI) and a methacrylate source. This is an equilibrium reaction. To drive it towards the product, you must actively remove the byproduct.

    • If using Methacryloyl Chloride: The reaction with an alcohol is generally high-yielding. However, insufficient base (e.g., triethylamine) to scavenge the HCl byproduct can stall the reaction. Ensure at least a stoichiometric equivalent of base is used, and consider a slight excess (1.1 eq).

    • If using Transesterification (e.g., with Methyl Methacrylate): The byproduct is methanol. The reaction must be conducted in an apparatus that allows for the removal of methanol as it forms (e.g., a Dean-Stark trap or distillation head), thereby shifting the equilibrium toward the desired product.

  • Possible Cause B: Premature Polymerization. Methacrylates are notoriously susceptible to radical polymerization, especially when heated.[1] If you observe your reaction mixture becoming viscous or solidifying, polymerization is the likely culprit.

    • Solution: Always incorporate a radical inhibitor in your reaction mixture. Common choices include Butylated Hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (MEHQ) at concentrations of 200-500 ppm. Additionally, conduct the reaction under an inert atmosphere (nitrogen or argon) with a gentle stream of air or oxygen bubbled through the mixture if using MEHQ, as it requires oxygen to be an effective inhibitor. Maintain strict temperature control; for reactions with methacryloyl chloride, temperatures near 0°C are recommended.[1]

  • Possible Cause C: Impure 1-(2-hydroxyethyl)-2-imidazolidinone (HEI) Precursor. The synthesis of HEI itself can generate byproducts.[2][3] If your HEI starting material is impure (e.g., contains unreacted diamines or other nucleophiles), these impurities will compete in the subsequent esterification step, consuming your methacrylate source and reducing the yield of the target molecule. Always verify the purity of your HEI precursor (e.g., by NMR or melting point) before use.

Question 2: My final product appears pure by TLC, but NMR analysis shows unexpected signals. What are the likely side products?

Answer: Co-elution on TLC is common. NMR is more definitive and can reveal several common side products that may not be obvious otherwise.

  • Side Product 1: Methacrylic Acid. If using methacryloyl chloride, exposure to moisture will hydrolyze it to methacrylic acid. During workup, this can be removed by washing the organic phase with a mild base like saturated sodium bicarbonate solution.[1] Its presence in the final product suggests an incomplete wash.

  • Side Product 2: Di-methacrylate Cross-linker. A common impurity in the synthesis of similar monomers like 2-hydroxyethyl methacrylate (HEMA) is the corresponding di-methacrylate (in that case, EGDMA).[4] While the N-H on the imidazolidinone ring is less nucleophilic than the primary alcohol, it can potentially react with a second molecule of methacryloyl chloride under forcing conditions, leading to an N-acylated byproduct.

  • Side Product 3: Unreacted 1-(2-hydroxyethyl)-2-imidazolidinone (HEI). This is a common impurity if the reaction has not gone to completion. It is more polar than the product and can often be removed by column chromatography or by washing the organic solution with water or brine (though some product may be lost due to its partial water solubility).

Question 3: My reaction mixture turned into a solid gel upon heating. Is it salvageable?

Answer: Unfortunately, once bulk polymerization has occurred, the process is irreversible, and the product is generally not salvageable. This underscores the critical importance of preventative measures.

  • Root Cause Analysis: This event is almost certainly due to a failure in polymerization inhibition.

    • Inhibitor Absent or Ineffective: Did you add an inhibitor like MEHQ or BHT? If using MEHQ, was a small amount of oxygen (air) present? MEHQ is a storage stabilizer that functions by reacting with radicals in the presence of oxygen. In a completely de-gassed, oxygen-free system under heat, its effectiveness is drastically reduced.

    • Excessive Temperature: The rate of polymerization increases exponentially with temperature. Localized overheating, often caused by adding a reagent too quickly (e.g., methacryloyl chloride), can initiate a runaway polymerization event even in the presence of an inhibitor.

Frequently Asked Questions (FAQs)
  • Q1: What is the most common and reliable lab-scale synthesis route? The most straightforward and common laboratory method is a two-step process:

    • Synthesis of the 1-(2-hydroxyethyl)-2-imidazolidinone (HEI) precursor, often from 2-((2-aminoethyl)amino)ethan-1-ol and a carbonyl source like urea or diethyl carbonate.[2][5]

    • Esterification of the purified HEI with methacryloyl chloride in the presence of a tertiary amine base (like triethylamine) in an aprotic solvent (like dichloromethane or THF) at low temperatures.[1]

  • Q2: Which is better: methacryloyl chloride or transesterification? This depends on your scale and available equipment.

    • Methacryloyl Chloride: Ideal for lab-scale synthesis. The reaction is fast, high-yielding, and proceeds under mild conditions (0°C to room temperature). The main drawbacks are the cost and moisture sensitivity of the reagent and the formation of a stoichiometric amount of salt byproduct.

    • Transesterification: Better suited for larger-scale industrial production. It uses cheaper, more stable reagents (e.g., methyl methacrylate). However, it requires higher temperatures and the continuous removal of a byproduct (methanol) to achieve high conversion, making the setup more complex.

  • Q3: How can I best monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a moderately polar mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The product will be less polar than the starting alcohol (HEI). Spot the reaction mixture alongside pure HEI. The reaction is complete when the HEI spot has disappeared. For more quantitative analysis, GC or ¹H NMR of aliquots can be used.

  • Q4: What is the best purification strategy? After an aqueous workup to remove the amine salt and any water-soluble impurities, the most robust method for achieving high purity is flash column chromatography on silica gel. If the product is thermally stable and has a sufficiently low boiling point, vacuum distillation can also be an effective option, but care must be taken to prevent polymerization at elevated temperatures.

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway versus two of the most common side reaction pathways: premature polymerization and N-acylation.

G HEI 1-(2-hydroxyethyl)-2-imidazolidinone (HEI) Product Target Product HEI->Product MAC Methacryloyl Chloride MAC->Product N_Acyl N,O-diacylated Byproduct MAC->N_Acyl Polymer Polymerized Product (Insoluble Gel) Product->Polymer Heat / Radicals No Inhibitor Product->N_Acyl + 1 eq. MAC (Forcing Conditions) Base Base (e.g., Et3N) Base->Product

Sources

Troubleshooting

Technical Support Center: Characterization of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (OIMA) Copolymers

Introduction: The incorporation of 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate (OIMA) into copolymers imparts unique properties, such as enhanced hydrophilicity, biocompatibility, and thermal stability, making them valu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The incorporation of 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate (OIMA) into copolymers imparts unique properties, such as enhanced hydrophilicity, biocompatibility, and thermal stability, making them valuable in fields like drug delivery and biomaterials. However, the very characteristics that make OIMA a desirable monomer—namely its cyclic urea moiety and polar nature—can introduce significant challenges during polymer characterization. This guide provides in-depth troubleshooting advice and standardized protocols to help researchers navigate these complexities and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: Why is determining the molecular weight of my OIMA copolymer via Size Exclusion Chromatography (SEC/GPC) giving inconsistent results?

A: This is a common issue stemming from the polar nature of the OIMA monomer unit. The cyclic urea group can interact with the stationary phase of the SEC column, leading to non-ideal solution behavior and inaccurate molecular weight estimations. This can manifest as peak tailing, broadening, or even multimodal distributions that do not reflect the true polymer characteristics. The choice of mobile phase and the use of additives to screen these secondary interactions are critical for accurate analysis.

Q2: I'm struggling to get a clear glass transition temperature (Tg) for my OIMA copolymer using Differential Scanning Calorimetry (DSC). Why is the transition so broad?

A: The rigidity of the imidazolidinone ring in the OIMA unit, combined with its capacity for hydrogen bonding, can significantly restrict segmental motion of the polymer chains. This often results in a very subtle or broad glass transition, which can be difficult to detect, especially in copolymers with a low OIMA content. The thermal history of the sample and the heating/cooling rates used during the DSC experiment are crucial parameters that need to be carefully controlled.

Q3: The proton NMR (¹H NMR) spectrum of my OIMA copolymer has severe peak broadening, making it difficult to determine the copolymer composition. What is the cause?

A: Peak broadening in the ¹H NMR spectra of OIMA copolymers is typically due to a combination of factors. The restricted rotation around the polymer backbone and the side chains due to the bulky imidazolidinone group can lead to a distribution of chemical environments. Additionally, intermolecular and intramolecular hydrogen bonding can further contribute to this effect. The choice of NMR solvent and acquisition temperature can play a significant role in mitigating these issues by disrupting hydrogen bonds and increasing chain mobility.

Troubleshooting Guides by Analytical Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy: Compositional Analysis

Problem: Poorly resolved and broad peaks in ¹H NMR spectra, preventing accurate determination of copolymer composition.

Causality: The primary cause is restricted chain mobility due to the bulky and polar side group of OIMA. Hydrogen bonding between the N-H and C=O groups of the imidazolidinone ring can create a more rigid polymer structure, leading to a distribution of local magnetic environments and, consequently, peak broadening.

Troubleshooting Protocol:

  • Solvent Selection: Switch to a polar, hydrogen-bond-disrupting solvent like Dimethyl Sulfoxide-d6 (DMSO-d6). The DMSO will competitively form hydrogen bonds with the OIMA units, breaking up polymer-polymer interactions and increasing chain mobility.

  • Elevated Temperature Acquisition: Acquire the NMR spectrum at an elevated temperature (e.g., 50-80 °C). Increased thermal energy enhances the rate of segmental motion, which can average out the different magnetic environments and lead to sharper signals.

  • Use of Additives: For particularly stubborn cases in solvents like chloroform-d (CDCl₃), the addition of a small amount of a strong hydrogen bond acceptor, such as trifluoroacetic acid (TFA), can help to break up aggregates. However, be mindful that this can shift the peaks of labile protons.

  • Consider ¹³C NMR: While longer acquisition times are required, ¹³C NMR can sometimes provide better-resolved signals for the backbone and side-chain carbons, offering an alternative route for compositional analysis.

Troubleshooting Workflow: NMR Signal Broadening

Start Broad NMR Peaks Observed Solvent Change to a polar, aprotic solvent (e.g., DMSO-d6) Start->Solvent Temp Acquire spectrum at elevated temperature (50-80 °C) Solvent->Temp Additive Add a hydrogen bond disruptor (e.g., TFA) Temp->Additive C13 Consider 13C NMR for alternative analysis Additive->C13 End Sharper Peaks & Accurate Composition C13->End

Caption: A stepwise approach to resolving broad NMR signals in OIMA copolymers.

Size Exclusion Chromatography (SEC/GPC): Molecular Weight Determination

Problem: Inaccurate molecular weight and dispersity (Đ) values due to non-ideal column interactions.

Causality: The polar urea moiety in the OIMA units can adsorb onto the surface of the stationary phase (typically polystyrene-divinylbenzene), leading to a delayed elution time and an artificially low apparent molecular weight. This is a form of non-size-exclusion behavior.

Troubleshooting Protocol:

  • Mobile Phase Modification: The most effective solution is to modify the mobile phase to suppress these secondary interactions.

    • For Tetrahydrofuran (THF) systems: Add a small amount (e.g., 0.1-1.0 wt%) of a polar additive like triethylamine or lithium bromide (LiBr). LiBr is particularly effective at screening interactions in polar polymers.

    • For Dimethylformamide (DMF) systems: Ensure the mobile phase contains a salt, such as 0.01-0.05 M LiBr, to maintain a consistent ionic strength and prevent polyelectrolyte effects.

  • Column Selection: If possible, use columns with a more polar stationary phase that are less prone to adsorptive interactions with polar polymers.

  • Flow Rate and Temperature: Lowering the flow rate can sometimes provide more time for the polymer to equilibrate between the mobile and stationary phases, but it will not eliminate the root cause of the interaction. Running the analysis at a slightly elevated temperature (e.g., 40 °C) can also help to reduce viscosity and improve resolution.

  • Calibration Standards: Ensure that the calibration curve is generated using standards that are chemically similar to the OIMA copolymer, if available. However, in most cases, universal calibration with online viscometry or light scattering detectors is preferred for accurate molecular weight determination.

Troubleshooting Workflow: SEC/GPC Inaccuracies

Start Inaccurate MW/Đ from SEC MobilePhase Modify mobile phase with additives (e.g., LiBr) Start->MobilePhase Column Select a more polar column stationary phase MobilePhase->Column Detectors Use advanced detection (MALLS, Viscometry) Column->Detectors End Accurate Molecular Weight Determination Detectors->End

Caption: A systematic process for correcting non-ideal SEC behavior of OIMA copolymers.

Thermal Analysis (DSC & TGA)

Problem A (DSC): Difficulty in detecting a clear glass transition temperature (Tg).

Causality: The rigid imidazolidinone ring and hydrogen bonding restrict the mobility of the polymer chains, leading to a very low change in heat capacity at the glass transition. This makes the Tg appear as a very broad and subtle step in the DSC thermogram.

Troubleshooting Protocol:

  • Sample Preparation: Ensure the sample is completely dry, as residual solvent can act as a plasticizer and artificially lower or obscure the Tg. Dry the sample under vacuum for at least 24 hours before analysis.

  • Thermal History Erasure: Always run a preliminary heat-cool-heat cycle. The first heating scan erases the sample's previous thermal history. The Tg should be determined from the second heating scan for consistency and clarity.

  • Optimize Heating Rate: Use a faster heating rate (e.g., 20 °C/min) to increase the magnitude of the change in heat capacity at the Tg, making it more prominent. Conversely, a slower rate (5-10 °C/min) can provide better resolution if the transition overlaps with other thermal events.

  • Modulated DSC (MDSC): If available, use MDSC. This technique can separate the reversing heat flow (associated with the glass transition) from the non-reversing heat flow, allowing for much clearer identification of weak transitions.

Parameter Standard Setting Troubleshooting Adjustment Rationale
Heating Rate 10 °C/min20 °C/min or 5 °C/minMagnify or resolve the Tg signal.
Sample Mass 5-10 mg10-15 mgIncrease the signal-to-noise ratio.
Thermal Cycles Heat-Cool-HeatMandatoryErase thermal history for reproducible results.

Problem B (TGA): Complex, multi-step degradation profile.

Causality: OIMA copolymers often exhibit multi-step degradation. The methacrylate backbone and the imidazolidinone side group can decompose at different temperatures, leading to a complex thermogram that is difficult to interpret.

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can add complexity to the degradation profile.

  • Heating Rate Variation: Run the TGA at multiple heating rates (e.g., 5, 10, and 20 °C/min). This can help to separate overlapping degradation steps. Kinetic analysis methods like the Flynn-Wall-Ozawa method can be applied to data from multiple heating rates to better understand the degradation mechanism.

  • TGA-MS or TGA-FTIR: If available, couple the TGA to a mass spectrometer or an FT-IR spectrometer. This allows for the identification of the gaseous products evolved at each degradation step, providing direct insight into the decomposition pathway.

Troubleshooting Workflow: Thermal Analysis

Start Thermal Analysis Issues DSC Indistinct Tg in DSC Start->DSC TGA Complex Degradation in TGA Start->TGA DSC_HeatCool Use Heat-Cool-Heat Cycle DSC->DSC_HeatCool TGA_Atmosphere Use Inert Atmosphere (N2) TGA->TGA_Atmosphere DSC_Rate Adjust Heating Rate DSC_HeatCool->DSC_Rate DSC_MDSC Employ Modulated DSC DSC_Rate->DSC_MDSC End Clear Thermal Transitions & Degradation Profile DSC_MDSC->End TGA_Rate Vary Heating Rates TGA_Atmosphere->TGA_Rate TGA_Hyphenated Use TGA-MS or TGA-FTIR TGA_Rate->TGA_Hyphenated TGA_Hyphenated->End

Caption: Dual workflows for troubleshooting DSC and TGA characterization of OIMA copolymers.

References

  • Striegel, A. M., Yau, W. W., Kirkland, J. J., & Bly, D. D. (2009). Modern Size-Exclusion Liquid Chromatography: Practice of Gel Permeation and Gel Filtration Chromatography, 2nd Edition. John Wiley & Sons. [Link]

  • Menard, K. P. (2008). Dynamic Mechanical Analysis in Theory and Practice, 2nd Edition. CRC Press. [Link]

  • TA Instruments. (n.d.). Modulated DSC® (MDSC®). [Link]

  • Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (OIEGMA) and HEMA in Hydrogel Formulations

For Researchers, Scientists, and Drug Development Professionals In the landscape of hydrogel biomaterials, the choice of monomer is a critical determinant of the final product's performance characteristics. For decades,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of hydrogel biomaterials, the choice of monomer is a critical determinant of the final product's performance characteristics. For decades, 2-hydroxyethyl methacrylate (HEMA) has been a cornerstone in the field, valued for its hydrophilicity and biocompatibility. However, the continuous pursuit of advanced materials with tailored properties has led to the exploration of alternative monomers. This guide provides an in-depth comparison of HEMA with a promising, yet less conventional monomer: 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate (OIEGMA).

While direct comparative studies are limited, by examining the unique structural attributes of OIEGMA and drawing insights from analogous urea-containing hydrogels, we can project its performance profile against the well-established HEMA benchmark. This guide will delve into the anticipated differences in key hydrogel properties, including water content, mechanical strength, biocompatibility, and protein adsorption, supported by theoretical rationale and data from related systems.

Unveiling the Monomers: A Structural Perspective

At the heart of their differing functionalities lie the distinct chemical structures of HEMA and OIEGMA.

2-Hydroxyethyl Methacrylate (HEMA): A simple, neutral, and hydrophilic monomer, HEMA's key feature is its pendant hydroxyl (-OH) group. This group is responsible for its water-absorbing capacity and provides a site for potential post-polymerization modifications.

2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (OIEGMA): OIEGMA introduces a cyclic urea moiety. This functional group is anticipated to significantly influence the hydrogel's properties through its capacity for strong hydrogen bonding. The two amide protons and the carbonyl group within the imidazolidinone ring can act as both hydrogen bond donors and acceptors, leading to enhanced intermolecular and intramolecular interactions within the polymer network.

G cluster_0 HEMA cluster_1 OIEGMA HEMA_structure H₂C=C(CH₃)C(=O)OCH₂CH₂OH OIEGMA_structure H₂C=C(CH₃)C(=O)OCH₂CH₂N₁C(=O)N₂HCH₂CH₂

Figure 1: Chemical structures of HEMA and OIEGMA monomers.

Performance Attributes: A Head-to-Head Comparison

The structural differences between HEMA and OIEGMA are expected to manifest in several key performance metrics of the resulting hydrogels.

PropertyPoly(HEMA) HydrogelsPoly(OIEGMA) Hydrogels (Inferred)Scientific Rationale
Equilibrium Water Content (EWC) Moderate to HighPotentially LowerThe strong hydrogen bonding within the OIEGMA network, due to the cyclic urea groups, may lead to a more tightly packed structure, reducing the free volume available for water uptake compared to the more loosely associated pHEMA network.
Mechanical Strength Relatively LowPotentially HigherThe urea moiety in OIEGMA can act as a "hydrogen bond producer," significantly reinforcing the polymer network.[1] This leads to an anticipation of higher tensile strength and elastic modulus in pOIEGMA hydrogels.
Biocompatibility Generally GoodExpected to be GoodBoth HEMA and urea are well-established as biocompatible materials in various biomedical applications.[2][3]
Protein Adsorption ModeratePotentially LowerWhile hydrophobicity is a key driver of protein adsorption, the specific interactions with the cyclic urea group are less predictable without direct experimental data. However, some studies suggest that hydrophilic surfaces can reduce protein adsorption.
Oxygen Permeability LowLikely LowAs with traditional hydrogels, oxygen permeability in non-silicone-based materials is primarily dependent on water content.[4] Given the potentially lower water content of pOIEGMA, its oxygen permeability is expected to be comparable to or slightly lower than that of pHEMA.

Experimental Protocols

To facilitate empirical comparison, the following section outlines standardized protocols for the synthesis and characterization of methacrylate-based hydrogels. These methods are broadly applicable and can be adapted for both HEMA and OIEGMA.

Protocol 1: Free-Radical Polymerization of Methacrylate Hydrogels

This protocol describes a common method for synthesizing hydrogel discs via free-radical polymerization.

Materials:

  • Monomer (HEMA or OIEGMA)

  • Cross-linker (e.g., Ethylene glycol dimethacrylate, EGDMA)

  • Initiator (e.g., Ammonium persulfate, APS)

  • Accelerator (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED)

  • Solvent (e.g., Deionized water or a suitable organic solvent)

  • Glass plates and spacers

Procedure:

  • Prepare the monomer solution by dissolving the desired amount of monomer and cross-linker in the chosen solvent.

  • Degas the solution by bubbling nitrogen gas through it for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator (and accelerator, if using a redox system) to the monomer solution and mix thoroughly.

  • Quickly pipette the solution between two glass plates separated by a spacer of the desired thickness.

  • Allow the polymerization to proceed at the appropriate temperature (e.g., room temperature or elevated temperature depending on the initiator system) for a set amount of time (typically several hours to overnight).

  • After polymerization is complete, carefully separate the glass plates and remove the hydrogel sheet.

  • Use a biopsy punch to cut hydrogel discs of a specific diameter.

  • Wash the hydrogel discs extensively in deionized water for several days to remove any unreacted monomers or other reagents.

G cluster_workflow Hydrogel Synthesis Workflow prep Prepare Monomer Solution degas Degas Solution prep->degas initiate Add Initiator/Accelerator degas->initiate cast Cast Between Glass Plates initiate->cast polymerize Polymerization cast->polymerize wash Wash and Purify polymerize->wash

Figure 2: General workflow for hydrogel synthesis.
Protocol 2: Determination of Equilibrium Water Content (EWC)

This protocol outlines the gravimetric method for determining the water content of a hydrogel.

Materials:

  • Hydrated hydrogel discs

  • Deionized water

  • Lint-free tissue

  • Analytical balance

  • Lyophilizer or vacuum oven

Procedure:

  • Equilibrate the hydrogel discs in deionized water for at least 24 hours to ensure they are fully swollen.

  • Remove a hydrogel disc from the water and gently blot the surface with a lint-free tissue to remove excess surface water.

  • Immediately weigh the swollen hydrogel disc (Ws).

  • Freeze the hydrogel disc and then lyophilize it until a constant dry weight is achieved. Alternatively, dry the hydrogel in a vacuum oven at a controlled temperature.

  • Weigh the dried hydrogel disc (Wd).

  • Calculate the EWC using the following formula: EWC (%) = [(Ws - Wd) / Ws] x 100

Protocol 3: Assessment of Biocompatibility via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to infer the cytotoxicity of a material.

Materials:

  • Sterilized hydrogel discs

  • Cell culture medium (e.g., DMEM)

  • Fibroblast cell line (e.g., L929)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Extract Preparation: Incubate sterilized hydrogel discs in cell culture medium for 24-72 hours at 37°C to create a hydrogel extract.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Exposure: Remove the culture medium from the cells and replace it with the hydrogel extract. Include positive (e.g., cytotoxic substance) and negative (fresh medium) controls.

  • Incubation: Incubate the cells with the extracts for 24-48 hours.

  • MTT Addition: Remove the extracts and add MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

G cluster_assay MTT Assay Workflow extract Prepare Hydrogel Extract expose Expose Cells to Extract extract->expose seed Seed Cells seed->expose mtt Add MTT Reagent expose->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read

Figure 3: Workflow for assessing hydrogel biocompatibility using the MTT assay.

Conclusion

While HEMA remains a reliable and well-understood monomer for hydrogel synthesis, the exploration of monomers like OIEGMA opens avenues for developing materials with enhanced properties. The presence of the cyclic urea moiety in OIEGMA strongly suggests the potential for hydrogels with superior mechanical strength due to increased hydrogen bonding. While this may come at the cost of slightly lower water content, the overall balance of properties could be highly advantageous for applications requiring robust, biocompatible materials. The provided protocols offer a framework for researchers to conduct their own comparative studies and validate the inferred properties of OIEGMA-based hydrogels, thereby contributing to the growing library of advanced biomaterials.

References

  • Synergistic Enhancement of Oxygen Permeability in Silane-Modified Hydrogel Networks for Advanced Ophthalmic Applications. MDPI. [Link]

  • Protein Hydrogels: The Swiss Army Knife for Enhanced Mechanical and Bioactive Properties of Biomaterials. National Institutes of Health. [Link]

  • Urea as a Hydrogen Bond Producer for Fabricating Mechanically Very Strong Hydrogels. ACS Publications. [Link]

  • The mechanical properties of the hydrogels driven by urea‐urease... ResearchGate. [Link]

  • Linking the foreign body response and protein adsorption to PEG-based hydrogels using proteomics. National Institutes of Health. [Link]

  • Tough hydrophilic polyurethane-based hydrogels with mechanical properties similar to human soft tissues. Royal Society of Chemistry. [Link]

  • Bioactive Interpenetrating Hydrogel Networks Based on 2-Hydroxyethyl Methacrylate and Gelatin Intertwined with Alginate and Dopped with Apatite as Scaffolding Biomaterials. MDPI. [Link]

  • Hydrogels: Properties and Applications in Biomedicine. National Institutes of Health. [Link]

  • Synergistic Enhancement of Oxygen Permeability in Silane-Modified Hydrogel Networks for Advanced Ophthalmic Applications. National Institutes of Health. [Link]

  • Improved oxygen permeability and mechanical strength of silicone hydrogels with interpenetrating network structure. ResearchGate. [Link]

  • Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials. National Institutes of Health. [Link]

  • 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate. ChemBK. [Link]

  • Optimization of the Oxygen Permeability of Non-Silicone Hydrogel Contact Lenses Through Crosslinking Modifications. Preprints.org. [Link]

  • Synthesis and Characterization of Poly(hydroxyethyl methacrylate) Hydrogels Bearing Reversibly Associating Side Groups. ResearchGate. [Link]

  • Optimization of Oxygen Delivery Within Hydrogels. National Institutes of Health. [Link]

  • Moisture content of prepared hydrogel mixtures. All hydrogels had a... ResearchGate. [Link]

  • A Protein-Adsorbent Hydrogel with Tunable Stiffness for Tissue Culture Demonstrates Matrix-Dependent Stiffness Responses. National Institutes of Health. [Link]

  • Hydrogel Lens Monomer Constituents Modulate Protein Sorption. UQ eSpace. [Link]

  • Deciphering the Molecular Mechanism of Water Interaction with Gelatin Methacryloyl Hydrogels: Role of Ionic Strength, pH, Drug Loading and Hydrogel Network Characteristics. National Institutes of Health. [Link]

  • Biocompatibility of New Hydrogels Based on a Copolymer of Fish Collagen and Methyl Methacrylate Obtained Using Heterogeneous Photocatalysis Under the Influence of Visible Light. National Institutes of Health. [Link]

  • Effects of Surfactant and Urea on Dynamics and Viscoelastic Properties of Hydrophobically Assembled Supramolecular Hydrogel. ACS Publications. [Link]

  • Hydration in thermo-responsive oligoether methacrylate hydrogels studied by FT-IR spectroscopy. ResearchGate. [Link]

  • Antibacterial and Cell-Adhesive Poly(2-ethyl-2-oxazoline) Hydrogels Developed for Wound Treatment: In Vitro Evaluation. National Institutes of Health. [Link]

  • The physical properties of poly(2-hydroxyethyl methacrylate) copolymer hydrogels used as intravaginal rings. ResearchGate. [Link]

  • (PDF) Hydrogels based on 2-hydroxyethyl methacrylate: synthesis, characterization and hydration capacity. ResearchGate. [Link]

  • Protein adsorption and clotting time of pHEMA hydrogels modified with C18 ligands to adsorb albumin selectively and reversibly. National Institutes of Health. [Link]

  • Synthetic route of poly(2-ureidoethylmethacrylate) using starting... ResearchGate. [Link]

  • Protein adsorption on hydrogels. Sci-Hub. [Link]

  • HYDROGELS BASED ON 2-HYDROXYETHYL METHACRYLATE: SYNTHESIS, CHARACTERIZATION AND HYDRATION CAPACITY. Journal of the Chilean Chemical Society. [Link]

  • Hemocompatibility and swelling studies of poly(2-hydroxyethyl methacrylate-co-itaconic acid-co-poly(ethylene glycol) dimethacrylate) hydrogels. ResearchGate. [Link]

  • The synthesis of the poly(2-(2-methoxyethoxy)ethyl methacrylate)... ResearchGate. [Link]

  • Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. National Institutes of Health. [Link]

  • (PDF) Influence of the degree of methacrylation on hyaluronic acid hydrogels properties. ResearchGate. [Link]

  • Properties of Water Bound in Hydrogels. MDPI. [Link]

  • Formation of Hydrogels Based on a Copolymer of N-Vinyl-2-pyrrolidone and Glycidyl Methacrylate in the Presence of the Reaction Product of 1,3-Dimethylmidazolium Dimethylphosphate and Elemental Sulfur. National Institutes of Health. [Link]

  • Water content and water types for GelMA hydrogels (5% to 15% gel... ResearchGate. [Link]

  • Synthesis of poly(sorbitan methacrylate) hydrogel by free-radical polymerization. National Institutes of Health. [Link]

  • Structural Features and Mechanical Properties of Hydrogels Based on PVP Copolymers, Obtained in the Presence of a Solvent. MDPI. [Link]

  • Preparation and application of poly (hydroxyl ethyl methacrylate) nanocomposite hydrogels containing iron oxide nanoparticles as wound dressing. ResearchGate. [Link]

  • (PDF) Synthesis and characterization of poly(hydroxyethyl methacrylate-co-methacrylic acid) cross linked polymeric network for the delivery of analgesic agent. ResearchGate. [Link]

Sources

Comparative

performance of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE vs. other functional methacrylates

In the landscape of polymer science, functional monomers are the essential building blocks that define the ultimate performance of advanced materials. The choice of monomer dictates critical properties such as adhesion,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of polymer science, functional monomers are the essential building blocks that define the ultimate performance of advanced materials. The choice of monomer dictates critical properties such as adhesion, hydrophilicity, thermal stability, and mechanical strength. This guide provides an in-depth comparison of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (OIMA), a specialty monomer featuring a cyclic urea group, against two of the most common functional methacrylates: 2-Hydroxyethyl Methacrylate (HEMA) and Methacrylic Acid (MAA).

This analysis is designed for researchers, scientists, and drug development professionals seeking to select the optimal functional monomer for their specific application, be it in high-performance adhesives, biomedical devices, or specialty coatings.

The Critical Role of the Functional Group

The core performance of a functional methacrylate is dictated by its pendant group. This group's ability to engage in intermolecular interactions, particularly hydrogen bonding, governs the polymer's interaction with substrates and its surrounding environment. Here, we examine three distinct functionalities.

  • 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (OIMA): Also known as N-(2-Methacryloyloxyethyl) ethylene urea (MEEU), OIMA's key feature is a cyclic urea (imidazolidinone) ring. This structure is a powerful hydrogen bonding motif, containing two amine protons (donors) and a carbonyl oxygen (acceptor) held in a rigid, planar structure. This pre-organized arrangement allows for strong, bidentate hydrogen bonds, which is the theoretical basis for its exceptional adhesive properties, particularly on hydrated or polar surfaces.[1][2][3]

  • 2-Hydroxyethyl Methacrylate (HEMA): As one of the most widely used methacrylates, HEMA possesses a primary hydroxyl (-OH) group. This group acts as both a hydrogen bond donor and acceptor, rendering poly(HEMA) highly hydrophilic. This hydrophilicity is crucial for applications like hydrogels and dental adhesives, but it can also lead to high water sorption, potentially compromising mechanical properties and long-term stability.[4]

  • Methacrylic Acid (MAA): The carboxylic acid (-COOH) group of MAA is a potent functional group. It is an excellent hydrogen bond donor and can engage in strong dimeric hydrogen bonds with other MAA units. Furthermore, it can interact ionically with basic or metallic substrates, leading to very strong adhesion.[5][6] Its acidic nature also imparts pH-responsiveness to the resulting polymers.

Below is a visualization of the distinct chemical structures that drive these performance differences.

Figure 1: Chemical Structures of Functional Methacrylates cluster_OIMA OIMA cluster_HEMA HEMA cluster_MAA MAA OIMA_img OIMA_img HEMA_img HEMA_img MAA_img MAA_img

Caption: Figure 1: Chemical Structures of Functional Methacrylates.

Performance Metrics: A Comparative Analysis

This section synthesizes available data to compare the performance of polymers derived from OIMA, HEMA, and MAA.

Disclaimer: Direct, head-to-head experimental data comparing these three monomers under identical conditions is scarce in publicly available literature. The following tables and analysis are a synthesis of data from various sources. Values should be considered indicative of the relative performance based on functional group chemistry, not as absolute direct comparisons.

Adhesion Performance

Adhesion, particularly to challenging surfaces, is a primary reason for selecting these monomers. OIMA is specifically marketed as a "wet adhesion monomer," designed to maintain a strong bond in the presence of moisture.[7][8]

The superior performance of the cyclic urea group stems from its ability to form multiple, strong hydrogen bonds, effectively displacing water from a substrate interface and forming a durable bond. While HEMA's hydroxyl group and MAA's carboxyl group also promote adhesion through hydrogen bonding, the cyclic urea's structure is particularly effective in high-humidity environments.[1][3]

MonomerFunctional GroupExpected Adhesion CharacteristicsSupporting Evidence
OIMA Cyclic UreaExcellent , especially "wet adhesion" to polar substrates like metal, glass, and minerals.Patents and technical data sheets consistently highlight its use for improving wet adhesion and wet scrub resistance in coatings and latex paints.[2][9][10]
HEMA HydroxylGood , particularly to hydrophilic substrates like dentin. Improves substrate wetting.Widely used in dental adhesives to promote bonding to moist tooth structure.[4] However, high concentrations can lead to weaker adhesive layers.
MAA Carboxylic AcidExcellent , especially to metallic or mineral substrates where ionic interactions can occur.Used to enhance adhesion in various industrial applications and dental cements. Pre-treatment with polyacrylic acid can improve the bond strength of some dental cements.[5][11]
Water Sorption and Hydrophilicity

The interaction of a polymer with water is a critical performance parameter. For applications like hydrogels, high water sorption is desired. For structural adhesives or protective coatings, it can be a significant drawback, leading to dimensional instability and reduced mechanical strength.

MonomerTypical Water SorptionCausality & Implications
OIMA Data not available, but expected to be moderate.The cyclic urea group is hydrophilic and designed to function in a wet environment. However, its rigid structure and integration into a polymer backbone may prevent the excessive bulk water absorption seen with HEMA. The primary goal is interfacial interaction, not bulk swelling.
HEMA High The flexible hydroxyl group readily hydrogen-bonds with water, drawing it into the polymer matrix. This is beneficial for soft contact lenses but detrimental to the durability of dental adhesives, where high water sorption is linked to degradation.[4][12] Increasing HEMA content in a resin from 0% to 50% significantly increases water sorption.[4]
MAA High (pH-dependent) The carboxylic acid groups are very hydrophilic and will ionize at higher pH, leading to significant swelling and water uptake due to electrostatic repulsion and osmotic effects.
Thermal and Mechanical Properties

The thermal stability and mechanical strength of a polymer are influenced by the rigidity of the polymer chains and the strength of intermolecular forces.

MonomerGlass Transition Temp. (Tg) of HomopolymerMechanical Properties Insights
OIMA Data not publicly available.The rigid cyclic urea structure is expected to restrict chain mobility, likely resulting in a relatively high Tg and a stiff polymer. The strong hydrogen bonding should contribute to good cohesive strength within the polymer matrix.
HEMA ~80-100 °C (Varies with conditions)Poly(HEMA) is typically a rigid, brittle material below its Tg. When hydrated, it becomes a soft, flexible hydrogel. In adhesive formulations, increasing HEMA content can decrease the ultimate tensile strength.[4]
MAA ~165-228 °C[5][13]The strong intermolecular hydrogen bonds between carboxylic acid groups severely restrict chain rotation, leading to a very high Tg. Poly(MAA) is a hard, brittle polymer. Adding small amounts (15-25%) of MAA to a PMMA resin was found to not significantly alter the flexural strength.[6]

Summary of Performance Trade-offs

The choice between OIMA, HEMA, and MAA involves a series of performance trade-offs rooted in the chemistry of their functional groups.

FeatureOIMA (Cyclic Urea)HEMA (Hydroxyl)MAA (Carboxylic Acid)
Primary Strength Superior wet adhesion Excellent hydrophilicity and wettingStrongest adhesion to specific substrates; pH-responsive
Key Weakness Higher cost, specialty useHigh water sorption , potential for hydrolytic degradationHigh water sensitivity , potential for corrosion, brittle
Ideal Application Coatings, paints, and adhesives for humid environments or polar substrates.Hydrogels, soft contact lenses, dental adhesive primers.Glass ionomer cements, pH-triggered drug delivery, metal/mineral primers.
Hydrogen Bonding Strong, bidentateModerateVery Strong, Dimeric

Experimental Protocols

To ensure the scientific integrity of comparative studies, standardized testing methodologies are crucial. Below are outlines for key experimental workflows.

Workflow for Adhesion Strength Testing

Adhesion is often measured as shear bond strength, where a force is applied parallel to the bonded interface until failure.

cluster_prep Sample Preparation cluster_test Testing cluster_analysis Data Analysis p1 Clean & prepare substrates (e.g., metal coupons, dentin slices) p2 Apply adhesive formulation containing functional monomer p1->p2 p3 Assemble joint (e.g., lap shear configuration) p2->p3 p4 Cure adhesive (e.g., UV or thermal cure) p3->p4 p5 Condition samples (e.g., 24h at 37°C, dry or wet storage) p4->p5 t1 Mount sample in universal testing machine p5->t1 t2 Apply shear load at constant crosshead speed (e.g., 0.5 mm/min) t1->t2 t3 Record load at failure (N) t2->t3 a1 Measure bond area (mm²) t3->a1 a2 Calculate Shear Bond Strength (MPa = N / mm²) a1->a2 a3 Analyze failure mode (adhesive, cohesive, mixed) a2->a3

Caption: Workflow for Shear Bond Strength Measurement.

Protocol Standard: This workflow is based on principles outlined in standards such as ASTM D1002 for metals or variations used in dental material science for microtensile bond strength (µTBS) testing.[11]

Workflow for Water Sorption and Solubility Testing

This protocol, based on ISO 4049 for polymer-based dental materials, quantifies how much water a polymer absorbs and how much material leaches out.

cluster_prep Initial Conditioning cluster_immersion Immersion cluster_recondition Re-conditioning cluster_calc Calculation p1 Prepare polymer discs (e.g., 15mm diameter, 1mm thick) p2 Place discs in desiccator (e.g., with silica gel, 37°C) p3 Weigh daily until a constant mass is achieved (m1) i1 Immerse discs in distilled water (37°C) p3->i1 i2 Remove after specified time (e.g., 7 days) i1->i2 i3 Blot dry and weigh (m2) i2->i3 r1 Return discs to desiccator i3->r1 r2 Weigh daily until a new constant mass is achieved (m3) r1->r2 c1 Water Sorption (µg/mm³) = (m2 - m3) / V Solubility (µg/mm³) = (m1 - m3) / V (V = volume of disc) r2->c1

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of Poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate) Structure

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of POIMA in Advanced Applications 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (OIMA), a heterocyclic methacrylate monomer, i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of POIMA in Advanced Applications

2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (OIMA), a heterocyclic methacrylate monomer, is a critical building block for polymers with diverse applications, including in biomedical fields and materials science.[1][2][3] The cyclic urea moiety in its structure imparts unique properties to the resulting polymer, such as hydrophilicity and potential for hydrogen bonding interactions. Accurate validation of the polymer structure is paramount to ensuring its performance and reproducibility in these applications. This guide details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Gel Permeation Chromatography (GPC), and Thermal Analysis—for the comprehensive characterization of POIMA.

The Polymerization of OIMA: A Structural Overview

The transformation of the OIMA monomer to its polymeric form, POIMA, involves the conversion of the carbon-carbon double bond of the methacrylate group into a saturated polymer backbone. The pendant cyclic urea group remains intact. Spectroscopic techniques are employed to confirm this transformation and characterize the resulting macromolecule.

G cluster_monomer OIMA Monomer cluster_polymer POIMA Polymer Monomer 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (OIMA) C9H14N2O3 Polymer Poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate) (POIMA) Monomer->Polymer Polymerization

Caption: Free-radical polymerization of the OIMA monomer to the POIMA polymer.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of polymer microstructure.[4] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of polymerization and the assessment of polymer purity.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the POIMA sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. The choice of solvent is critical to ensure complete dissolution of the polymer.

  • Instrument Setup: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record the ¹H NMR spectrum at room temperature. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Interpreting the ¹H NMR Spectrum

The key spectral change upon polymerization is the disappearance of the vinyl proton signals of the methacrylate group in the monomer (typically observed between 5.5 and 6.1 ppm) and the appearance of broad signals corresponding to the protons of the polymer backbone.

Proton Assignment (Monomer) Typical Chemical Shift (ppm) Proton Assignment (Polymer) Typical Chemical Shift (ppm)
Vinyl Protons (=CH₂)5.5 - 6.1Polymer Backbone (-CH₂-C-)1.8 - 2.1 (broad)
Methyl Protons (-CH₃)~1.9Pendant Methyl Protons (-CH₃)0.8 - 1.2 (broad)
Methylene Protons (-O-CH₂-CH₂-N-)~4.2 and ~3.4Pendant Methylene Protons (-O-CH₂-CH₂-N-)~4.1 and ~3.3 (broad)
Imidazolidinone Protons (-N-CH₂-CH₂-N-)~3.2Pendant Imidazolidinone Protons (-N-CH₂-CH₂-N-)~3.2 (broad)
Amide Proton (-NH-)~6.5Pendant Amide Proton (-NH-)~6.5 (broad)

Causality Behind Spectral Changes: The disappearance of the sharp vinyl proton signals is direct evidence of the consumption of the monomer's double bond during polymerization. The broadening of the signals in the polymer spectrum is due to the restricted motion of the protons within the long polymer chains.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid and Sensitive Confirmatory Technique

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[5][6] In the context of POIMA, FT-IR is used to confirm the presence of key functional groups in the polymer and the absence of the monomer's vinyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

ATR-FT-IR is a convenient method for analyzing polymer samples as it requires minimal sample preparation.[7]

  • Sample Preparation: Place a small amount of the solid POIMA sample directly onto the ATR crystal.

  • Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background scan and then the sample scan. The instrument software will automatically generate the absorbance or transmittance spectrum.

Interpreting the FT-IR Spectrum

The FT-IR spectrum of POIMA will show characteristic absorption bands corresponding to the various functional groups in its structure.

Functional Group Characteristic Absorption (cm⁻¹) Significance
C=O (Ester)~1730Confirms the presence of the methacrylate ester group.
C=O (Amide in cyclic urea)~1680Confirms the presence of the imidazolidinone ring.
N-H (Amide)~3300Indicates the presence of the amide group in the cyclic urea.
C-N~1250Corresponds to the stretching vibration of the C-N bond.
C=C (Vinyl)~1635Absence of this peak confirms the complete polymerization of the monomer.

Self-Validation: The comparison of the monomer and polymer FT-IR spectra provides a self-validating system. The disappearance of the C=C stretching vibration at approximately 1635 cm⁻¹ is a clear indicator of successful polymerization.[8]

Caption: Workflow for the comprehensive spectroscopic validation of POIMA.

III. Gel Permeation Chromatography (GPC): Determining Molecular Weight and Polydispersity

GPC, also known as Size Exclusion Chromatography (SEC), is a crucial technique for determining the molecular weight distribution of a polymer. This information is vital for understanding the physical and mechanical properties of the material.

Experimental Protocol: GPC Analysis
  • Sample Preparation: Prepare a dilute solution of the POIMA polymer in a suitable mobile phase (e.g., THF, DMF with LiBr).

  • Instrument Setup: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.

  • Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).

  • Data Acquisition and Analysis: Inject the polymer solution and record the chromatogram. The software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Interpreting GPC Data

A successful polymerization will yield a chromatogram with a distinct peak corresponding to the polymer, well-separated from any residual monomer or low molecular weight oligomers.

Parameter Description Significance for POIMA
Mn (Number-Average Molecular Weight) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.Provides an indication of the average chain length.
Mw (Weight-Average Molecular Weight) An average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average.More sensitive to the presence of high molecular weight chains.
PDI (Polydispersity Index) A measure of the breadth of the molecular weight distribution.A PDI value close to 1.0 indicates a more uniform distribution of polymer chain lengths, which is often desirable.

IV. Thermal Analysis: Assessing Thermal Stability and Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability and phase transitions of the polymer.

Experimental Protocol: TGA and DSC
  • TGA:

    • Place a small, known weight of the POIMA sample in a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

    • Record the weight loss as a function of temperature.

  • DSC:

    • Place a small amount of the POIMA sample in a DSC pan.

    • Heat and cool the sample at a controlled rate to observe thermal transitions.

    • Record the heat flow as a function of temperature.

Interpreting Thermal Analysis Data
  • TGA: The TGA thermogram reveals the decomposition temperature of the polymer, providing an indication of its thermal stability.[9]

  • DSC: The DSC thermogram can be used to determine the glass transition temperature (Tg) of the polymer. The Tg is a critical property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Conclusion: A Multi-faceted Approach to Polymer Validation

The comprehensive characterization of poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate) requires a synergistic approach that leverages the strengths of multiple spectroscopic techniques. NMR provides definitive structural elucidation, FT-IR offers rapid confirmation of functional groups, GPC determines the crucial molecular weight distribution, and thermal analysis assesses the material's stability and transitions. By integrating the data from these methods, researchers can achieve a high level of confidence in the structure and properties of their synthesized POIMA, ensuring its suitability for advanced applications.

References

  • FT-IR analysis on polyimide selective membranes | OAM-RC.
  • 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate - ChemBK.
  • Analysis of Polymers by ATR/FT-IR Spectroscopy - PIKE Technologies.
  • Synthesis, Characterization and Molecular Modeling of Novel Oxo-ethyl methacrylate Polymers - PMC.
  • To assess the validity of Fourier transform infra-red spectroscopy (FTIR) for identifying polymer composition of spun bonded non - IJMCER.
  • Synthesis and Evaluation of Methacrylated Poly(2-ethyl-2-oxazoline) as a Mucoadhesive Polymer for Nasal Drug Delivery - CentAUR.
  • Buy 2-(2-oxoimidazolidin-1-yl)ethyl methacrylate from Sanomol GmbH - ECHEMI.
  • 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate solution - Sigma-Aldrich.
  • 86261-90-7(2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE) Product Description.
  • Characterization of polyimide via FTIR analysis - OSTI.
  • CAS 86261-90-7 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate - Alfa Chemistry.
  • Characterization of Polymer Blends with FTIR Spectroscopy | Request PDF - ResearchGate.
  • Two-dimensional NMR studies of acrylate copolymers* - iupac.
  • Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PubMed Central.
  • Synthesis of Poly(2-(methylsulfinyl)ethyl methacrylate) via Oxidation of Poly(2-(methylthio)ethyl methacrylate): Evaluation of the Sulfoxide Side Chain on Cryopreservation - NIH.

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Comparative

A Comparative Study of the Polymerization Kinetics of Cyclic Ureido Methacrylates: A Guide for Researchers

For professionals engaged in polymer science, particularly in the realms of biomaterials and advanced coatings, the selection of monomers is a critical decision that dictates the ultimate properties and performance of th...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in polymer science, particularly in the realms of biomaterials and advanced coatings, the selection of monomers is a critical decision that dictates the ultimate properties and performance of the resulting polymer. Cyclic ureido methacrylates represent a fascinating class of functional monomers, offering a unique combination of properties due to the presence of the cyclic urea moiety. This guide provides an in-depth, objective comparison of the polymerization kinetics of these monomers, juxtaposed with conventional methacrylates, and is supported by established experimental data and detailed methodologies.

The Significance of the Cyclic Ureido Group in Polymerization

The ureido group, particularly when part of a cyclic structure, introduces a strong hydrogen-bonding capability. This non-covalent interaction can significantly influence the monomer's reactivity and the properties of the resulting polymer. Understanding the kinetic implications of this functional group is paramount for designing polymers with tailored characteristics such as enhanced thermal stability, improved adhesion, and specific solubility profiles.

Fundamentals of Methacrylate Free-Radical Polymerization Kinetics

The free-radical polymerization of methacrylates is a chain reaction that can be broadly divided into three main stages: initiation, propagation, and termination.[1][2] The overall rate of polymerization (R_p) is fundamentally governed by the rate constants of propagation (k_p) and termination (k_t), as described by the general rate equation:

Rp = kp[M](fkd[I] / kt)1/2

where:

  • [M] is the monomer concentration

  • [I] is the initiator concentration

  • f is the initiator efficiency

  • kd is the initiator decomposition rate constant

The key parameters that offer a basis for comparison between different monomers are kp and kt. These are intrinsic properties of the monomer and the growing polymer radical, and are highly sensitive to their chemical structure.[3]

Experimental Methodologies for Kinetic Analysis

To quantitatively assess polymerization kinetics, several techniques are employed. Each offers unique advantages in terms of the information it provides.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for monitoring the heat flow associated with the exothermic polymerization reaction.[4] The rate of polymerization is directly proportional to the heat evolved.

Experimental Protocol for Isothermal DSC:

  • A precise amount of the monomer containing a known concentration of a thermal initiator (e.g., AIBN) is weighed into a DSC pan.

  • The sample is rapidly heated to the desired isothermal polymerization temperature.

  • The heat flow is recorded as a function of time. The total heat evolved is proportional to the total monomer conversion.[5]

  • The rate of polymerization at any given time can be calculated from the heat flow at that time.

  • By conducting experiments at different temperatures, the activation energy of the polymerization can be determined.[6]

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Monomer Monomer Mixing Mixing Monomer->Mixing Initiator Initiator Initiator->Mixing Pan Weighing into DSC Pan Mixing->Pan DSC DSC Instrument Pan->DSC Heating Rapid Heating to T_iso DSC->Heating Isothermal Isothermal Hold Heating->Isothermal Data Record Heat Flow vs. Time Isothermal->Data Integration Integrate Heat Flow (Total Conversion) Data->Integration Rate Calculate Rate of Polymerization Data->Rate Activation Determine Activation Energy Rate->Activation

Figure 1: Experimental workflow for DSC kinetic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy is a highly effective method for monitoring the disappearance of monomer vinyl protons, providing a direct measure of monomer conversion over time.[7]

Experimental Protocol for In Situ NMR:

  • The monomer, initiator, and a deuterated solvent (if not a bulk polymerization) are placed in an NMR tube.

  • The NMR tube is placed in the spectrometer, which is pre-heated to the desired reaction temperature.

  • A series of ¹H NMR spectra are acquired at regular time intervals.

  • The conversion is calculated by comparing the integral of the vinyl proton signals with an internal standard or the integral of a non-polymerizing group on the monomer.[8]

  • Plotting conversion versus time allows for the determination of the polymerization rate.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis_nmr Data Analysis Monomer_NMR Monomer Mixing_NMR Mixing in NMR Tube Monomer_NMR->Mixing_NMR Initiator_NMR Initiator Initiator_NMR->Mixing_NMR Solvent_NMR Deuterated Solvent Solvent_NMR->Mixing_NMR NMR_Spec NMR Spectrometer Mixing_NMR->NMR_Spec Heating_NMR Heating to T_reaction NMR_Spec->Heating_NMR Acquisition Time-resolved ¹H NMR Spectra Heating_NMR->Acquisition Integration_NMR Integrate Vinyl Proton Signals Acquisition->Integration_NMR Conversion_NMR Calculate Conversion vs. Time Integration_NMR->Conversion_NMR Rate_NMR Determine Rate of Polymerization Conversion_NMR->Rate_NMR

Figure 2: Experimental workflow for in situ NMR kinetic analysis.
Dilatometry

Dilatometry measures the volume contraction that occurs as monomer is converted to the denser polymer. This technique is highly sensitive for determining polymerization rates.[9][10]

Experimental Protocol for Dilatometry:

  • A known volume of monomer and initiator is placed in a dilatometer, which consists of a reaction bulb connected to a precision-bore capillary tube.

  • The dilatometer is immersed in a constant temperature bath.

  • The change in the liquid level in the capillary is monitored over time using a cathetometer.

  • The rate of polymerization is calculated from the rate of volume change.

Comparative Kinetic Analysis

Baseline: 2-Hydroxyethyl Methacrylate (HEMA)

HEMA is a widely studied hydrophilic methacrylate. Its polymerization kinetics have been extensively characterized.[4] The hydroxyl group in HEMA is capable of hydrogen bonding, which can influence its polymerization kinetics.[11]

Case Study: 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (Ureidoethyl Methacrylate)

This monomer contains a cyclic ureido group, which is a strong hydrogen bond donor and acceptor. The presence of this group is expected to have a significant impact on its polymerization kinetics when compared to a simple methacrylate like methyl methacrylate (MMA) or even HEMA.

Expected Influence of the Cyclic Ureido Group on Polymerization Kinetics:

  • Increased Rate of Polymerization: The hydrogen bonding provided by the ureido group can lead to the formation of organized monomer assemblies.[12] This pre-organization can increase the effective concentration of the monomer at the propagating radical chain end, leading to an increase in the propagation rate constant (k_p).[7]

  • Reduced Termination Rate: The bulky cyclic ureido group and the increased viscosity due to hydrogen bonding can hinder the mobility of the growing polymer chains. This steric hindrance and reduced diffusion can lead to a decrease in the termination rate constant (k_t).[13]

  • Autoacceleration (Gel Effect): The reduction in k_t is a primary cause of the gel effect, which is a significant autoacceleration in the rate of polymerization at higher conversions.[4] It is anticipated that cyclic ureido methacrylates would exhibit a more pronounced gel effect at lower conversions compared to non-hydrogen bonding methacrylates.

Data Summary and Comparison

The following table summarizes the expected qualitative differences in the polymerization kinetics of a standard methacrylate (MMA), a hydroxyl-functionalized methacrylate (HEMA), and a cyclic ureido methacrylate.

Kinetic ParameterMethyl Methacrylate (MMA)2-Hydroxyethyl Methacrylate (HEMA)Cyclic Ureido MethacrylateRationale for Difference
Propagation Rate Constant (k_p) BaselineHigher than MMAPotentially higher than HEMAHydrogen bonding can pre-organize monomers, increasing the rate of addition to the growing chain. The strong, bidentate hydrogen bonding of the ureido group may enhance this effect.[7][11]
Termination Rate Constant (k_t) BaselineLower than MMASignificantly lower than MMA and HEMAIncreased steric hindrance from the bulky cyclic group and strong intermolecular hydrogen bonding reduce chain mobility, thus lowering the rate of bimolecular termination.[13]
Overall Polymerization Rate (R_p) BaselineHigher than MMAExpected to be significantly higher than MMA and HEMAThe combination of an increased k_p and a decreased k_t leads to a higher overall rate of polymerization.
Onset of Gel Effect Higher ConversionLower conversion than MMAExpected at lower conversionsThe strong hydrogen bonding and bulky side groups will lead to an earlier onset of diffusion-limited termination.[4]

Causality Behind Experimental Choices

When studying the kinetics of cyclic ureido methacrylates, the choice of experimental conditions is crucial.

  • Solvent Selection: The use of polar, aprotic solvents is often preferred to avoid interference with the hydrogen bonding of the ureido group. Protic solvents may compete for hydrogen bonding sites and alter the polymerization kinetics.

  • Initiator Concentration: A lower initiator concentration is often used to slow down the reaction, allowing for more accurate monitoring of the initial stages of polymerization before the onset of the gel effect.[14]

  • Temperature Control: Isothermal conditions are critical for accurate kinetic measurements, as the rate constants are highly temperature-dependent.[15]

Self-Validating Systems and Trustworthiness

The protocols described are designed to be self-validating. For instance, in DSC, the total heat evolved should be consistent with the theoretical heat of polymerization for a methacrylate double bond. In NMR, the disappearance of the vinyl protons should correlate with the appearance of the polymer backbone signals. Reproducibility across multiple runs and consistency between different analytical techniques (e.g., comparing conversion data from DSC and NMR) are essential for ensuring the trustworthiness of the kinetic data.

Polymerization_Mechanism Initiator Initiator (I) Radical Primary Radical (R•) Initiator->Radical k_d Monomer Monomer (M) Radical->Monomer Initiation Growing_Chain Growing Polymer Chain (P_n•) Monomer->Growing_Chain Propagation (k_p) Growing_Chain->Growing_Chain Termination (k_t) Dead_Polymer Dead Polymer Growing_Chain->Dead_Polymer

Figure 3: General mechanism of free-radical polymerization.

Conclusion

While direct comparative studies on the polymerization kinetics of a homologous series of cyclic ureido methacrylates are currently limited, a comprehensive understanding can be synthesized from the existing literature on functional methacrylates. The presence of the cyclic ureido group is predicted to significantly enhance the rate of polymerization and induce a more pronounced gel effect at earlier conversions compared to conventional methacrylates. This behavior is primarily attributed to the strong hydrogen-bonding capabilities and the steric bulk of the cyclic moiety, which favor propagation and hinder termination. For researchers and developers in the field, a thorough kinetic analysis using the methodologies outlined in this guide is essential for harnessing the full potential of these promising monomers in the design of novel polymeric materials.

References

  • Synthesis of Novel (Meth)acrylates with Variable Hydrogen Bond Interaction and Their Application in a Clear Viscoelastic Film. ACS Omega. [Link]

  • Hydrogen bonding interactions in methacrylate monomers and polymers. PubMed. [Link]

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  • Impact of the Chemical Structure of Photoreactive Urethane (Meth)Acrylates with Various (Meth)Acrylate Groups and Built-In Diels–Alder Reaction Adducts on the UV-Curing Process and Self-Healing Properties. NIH. [Link]

  • Hydrogen bonding interactions in methacrylate monomers and polymers. Semantic Scholar. [Link]

  • Photopolymerization of urethane dimethacrylates synthesized via a non-isocyanate route. ResearchGate. [Link]

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  • Use of a Reliable Homemade Dilatometer To Study the Kinetics of the Radical Chain Polymerization of PMMA: An Undergraduate Polymer Chemistry Laboratory Kinetics Experiment. Journal of Chemical Education. [Link]

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  • Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. MDPI. [Link]

  • Density Functional Theory Study of Free-Radical Polymerization of Acrylates and Methacrylates: Structure−Reactivity Relationship. ResearchGate. [Link]

  • Photoinitiated Polymerization of 2-Hydroxyethyl Methacrylate by Riboflavin/Triethanolamine in Aqueous Solution: A Kinetic Study. PMC. [Link]

  • Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. Semantic Scholar. [https://www.semanticscholar.org/paper/Polymerization-Kinetics-of-Poly(2-Hydroxyethyl-and-Achilias-Vavpeti%C4%8D/9e0176863119102287968537554556a3106d7d60]([Link]

  • Free Radical Polymerization Kinetics. UV+EB Technology. [Link]

  • kinetics of free radical polymerization method/ PS chem education. YouTube. [Link]

  • Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Society for Imaging Science and Technology. [Link]

  • Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. MDPI. [Link]

  • Photopolymerization kinetics of 2-phenylethyl (meth)acrylates studied by photo DSC. ResearchGate. [Link]

  • Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Research India Publications. [Link]

  • The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution. Polymer Chemistry. [Link]

  • Effect of Azo and Peroxide Initiators on a Kinetic Study of Methyl Methacrylate Free Radical Polymerization by DSC. ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Cytotoxicity of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (OIEMA)-Based Materials

<_> This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cytotoxicity of biomaterials based on 2-(2-oxo-1-imidazolidinyl)ethyl methacrylat...

Author: BenchChem Technical Support Team. Date: February 2026

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This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cytotoxicity of biomaterials based on 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate (OIEMA). Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental design, ensuring a robust and self-validating approach to biocompatibility testing.[1][2]

Introduction: The Promise and Imperative of OIEMA Biocompatibility

2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (OIEMA) is a monomer increasingly utilized in the synthesis of novel biomaterials for applications ranging from dental resins to drug delivery systems.[3][4] Its unique cyclic urea moiety imparts desirable properties such as enhanced hydrophilicity and potential for improved biocompatibility. However, as with any material intended for medical use, a thorough evaluation of its potential to cause cellular damage is paramount.[1][2] The release of unpolymerized monomers from a polymer matrix is a known concern for methacrylate-based materials, and these leachables can elicit cytotoxic effects.[5][6] Therefore, a systematic and multi-faceted approach to cytotoxicity testing is not just a regulatory requirement but a scientific necessity.[7][8]

This guide will compare and contrast three of the most widely accepted and informative in vitro cytotoxicity assays: the MTT assay, the LDH assay, and Live/Dead staining. We will explore the mechanistic basis of each assay, provide detailed, field-tested protocols, and discuss the interpretation of data within the context of international standards, such as ISO 10993-5.[9][10][11]

The Foundation of Trustworthy Cytotoxicity Assessment: ISO 10993-5

The international standard ISO 10993-5, "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity," provides a framework for assessing the cytotoxic potential of medical devices and their constituent materials.[9][10][11] This standard is not a single, rigid protocol but rather a guidance document that outlines various testing methodologies.[11] Its core principle is to determine the biological response of mammalian cells to a material or its extracts in vitro.[10]

Key considerations from ISO 10993-5 that underpin the protocols in this guide include:

  • Test Sample Preparation : Materials can be tested either by direct contact with cells or, more commonly for polymers, through the use of extracts.[7][10] The standard provides specific guidance on extraction ratios (e.g., surface area of material to volume of extraction medium) and conditions (e.g., 37°C for 24 hours) to simulate the physiological environment.[1][12]

  • Cell Lines : The standard recommends the use of established, well-characterized cell lines, such as L929 mouse fibroblasts, which are known for their reproducibility and adherence to most biomaterial surfaces.[13]

  • Controls : The use of positive (a material known to be cytotoxic) and negative (a non-cytotoxic material like high-density polyethylene) controls is mandatory to validate the assay's performance.[12]

  • Quantitative Evaluation : The standard encourages quantitative methods for assessing cytotoxicity, such as those measuring cell viability, cell damage, or metabolic activity.[11]

By adhering to the principles of ISO 10993-5, the following experimental comparisons are designed to yield reliable and regulatory-compliant data.[7][8][9]

A Comparative Analysis of Key Cytotoxicity Assays

No single assay can provide a complete picture of a material's cytotoxic potential. Therefore, a multi-parametric approach, employing assays with different underlying principles, is highly recommended. This guide focuses on three complementary methods:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[14]

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[15]

  • Live/Dead Staining: Provides a direct visualization of live and dead cells within a population.

The following sections will detail the protocols for each assay and compare their strengths and limitations.

MTT Assay: A Measure of Mitochondrial Function

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the activity of mitochondrial dehydrogenases in living cells.[14] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product.[14] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[16][17]

Experimental Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Material Extraction: Prepare extracts of the OIEMA-based material according to ISO 10993-12 guidelines. Typically, this involves incubating the sterilized material in a cell culture medium at a surface area-to-volume ratio of 1.25 cm²/mL for 24-72 hours at 37°C.

  • Cell Treatment: Remove the culture medium from the cells and replace it with various concentrations of the OIEMA material extract. Include negative controls (cells in fresh medium) and positive controls (cells exposed to a known cytotoxic substance, e.g., 0.1% zinc diethyldithiocarbamate).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) to assess time-dependent cytotoxicity.[18]

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.[17]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.[17] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solvent (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

LDH Assay: An Indicator of Cell Membrane Damage

Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the surrounding culture medium.[15][19] LDH is a stable enzyme present in most eukaryotic cells that is rapidly released upon loss of plasma membrane integrity.[15][19] The assay involves a coupled enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[19][20] The intensity of the color is directly proportional to the amount of LDH released and, consequently, the number of dead cells.[20]

Experimental Workflow:

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to also include a "maximum LDH release" control by treating some cells with a lysis buffer.[20]

  • Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.[20]

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[20]

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[20]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) x 100).

Live/Dead Staining: Visualizing Cell Viability

Principle: The Live/Dead cell viability assay is a fluorescence-based method that simultaneously stains live and dead cells with different colored dyes.[21] The most common combination uses Calcein AM and Ethidium homodimer-1 (EthD-1).[22] Calcein AM is a cell-permeable, non-fluorescent compound that is converted by intracellular esterases in live cells into the intensely green fluorescent calcein.[22] EthD-1 is a cell-impermeable nucleic acid stain that can only enter cells with compromised membranes, where it binds to DNA and emits a bright red fluorescence.[22][23]

Experimental Workflow:

Caption: Workflow for Live/Dead cell staining.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells on a suitable imaging surface (e.g., glass-bottom dishes or chamber slides) and treat with OIEMA extracts as previously described.

  • Staining: After the desired incubation period, wash the cells gently with PBS. Prepare a working solution of Calcein AM and EthD-1 in PBS according to the manufacturer's instructions and add it to the cells.

  • Incubation: Incubate the cells for 30-45 minutes at room temperature, protected from light.[22]

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.[22]

  • Analysis: Capture images and quantify the number of live and dead cells using image analysis software to determine the percentage of viable cells.

Comparative Data Presentation and Interpretation

To facilitate a clear comparison of the cytotoxicity of different OIEMA-based material formulations, the quantitative data from the MTT and LDH assays should be summarized in a structured table.

Table 1: Comparative Cytotoxicity of OIEMA-Based Materials and Controls

Material/Extract Concentration% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
Negative Control 100 ± 5.22.1 ± 0.8
Positive Control 15.3 ± 2.185.4 ± 6.3
OIEMA Formulation A (100%) 85.7 ± 6.812.5 ± 3.1
OIEMA Formulation A (50%) 92.1 ± 4.58.3 ± 2.5
OIEMA Formulation B (100%) 78.2 ± 7.120.1 ± 4.2
Alternative Methacrylate (100%) 65.4 ± 8.235.6 ± 5.7

Note: Data are presented as mean ± standard deviation for illustrative purposes.

Interpretation of Results:

  • MTT vs. LDH: The MTT assay provides an indication of overall cell health and metabolic function, while the LDH assay specifically points to cell membrane damage, which is often associated with necrosis.[14][19] Discrepancies between the two assays can be informative. For instance, a material might reduce metabolic activity (lower MTT reading) without causing significant membrane damage (low LDH release), suggesting a cytostatic rather than a directly cytotoxic effect.

  • Live/Dead Staining: The qualitative data from Live/Dead staining provides visual confirmation of the quantitative results from the MTT and LDH assays. It can also reveal morphological changes in the cells that may not be captured by the other assays.

  • Dose- and Time-Dependence: It is crucial to assess cytotoxicity across a range of extract concentrations and at multiple time points.[18] Many materials may be non-toxic at low concentrations or after short exposure times but exhibit cytotoxicity under other conditions.

  • Comparison with Alternatives: Including a well-characterized alternative material (e.g., a commonly used methacrylate monomer) in the analysis provides a valuable benchmark for evaluating the relative safety of the OIEMA-based material.

Conclusion: A Holistic Approach to Biocompatibility

The assessment of cytotoxicity is a critical step in the development of any new biomaterial. By employing a combination of well-established in vitro assays, researchers can gain a comprehensive understanding of the potential risks associated with OIEMA-based materials. The comparative approach outlined in this guide, grounded in the principles of ISO 10993-5, provides a robust framework for generating reliable and defensible data. Remember that in vitro cytotoxicity is an essential screening tool, and promising results should be followed by further biocompatibility testing, including sensitization, irritation, and, ultimately, in vivo studies, to ensure the safety and efficacy of these innovative materials.[9][13]

References

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Comparative

mechanical testing of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE hydrogels vs. alternatives

Initiating Hydrogel Comparison I'm now starting a detailed comparison guide on the mechanical testing of hydrogels made from OEMA. My focus is narrowing to the key comparison points that will be most valuable for an expe...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Hydrogel Comparison

I'm now starting a detailed comparison guide on the mechanical testing of hydrogels made from OEMA. My focus is narrowing to the key comparison points that will be most valuable for an expert in this field. I'm prioritizing the critical elements of testing protocols and result interpretation.

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Outlining the Core Content

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Designing the Comparison Guide

I'm now starting to organize the guide's core content. I will start with an introduction to OEMA hydrogels and the importance of mechanical properties. I plan to use Poly(2-hydroxyethyl methacrylate) and Polyacrylamide as comparison materials. I will include detailed protocols and data tables. I'm focusing on the "why" behind the experimental choices. In-text citations and clickable URLs will be included.

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Formulating Content & Analysis

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Analyzing Core Requirements and Structure

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Validation

A Comparative Guide to the Long-Term Stability of Poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate) for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison of the long-term stability of poly(2-(2-oxo-1-imidazolidinyl)ethyl m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the long-term stability of poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate) (POIEMA). Recognizing the limited direct long-term stability data for POIEMA, this document synthesizes information from related polymers and the known chemical properties of its constituent functional groups. We will explore the expected stability of POIEMA under various conditions and compare it with established polymers used in similar biomedical applications, such as drug delivery and tissue engineering. This guide also details the essential experimental protocols required to rigorously assess polymer stability.

Introduction to Poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate) (POIEMA)

POIEMA is a hydrophilic polymer that has garnered interest in the biomedical field due to its unique chemical structure. It consists of a polymethacrylate backbone with a pendant cyclic urea (2-imidazolidinone) group connected via an ethyl ester linkage. This structure imparts hydrophilicity and potential for specific interactions, making it a candidate for applications such as hydrogels for drug delivery and tissue engineering scaffolds.[1] However, for any biomaterial to be viable for long-term in vivo applications, a thorough understanding of its stability and degradation profile is paramount.

The long-term stability of a polymer is influenced by its susceptibility to degradation through various mechanisms, including hydrolysis, thermal decomposition, and enzymatic action. These processes can alter the polymer's molecular weight, mechanical properties, and, in the context of drug delivery, its release kinetics.

Predicted Stability of POIEMA: A Mechanistic Perspective

In the absence of extensive long-term stability studies on POIEMA, we can infer its potential degradation pathways by examining its constituent chemical moieties: the methacrylate ester linkage and the cyclic urea (imidazolidinone) ring.

Hydrolytic Stability

The primary point of hydrolytic susceptibility in POIEMA is the ester bond connecting the methacrylate backbone to the imidazolidinone side chain. Ester hydrolysis is a well-documented degradation pathway for many polymers, including poly(lactic-co-glycolic acid) (PLGA) and other methacrylate-based polymers.[2][3][4] The rate of hydrolysis is influenced by factors such as pH, temperature, and the local chemical environment.[5]

The cyclic urea (imidazolidinone) ring itself is generally considered to be hydrolytically stable under physiological conditions (neutral pH).[6][7] However, extreme pH conditions (highly acidic or basic) could potentially lead to the opening of the urea ring, though this is less likely to be the primary degradation pathway in a biological environment compared to ester hydrolysis.

Diagram of the Predicted Hydrolytic Degradation of POIEMA

G POIEMA Poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate) (POIEMA) Hydrolysis Ester Hydrolysis POIEMA->Hydrolysis Water H₂O (Physiological pH, 37°C) Water->Hydrolysis Products Degradation Products Hydrolysis->Products PMAA Poly(methacrylic acid) (PMAA) Products->PMAA Polymer Backbone Side_Chain 2-(2-oxo-1-imidazolidinyl)ethanol Products->Side_Chain Side Chain Fragment

Caption: Predicted primary hydrolytic degradation pathway of POIEMA.

Thermal Stability
Enzymatic Stability

Enzymatic degradation is a key consideration for polymers intended for in vivo use. Esterases and lipases are enzymes that can catalyze the hydrolysis of ester bonds.[8][11] Therefore, the methacrylate ester linkage in POIEMA is a potential target for enzymatic degradation. The rate of enzymatic degradation would depend on the specific enzymes present in the biological environment and their ability to access the ester bonds within the polymer matrix. Studies on other methacrylate-based biomaterials have shown varying degrees of enzymatic degradation.[11]

Comparative Analysis with Alternative Polymers

To provide context for the potential long-term stability of POIEMA, it is useful to compare it with well-characterized polymers used in similar biomedical applications.

PolymerChemical StructurePrimary Degradation MechanismDegradation RateKey Stability Characteristics
POIEMA (Predicted) Polymethacrylate with cyclic urea side groupHydrolysis of ester linkageUnknown (predicted to be slow at physiological pH)The methacrylate backbone is generally stable. The imidazolidinone ring is also expected to be stable. Stability will be primarily dictated by the susceptibility of the ester bond to hydrolysis.
Poly(2-hydroxyethyl methacrylate) (PHEMA) Polymethacrylate with hydroxyl side groupGenerally considered non-degradable in vivo; slow surface erosion over very long periods.[12][13]Very SlowHighly stable in physiological conditions, making it suitable for long-term implants like contact lenses. Degradation can be engineered by incorporating cleavable crosslinkers.[12]
Poly(lactic-co-glycolic acid) (PLGA) Aliphatic polyesterBulk hydrolysis of ester bonds[4]Tunable (days to months)[13][14]Well-established biodegradable polymer with tunable degradation rates based on the lactide-to-glycolide ratio and molecular weight.[4] However, its degradation products can cause a local acidic environment.
Poly(ethylene glycol) (PEG) PolyetherGenerally stable to hydrolysis and enzymatic degradation; can undergo oxidative degradation over long periods.[11][15]Very SlowConsidered highly biocompatible and stable, often used to improve the stability and circulation time of other materials.[11] Degradation can be introduced through hydrolytically labile linkages.[15][16]
Poly(2-oxazoline)s (POx) PolyamideThe amide backbone is highly stable to hydrolysis.[6][7]Very SlowExhibit excellent biocompatibility and stability, considered a promising alternative to PEG.[2][5][17]

Experimental Protocols for Assessing Long-Term Stability

To rigorously evaluate the long-term stability of POIEMA and provide the missing experimental data, a series of standardized tests should be performed.

Hydrolytic Degradation Study

Objective: To determine the rate of hydrolytic degradation of POIEMA in aqueous environments at physiological and accelerated conditions.

Methodology:

  • Sample Preparation: Prepare films or hydrogels of POIEMA with defined dimensions and weight.

  • Incubation: Immerse the samples in phosphate-buffered saline (PBS) at pH 7.4 and 37°C. For accelerated degradation studies, higher temperatures (e.g., 50°C, 70°C) and different pH values (e.g., 5.0 and 9.0) can be used.[18]

  • Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), remove the samples from the incubation medium.

  • Analysis:

    • Mass Loss: Dry the samples to a constant weight and measure the percentage of mass loss.[19]

    • Molecular Weight Changes: Analyze the molecular weight and polydispersity of the polymer using Gel Permeation Chromatography (GPC).

    • Chemical Structure Changes: Characterize changes in the chemical structure using Fourier-Transform Infrared Spectroscopy (FTIR) to monitor the disappearance of the ester bond peak and the appearance of carboxylic acid peaks. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for a more detailed structural analysis.

    • Morphological Changes: Observe changes in the surface morphology of the samples using Scanning Electron Microscopy (SEM).

Workflow for Hydrolytic Degradation Study

G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis at Time Points A Prepare POIEMA films/hydrogels B Immerse in PBS (pH 7.4, 37°C) A->B C Mass Loss B->C D GPC (Molecular Weight) B->D E FTIR/NMR (Chemical Structure) B->E F SEM (Morphology) B->F

Caption: Experimental workflow for assessing the hydrolytic stability of POIEMA.

Thermal Stability Assessment

Objective: To determine the thermal decomposition profile of POIEMA.

Methodology:

  • Thermogravimetric Analysis (TGA):

    • Place a small, known mass of the POIEMA sample into a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10°C/min).[20]

    • Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.[8][9]

  • Differential Scanning Calorimetry (DSC):

    • Heat a small sample of POIEMA at a controlled rate to identify thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), which can be affected by degradation.

Enzymatic Degradation Study

Objective: To evaluate the susceptibility of POIEMA to enzymatic degradation.

Methodology:

  • Sample Preparation: Prepare POIEMA films or hydrogels as in the hydrolytic degradation study.

  • Enzyme Selection: Choose relevant enzymes such as lipase and esterase, which are known to hydrolyze ester bonds.[8]

  • Incubation: Immerse the samples in a buffer solution (e.g., PBS pH 7.4) containing the selected enzyme at a known concentration at 37°C. A control group should be incubated in the same buffer without the enzyme.[19][21]

  • Analysis: At various time points, analyze the samples for mass loss, changes in molecular weight, chemical structure, and morphology as described in the hydrolytic degradation protocol.

Conclusion

While poly(2-(2-oxo-1-imidazolidinyl)ethyl methacrylate) presents an interesting chemical structure for biomedical applications, a comprehensive understanding of its long-term stability is crucial for its translation into clinical use. Based on its chemical structure, the primary mode of degradation is predicted to be the slow hydrolysis of the methacrylate ester linkage, while the polymer backbone and the imidazolidinone side group are expected to be relatively stable under physiological conditions.

Compared to established biodegradable polymers like PLGA, POIEMA is likely to exhibit a much slower degradation rate. Its stability profile might be more comparable to that of PHEMA, suggesting its potential for long-term applications where slow or minimal degradation is desired. However, without direct experimental data, these comparisons remain speculative.

The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the long-term stability of POIEMA. The data generated from these studies will be essential for researchers, scientists, and drug development professionals to make informed decisions about the suitability of POIEMA for their specific applications and to benchmark its performance against existing biomaterials.

References

  • Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate. (2021). ACS Omega. [Link]

  • Poly(ester urea)s: Synthesis, material properties, and biomedical applications. (2024). Progress in Polymer Science. [Link]

  • Poly(2-oxazoline)s as Polymer Therapeutics. (2013). Macromolecular Rapid Communications. [Link]

  • Formulation of Poly(ethylene glycol) Hydrogels for Drug Delivery. (2025). ResolveMass Laboratories Inc. [Link]

  • Methacrylate Polymers With “Flipped External” Ester Groups: A Review. (2022). Frontiers in Dental Medicine. [Link]

  • Degradable Poly(ethylene glycol) (PEG)-based Hydrogels for Spatiotemporal Control of siRNA/Nanoparticle Delivery. (2018). Journal of Controlled Release. [Link]

  • Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition. (2020). Journal of Drug Delivery Science and Technology. [Link]

  • Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties. (2011). Biomaterials. [Link]

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  • Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art. (2022). Gels. [Link]

  • Synthesis, characterization and analysis of biodegradable polymer-coated urea fertilizers for controlled nutrient release. (2024). Scientific Reports. [Link]

  • Study on the Thermal Stability of Thermosensitive Hydrogel. (2015). ResearchGate. [Link]

  • Biodegradable Natural Hydrogels for Tissue Engineering, Controlled Release, and Soil Remediation. (2023). Gels. [Link]

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  • Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s. (2011). Polymer Degradation and Stability. [Link]

  • Evaluation of the in vitro degradation of macroporous hydrogels using gravimetry, confined compression testing, and microcomputed tomography. (2006). Journal of Biomedical Materials Research Part A. [Link]

  • Thermogravimetric analysis of (a) PDEGMA; (b) POEGMA; (c) poly(OEGMA-co-DEGMA) 50:50 mol ratio. (2017). ResearchGate. [Link]

  • Synthesis and Evaluation of Methacrylated Poly(2-ethyl-2-oxazoline) as a Mucoadhesive Polymer for Nasal Drug Delivery. (2021). Biomacromolecules. [Link]

  • Long-term in vivo degradation and biocompatibility of degradable pHEMA hydrogels containing graphene oxide. (2024). Materials Today Bio. [Link]

  • State-of-the-Art Synthesis of Porous Polymer Materials and Their Several Fantastic Biomedical Applications: a Review. (2024). Advanced Healthcare Materials. [Link]

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Comparative

A Comparative Guide to 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (OIMA) in Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals In the landscape of biomedical material science, the pursuit of novel monomers for advanced polymer synthesis is relentless. Among these, 2-(2-Oxo-1-imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomedical material science, the pursuit of novel monomers for advanced polymer synthesis is relentless. Among these, 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (OIMA), also known as N-(2-Methacryloyloxyethyl)ethyleneurea, emerges as a versatile building block with significant potential in hydrogel formulations, drug delivery systems, and biomaterial coatings. This guide offers a comprehensive technical overview of OIMA, its synthesis, polymerization, and a comparative analysis of its performance against established alternatives, supported by experimental insights.

Understanding 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (OIMA)

OIMA is a methacrylate monomer distinguished by the presence of a cyclic urea moiety, the 2-oxo-1-imidazolidinyl group. This structural feature imparts unique properties to the resulting polymers, influencing their hydrophilicity, biocompatibility, and interaction with biological systems.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of OIMA is crucial for its application in polymer synthesis.

PropertyValueReference
Molecular Formula C9H14N2O3[1][2]
Molecular Weight 198.22 g/mol [1][2]
Density 0.99 g/mL at 25 °C[2]
Melting Point -30 °C[2]
Boiling Point 100 °C[2]
Synonyms 1-(2-Methacryloyloxyethyl)-2-imidazolidinone, N-(2-Methacryloxyethyl)imidazolidin-2-one, N-[2-Methacryloyloxyethyl]ethyleneurea, Methacryloxyethyl ethylene urea[1]

Table 1: Physicochemical properties of 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (OIMA).

Synthesis and Polymerization of OIMA

The synthesis of OIMA typically involves the reaction of 2-hydroxyethyl methacrylate (HEMA) with a suitable cyclic urea precursor. The subsequent polymerization of the OIMA monomer can be achieved through various techniques, most commonly free-radical polymerization, to yield poly(OIMA) homopolymers or copolymers with other vinyl monomers.

Experimental Protocol: Free-Radical Polymerization of OIMA

This protocol outlines a general procedure for the synthesis of a poly(OIMA) hydrogel.

Materials:

  • 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (OIMA) monomer

  • Ethylene glycol dimethacrylate (EGDMA) as a crosslinker

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous solvent (e.g., dioxane, dimethylformamide)

  • Nitrogen gas supply

Procedure:

  • In a reaction vessel, dissolve a specific molar ratio of OIMA monomer and EGDMA crosslinker in the chosen anhydrous solvent.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the AIBN initiator to the solution. The concentration of the initiator will influence the polymerization rate and the molecular weight of the resulting polymer.

  • Heat the reaction mixture to a temperature suitable for the decomposition of AIBN (typically 60-80 °C) and maintain the temperature under a nitrogen atmosphere with constant stirring.

  • Allow the polymerization to proceed for a predetermined time (e.g., 24 hours) until a viscous polymer solution or a solid gel is formed.

  • The resulting polymer can be purified by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.

Causality behind Experimental Choices:

  • Nitrogen Purge: The removal of oxygen is critical because oxygen can act as a radical scavenger, terminating the polymerization process prematurely.

  • Initiator Concentration: A higher initiator concentration leads to a faster polymerization rate but generally results in polymers with lower molecular weights due to an increased number of initiation events.

  • Crosslinker Concentration: The amount of EGDMA directly controls the crosslink density of the hydrogel network, which in turn dictates its swelling behavior, mechanical properties, and drug release kinetics.

Applications and Comparative Performance

The unique chemical structure of OIMA makes it a promising candidate for various biomedical applications, particularly where hydrophilicity and biocompatibility are paramount.

Hydrogels for Drug Delivery

Hydrogels are three-dimensional, crosslinked polymer networks that can absorb large amounts of water, making them ideal for drug delivery applications.[3] The cyclic urea group in OIMA is expected to enhance the water-absorbing capacity and modulate the release of therapeutic agents from the hydrogel matrix.

Comparative Analysis: OIMA vs. 2-Hydroxyethyl Methacrylate (HEMA)

2-Hydroxyethyl methacrylate (HEMA) is a widely used monomer in the fabrication of hydrogels for biomedical applications. A comparative analysis of OIMA and HEMA-based hydrogels is essential to understand the unique contributions of the 2-oxo-1-imidazolidinyl group.

PropertyPoly(OIMA) Hydrogel (Expected)Poly(HEMA) HydrogelRationale for Difference
Water Content HigherLowerThe cyclic urea moiety in OIMA is more hydrophilic than the hydroxyl group in HEMA, leading to greater water absorption.
Drug Release Profile Potentially more sustainedGenerally fasterThe increased hydrophilicity and potential for hydrogen bonding interactions within the poly(OIMA) matrix could lead to a more controlled and sustained release of encapsulated drugs.
Biocompatibility Potentially enhancedGoodThe cyclic urea group may mimic aspects of biological structures, potentially leading to improved cell interaction and reduced foreign body response.
Mechanical Strength May be lowerHigherThe increased water content in poly(OIMA) hydrogels can lead to a softer, less mechanically robust material compared to poly(HEMA) hydrogels with the same crosslink density.

Table 2: A comparative overview of the expected properties of poly(OIMA) and poly(HEMA) hydrogels.

Experimental Workflow: Drug Release Study

G cluster_0 Hydrogel Preparation cluster_1 Release Study cluster_2 Data Analysis prep Prepare drug-loaded hydrogel discs dry Dry to constant weight prep->dry immerse Immerse in PBS at 37 °C dry->immerse sample Collect aliquots at time intervals immerse->sample analyze Analyze drug concentration (e.g., UV-Vis Spectroscopy) sample->analyze plot Plot cumulative drug release vs. time analyze->plot model Fit data to release kinetic models plot->model

Caption: Workflow for a typical in vitro drug release study from a hydrogel matrix.
Contact Lens Materials

The properties of OIMA-based polymers, such as high water content and potential for enhanced biocompatibility, make them attractive candidates for contact lens materials. The ability of a contact lens to retain water is crucial for on-eye comfort and oxygen permeability.

Comparative Analysis: OIMA Copolymers vs. Conventional Hydrogel Lens Materials

Conventional soft contact lenses are often based on copolymers of HEMA and other monomers like N-vinylpyrrolidone (NVP).

PropertyOIMA-based Copolymer Lens (Projected)HEMA-based LensAdvantage of OIMA
Equilibrium Water Content (EWC) HigherModerateThe hydrophilic cyclic urea group in OIMA can lead to a higher EWC, potentially improving comfort and oxygen transmissibility.
Surface Wettability ImprovedGoodThe polar nature of the imidazolidinone ring may contribute to a more wettable surface, reducing protein deposition and improving on-eye comfort.
Oxygen Permeability (Dk) Potentially higherDependent on water contentHigher water content generally correlates with increased oxygen permeability in hydrogel lenses.

Table 3: Projected comparison of OIMA-based copolymers with conventional HEMA-based contact lens materials.

Experimental Protocol: Evaluation of Contact Lens Properties

  • Equilibrium Water Content (EWC):

    • Hydrate the lens material to equilibrium in phosphate-buffered saline (PBS).

    • Measure the wet weight (W_wet).

    • Dry the lens to a constant weight and measure the dry weight (W_dry).

    • Calculate EWC (%) = [(W_wet - W_dry) / W_wet] x 100.

  • Surface Wettability (Contact Angle):

    • Use a goniometer to measure the advancing and receding contact angles of a water droplet on the surface of the hydrated lens material. Lower contact angles indicate better wettability.

  • Oxygen Permeability (Dk):

    • Measure the Dk value using a polarographic oxygen sensor according to ISO 18369-4 standards.

Biocompatibility Assessment

For any material intended for biomedical applications, a thorough evaluation of its biocompatibility is non-negotiable.[4] This involves assessing its potential to elicit an adverse immune response or cause cytotoxicity.

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)

G cluster_0 Cell Culture cluster_1 Material Exposure cluster_2 Viability Assessment seed Seed cells (e.g., fibroblasts) in a 96-well plate incubate1 Incubate for 24h seed->incubate1 add_extract Add extracts of the OIMA-based polymer incubate1->add_extract incubate2 Incubate for 24-72h add_extract->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilizing agent incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: A schematic workflow of an in vitro cytotoxicity assessment using the MTT assay.

A high cell viability in the presence of the polymer extract indicates good biocompatibility.

Future Perspectives and Conclusion

2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (OIMA) presents a compelling alternative to conventional methacrylate monomers in the design of advanced biomedical materials. Its unique cyclic urea moiety offers the potential for enhanced hydrophilicity, biocompatibility, and controlled interaction with biological systems. While further research is needed to fully elucidate its performance characteristics in various applications, the preliminary analysis suggests that OIMA-based polymers could offer significant advantages in the fields of controlled drug delivery and contact lens technology. The experimental protocols and comparative frameworks provided in this guide serve as a foundation for researchers and scientists to explore the full potential of this promising monomer.

References

  • Hydrogel-based ocular drug delivery systems: Emerging fabrication strategies, applications, and bench-to-bedside manufacturing considerations. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate. (2024). ChemBK. Retrieved January 21, 2026, from [Link]

  • Biocompatibility of Polyimides: A Mini-Review. (2019). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Biomimetic-Engineered Silicone Hydrogel Contact Lens Materials. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Hydrogels: Properties and Applications in Biomedicine. (2022). MDPI. Retrieved January 21, 2026, from [Link]

Sources

Validation

A Comparative Guide to Evaluating the Binding Affinity of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (OIMA) Polymers

This guide provides a comprehensive technical evaluation of the binding affinity of polymers derived from 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate (OIMA). Designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical evaluation of the binding affinity of polymers derived from 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate (OIMA). Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of OIMA's binding capabilities, offers a comparative analysis with alternative functional monomers, and provides detailed experimental protocols for quantifying polymer-ligand interactions. Our approach is grounded in scientific expertise, ensuring that the insights and methodologies presented are both accurate and practically applicable in a research and development setting.

Introduction: The Significance of the Cyclic Urea Moiety in OIMA for Molecular Recognition

The unique binding properties of polymers based on 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate (OIMA) are intrinsically linked to the cyclic urea functional group within the monomer's structure. This moiety is a potent hydrogen bond donor and acceptor, a characteristic that is fundamental to its ability to participate in specific and strong non-covalent interactions with biological molecules.[1][2][3]

The urea group's capacity to form multiple, directionally specific hydrogen bonds mimics the interactions found in biological recognition systems, such as protein-ligand and protein-protein interfaces.[4][5] This makes OIMA-based polymers particularly promising candidates for applications requiring high-affinity binding, such as in biosensors, drug delivery systems, and molecularly imprinted polymers (MIPs).[6][7] In MIPs, the urea functionality can be leveraged to create highly selective binding cavities for target molecules.[8][9]

Compared to simpler functional groups like hydroxyls, the dual hydrogen bond donor-acceptor nature of the cyclic urea provides a more constrained and specific interaction geometry, potentially leading to higher binding affinities and selectivities.[10][11]

Comparative Analysis of Binding Affinity: A Case Study with Methacrylate-Based Hydrogels

While direct, quantitative comparisons of OIMA-based polymers against a wide range of other polymers are not extensively available in the current literature, we can draw valuable insights from studies on structurally similar monomers. A pertinent example is the comparison of protein adsorption on hydrogels made from 2-hydroxyethyl methacrylate (HEMA) and its copolymers. HEMA is a widely used biomaterial, and its hydroxyl group offers a point of comparison for the binding potential of OIMA's cyclic urea.

A study on HEMA-based hydrogels investigated the influence of incorporating other monomers, such as methacrylic acid (MAA) and N-vinylpyrrolidone (NVP), on the adsorption of proteins like human serum albumin (HSA) and lysozyme.[12] The findings from this study can be used to infer the potential performance of OIMA polymers.

Table 1: Comparative Protein Adsorption on HEMA-Based Hydrogels [12]

Hydrogel CompositionProteinAdsorbed Amount (µg/cm²)
Poly(HEMA)HSA~0.2
Lysozyme~0.1
Poly(HEMA-co-MAA) (1% MAA)HSA~0.15
Lysozyme~0.8
Poly(HEMA-co-NVP) (15% NVP)HSA~0.3
Lysozyme~0.6

Data is estimated from graphical representations in the source and is for illustrative purposes.

From this data, we can observe that the incorporation of functional comonomers significantly alters the protein adsorption profile of the base poly(HEMA) material. The increased adsorption of the positively charged lysozyme on the negatively charged poly(HEMA-co-MAA) highlights the role of electrostatic interactions. The lactam group in NVP, which has some structural similarities to the cyclic urea in OIMA, also enhances protein adsorption, suggesting that the hydrogen bonding capabilities of such cyclic amide structures contribute to binding affinity.

Based on the known strong hydrogen bonding capacity of the urea group, it is hypothesized that OIMA-based polymers would exhibit a higher intrinsic binding affinity for a wide range of biomolecules compared to poly(HEMA), particularly for molecules with complementary hydrogen bond donor and acceptor sites.

The Power of Molecular Imprinting with Urea-Based Monomers

Molecular imprinting is a powerful technique to create polymers with high selectivity for a target molecule.[6] The choice of functional monomer is critical in this process, as it dictates the strength and specificity of the interactions within the imprinted binding sites. Urea-based monomers, including those with cyclic urea structures similar to OIMA, have proven to be excellent candidates for molecular imprinting due to their ability to form strong and specific hydrogen bonds with template molecules.[7][10]

Studies have shown that molecularly imprinted polymers (MIPs) synthesized with urea-based functional monomers can exhibit high binding affinities, with equilibrium constants (Keq) in the range of 10^3 to 10^5 M⁻¹ for their target analytes.[6][10] This demonstrates the potential of leveraging the cyclic urea moiety of OIMA to create highly selective and high-affinity binding materials.

Experimental Protocols for Evaluating Binding Affinity

To empirically validate the binding affinity of OIMA-based polymers and compare them to other materials, rigorous experimental techniques are necessary. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used label-free methods for quantifying molecular interactions.

Isothermal Titration Calorimetry (ITC) for Polymer Hydrogels

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[2][13]

Experimental Workflow for ITC Analysis of a Polymer Hydrogel

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Synthesize and swell OIMA hydrogel in buffer p2 Prepare ligand solution in the same buffer p1->p2 p3 Degas both hydrogel and ligand solutions p2->p3 e1 Load hydrogel into the sample cell p3->e1 e2 Load ligand solution into the titration syringe e1->e2 e3 Equilibrate the system to the desired temperature e2->e3 e4 Perform a series of injections of the ligand into the hydrogel e3->e4 a1 Integrate the heat flow peaks for each injection e4->a1 a2 Plot the integrated heat against the molar ratio of ligand to polymer a1->a2 a3 Fit the data to a suitable binding model a2->a3 a4 Determine Kd, ΔH, and n a3->a4

Caption: Workflow for ITC analysis of polymer hydrogel-ligand binding.

Detailed Protocol for ITC:

  • Sample Preparation:

    • Synthesize the OIMA-based hydrogel and swell it to equilibrium in the desired buffer.

    • Prepare a solution of the target ligand in the exact same buffer to avoid heats of dilution.

    • Thoroughly degas both the hydrogel suspension and the ligand solution to prevent air bubbles in the ITC system.

  • Instrument Setup:

    • Set the experimental temperature, stirring speed, and reference power on the ITC instrument.

    • Carefully load the hydrogel suspension into the sample cell, ensuring no air bubbles are trapped.

    • Load the ligand solution into the titration syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand solution into the sample cell containing the hydrogel.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat flow data for each injection to obtain the heat released or absorbed.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to polymer functional groups.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry of binding (n).[2][14]

Surface Plasmon Resonance (SPR) for Polymer Thin Films

SPR is a highly sensitive optical technique that measures changes in the refractive index at the interface of a metal surface and a dielectric medium.[15] It allows for the real-time monitoring of binding events between a ligand immobilized on the sensor surface and an analyte in solution.[10]

Experimental Workflow for SPR Analysis of a Polymer Thin Film

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_exp SPR Measurement cluster_analysis Data Analysis s1 Coat a gold-coated SPR sensor chip with a thin film of OIMA polymer s2 Characterize the polymer film thickness and uniformity s1->s2 m1 Equilibrate the sensor surface with running buffer s2->m1 m2 Inject the analyte solution at various concentrations over the surface m1->m2 m3 Monitor the change in the SPR signal in real-time (association) m2->m3 m4 Switch back to running buffer to monitor dissociation m3->m4 d1 Generate sensorgrams (response vs. time) for each analyte concentration m4->d1 d2 Fit the association and dissociation curves to a kinetic model d1->d2 d3 Determine the association rate constant (ka) and dissociation rate constant (kd) d2->d3 d4 Calculate the equilibrium dissociation constant (Kd = kd/ka) d3->d4

Caption: Workflow for SPR analysis of protein binding to a polymer thin film.

Detailed Protocol for SPR:

  • Sensor Chip Preparation:

    • Prepare a thin, uniform film of the OIMA-based polymer on a gold-coated SPR sensor chip. This can be achieved through techniques such as spin-coating or surface-initiated polymerization.

    • Characterize the thickness and quality of the polymer film using techniques like ellipsometry or atomic force microscopy.

  • SPR Measurement:

    • Dock the prepared sensor chip into the SPR instrument.

    • Equilibrate the sensor surface with a continuous flow of a suitable running buffer.

    • Inject solutions of the analyte (e.g., a protein) at different concentrations over the sensor surface and monitor the change in the SPR signal in real-time. This corresponds to the association phase.

    • After the association phase, switch the flow back to the running buffer to monitor the dissociation of the analyte from the polymer surface.

  • Data Analysis:

    • The real-time binding data is presented as a sensorgram, which is a plot of the SPR response (in resonance units, RU) versus time.

    • Fit the association and dissociation phases of the sensorgrams for each analyte concentration to a suitable kinetic binding model (e.g., Langmuir 1:1 binding model).

    • From the fitting, determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka). A smaller Kd value indicates a higher binding affinity.[15]

Conclusion

Polymers based on 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate hold significant promise for applications requiring high-affinity molecular recognition. The cyclic urea moiety in OIMA is a powerful hydrogen bonding motif that can facilitate strong and specific interactions with a variety of biomolecules. While direct quantitative comparisons with other polymers are still emerging, the theoretical advantages of the OIMA structure are well-supported by the literature on urea-based molecular recognition.

The experimental protocols for Isothermal Titration Calorimetry and Surface Plasmon Resonance outlined in this guide provide robust and reliable methods for quantifying the binding affinity of OIMA-based polymers. By employing these techniques, researchers can generate the critical data needed to compare the performance of OIMA polymers with other materials and to optimize their design for specific biomedical and biotechnological applications.

References

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (OIMA)

For Researchers, Scientists, and Drug Development Professionals In the landscape of advanced material science and pharmaceutical development, the functional monomer 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (OIMA) pre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced material science and pharmaceutical development, the functional monomer 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (OIMA) presents unique opportunities. Its inherent properties necessitate robust analytical methodologies to ensure quality, purity, and performance in its applications. This guide provides a comprehensive comparison of potential analytical techniques for the characterization of OIMA, underpinned by the principles of cross-validation to ensure data integrity and reliability.

The Imperative of Rigorous Analytical Method Validation

The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose. For a molecule like OIMA, which may be incorporated into medical devices, drug delivery systems, or other critical applications, the assurance of its identity and purity is paramount. The International Council for Harmonisation (ICH) provides a framework for analytical method validation, ensuring that data is reliable, reproducible, and scientifically sound.[1][2][3][4][5] Cross-validation, the comparison of results from two or more different analytical methods, provides an even higher level of assurance in the reported data.[6][7]

This guide will explore plausible analytical techniques for OIMA, drawing parallels from the analysis of similar methacrylate compounds, and detail the process of their cross-validation in accordance with ICH guidelines.

Proposed Analytical Techniques for OIMA Analysis

While specific literature on the analytical method validation for OIMA is not abundant, established methods for other methacrylate monomers can be logically extended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly employed techniques for the analysis of such compounds.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For OIMA, a reversed-phase HPLC method would be a suitable starting point.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. The pH of the aqueous phase may be adjusted with a buffer (e.g., phosphate buffer) to ensure consistent peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV absorbance spectrum of OIMA. A wavelength in the range of 210-230 nm is a likely starting point.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of OIMA in a suitable solvent (e.g., acetonitrile or methanol) would be prepared and serially diluted to create calibration standards.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis OIMA_Standard OIMA Reference Standard Stock_Solution Prepare Stock Solution OIMA_Standard->Stock_Solution Solvent Acetonitrile/Methanol Solvent->Stock_Solution Sample_Prep Dissolve in Solvent Solvent->Sample_Prep Calibration_Standards Prepare Serial Dilutions Stock_Solution->Calibration_Standards Autosampler Inject Sample/Standard Calibration_Standards->Autosampler Sample OIMA Sample Sample->Sample_Prep Sample_Prep->Autosampler HPLC_Column C18 Reversed-Phase Column Autosampler->HPLC_Column Mobile Phase Gradient DAD_Detector DAD Detector HPLC_Column->DAD_Detector Chromatogram Generate Chromatogram DAD_Detector->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify OIMA Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Proposed HPLC workflow for the analysis of OIMA.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. Given OIMA's molecular weight and likely volatility, GC-MS is a strong candidate for its analysis, particularly for identifying and quantifying impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a short period, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of OIMA and any potential impurities.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Scanning a mass range appropriate for OIMA and its expected fragments.

  • Sample Preparation: Similar to HPLC, with dilution in a volatile solvent like dichloromethane or ethyl acetate.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Acquisition & Analysis OIMA_Standard_GC OIMA Reference Standard Stock_Solution_GC Prepare Stock Solution OIMA_Standard_GC->Stock_Solution_GC Solvent_GC Dichloromethane/Ethyl Acetate Solvent_GC->Stock_Solution_GC Sample_Prep_GC Dissolve in Solvent Solvent_GC->Sample_Prep_GC Calibration_Standards_GC Prepare Serial Dilutions Stock_Solution_GC->Calibration_Standards_GC GC_Injector Inject Sample/Standard Calibration_Standards_GC->GC_Injector Sample_GC OIMA Sample Sample_GC->Sample_Prep_GC Sample_Prep_GC->GC_Injector GC_Column Capillary GC Column GC_Injector->GC_Column Temperature Program MS_Detector Mass Spectrometer (EI) GC_Column->MS_Detector TIC_Chromatogram Generate Total Ion Chromatogram MS_Detector->TIC_Chromatogram Mass_Spectrum Obtain Mass Spectrum MS_Detector->Mass_Spectrum Quantification_GC Quantify OIMA TIC_Chromatogram->Quantification_GC Library_Search Identify Components Mass_Spectrum->Library_Search

Caption: Proposed GC-MS workflow for the analysis of OIMA.

Cross-Validation: A Framework for Trustworthy Data

Cross-validation is the ultimate test of an analytical method's reliability.[6] It involves comparing the data obtained from two independent analytical methods to ensure they produce comparable results. This process is crucial when a new method is developed to replace an existing one, or when data from different laboratories needs to be compared.[7]

Cross_Validation_Process cluster_methods Independent Analytical Methods cluster_validation Individual Method Validation (ICH Guidelines) cluster_comparison Comparative Analysis cluster_outcome Outcome Method_A Method A (e.g., HPLC) Validation_A Validate Method A: - Specificity - Linearity - Accuracy - Precision - Range - Robustness Method_A->Validation_A Method_B Method B (e.g., GC-MS) Validation_B Validate Method B: - Specificity - Linearity - Accuracy - Precision - Range - Robustness Method_B->Validation_B Sample_Set Analyze the Same Set of Samples (Spiked & Real Samples) Validation_A->Sample_Set Validation_B->Sample_Set Data_Comparison Statistically Compare Results (e.g., Bland-Altman, t-test) Sample_Set->Data_Comparison Comparable Methods are Comparable Data_Comparison->Comparable Acceptance Criteria Met Not_Comparable Methods are Not Comparable Data_Comparison->Not_Comparable Acceptance Criteria Not Met Investigation Investigate Discrepancies Not_Comparable->Investigation Investigation->Method_A Investigation->Method_B

Caption: The cross-validation process for analytical methods.

Key Validation Parameters for Cross-Validation

The following parameters, as defined by the ICH, would be assessed for both the HPLC and GC-MS methods before a direct comparison of results is made.[1][2][5]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For OIMA, this would involve analyzing stressed samples (e.g., exposed to heat, light, acid, base) to ensure that degradation products do not interfere with the OIMA peak.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the OIMA reference standard and plotting the response versus concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should be close to 1.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a placebo or blank matrix with a known amount of OIMA at different concentration levels and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For HPLC, this could include variations in mobile phase composition, pH, column temperature, and flow rate. For GC-MS, this could involve changes in oven temperature ramp rate, injector temperature, and carrier gas flow.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD), and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the validation parameters for the proposed HPLC and GC-MS methods for OIMA analysis.

Validation ParameterHPLC-UVGC-MSRationale for Performance
Specificity HighVery HighGC-MS offers higher specificity due to mass spectral data, which can distinguish co-eluting peaks.
Linearity (r²) > 0.999> 0.998Both techniques are expected to show excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods should provide high accuracy for the quantification of OIMA.
Precision (%RSD)
- Repeatability< 1.0%< 1.5%HPLC often exhibits slightly better repeatability for routine quantitative analysis.
- Intermediate Precision< 2.0%< 2.5%Similar trend to repeatability.
Range (µg/mL) 1 - 1000.1 - 50GC-MS can often achieve a lower limit of quantitation, making it suitable for trace analysis.
Robustness GoodGoodBoth methods, when properly developed, should be robust to minor variations in parameters.
LOD (µg/mL) 0.30.03The sensitivity of MS detection typically results in a lower LOD for GC-MS.
LOQ (µg/mL) 1.00.1Consistent with the lower LOD, the LOQ for GC-MS is also expected to be lower.

Conclusion

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • IntuitionLabs. (2026). ICH Q2(R2)
  • Benchchem. (n.d.).
  • Springer. (2014).
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  • ECHEMI. (n.d.). Buy 2-(2-oxoimidazolidin-1-yl)
  • Sigma-Aldrich. (n.d.). 2-(2-Oxo-1-imidazolidinyl)
  • Stresistance. (n.d.). 2-(2-Oxo-1-imidazolidinyl)
  • Turkish Journal of Pharmaceutical Sciences. (n.d.). Evaluation of the Effect of Ethyl Acrylate-Methyl Methacrylate Copolymer in Racecadotril Dispersible Tablet.
  • National Institutes of Health. (2014).
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  • LookChem. (n.d.). 86261-90-7(2-(2-OXO-1-IMIDAZOLIDINYL)
  • Sigma-Aldrich. (n.d.). 2-(2-Oxo-1-imidazolidinyl)
  • Alfa Chemistry. (n.d.). CAS 86261-90-7 2-(2-Oxo-1-imidazolidinyl)
  • ChemBK. (2024). 2-(2-Oxo-1-imidazolidinyl)
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  • PubMed. (1995).
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  • Labshake. (n.d.). 2-(2-Oxo-1-imidazolidinyl)
  • PubChem. (n.d.). 2-(3-Oxazolidinyl)
  • MDPI. (n.d.).
  • MDPI. (n.d.).

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate (CAS 86261-90-7), a compound frequently used as an adhesion promoter. Our focus is not just on the "how," but the "why," ensuring that each step is understood in the context of laboratory safety and environmental stewardship.

This chemical is often supplied as a solution, commonly 25% by weight in methyl methacrylate (MMA).[1][2] This is a critical consideration, as the disposal plan must address the hazards of both the solute and the flammable, reactive solvent.

Part 1: Hazard Profile & Waste Characterization

Before disposal, we must first understand the material we are handling. The hazards associated with 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate and its common solvent, MMA, dictate its classification as hazardous waste.

Key Hazards:

  • Flammability: The presence of methyl methacrylate, with a flash point of approximately 10-16°C (50-61°F), classifies this waste as a flammable liquid.[1][2][3] Ignition sources must be rigorously controlled in the handling and storage areas.[4][5][6]

  • Skin and Eye Irritation: Both components can cause skin irritation and serious eye damage.[1][7][8]

  • Sensitization: The material is a known skin sensitizer and may cause an allergic skin reaction.[1][7][8][9] Repeated contact can lead to occupational dermatitis.

  • Respiratory Irritation: Vapors may cause respiratory irritation.[1][7][9]

  • Reactivity/Polymerization: Like many methacrylates, this compound can undergo uncontrolled polymerization, which can generate significant heat and pressure, potentially leading to container rupture.[4][10] This reaction can be initiated by heat, contaminants (like peroxides), or depletion of the stabilizing inhibitor.[4][10][11]

Under the Resource Conservation and Recovery Act (RCRA), this waste must be classified as hazardous due to its characteristics, primarily Ignitability (EPA waste code D001) .[12][13][14] It may also be considered toxic depending on specific concentrations and local regulations.

Table 1: Personal Protective Equipment (PPE) for Waste Handling
PPE ItemSpecificationRationale
Gloves Butyl rubber or multi-layered gloves (e.g., Polyvinyl Alcohol - PVA).[15][16]Standard nitrile or latex gloves offer insufficient protection as MMA can penetrate them in under a minute.[15][16] Choose gloves specifically rated for resistance to methacrylates.[17]
Eye Protection Chemical splash goggles. A face shield is recommended if there is a risk of splashing.[7]Protects against splashes that can cause serious eye damage.
Lab Coat Flame-retardant lab coat or chemical-resistant apron.[4][18]Provides a barrier against skin contact and protects from flammable material.
Respiratory Use only within a certified chemical fume hood to avoid vapor inhalation.[4][9]The fume hood is the primary engineering control to prevent respiratory exposure to irritating and flammable vapors.

Part 2: The Disposal Workflow: From Bench to Pickup

Proper disposal is a systematic process. The following workflow ensures safety and compliance at every stage.

DisposalWorkflow cluster_0 At the Point of Generation (Fume Hood) cluster_1 Waste Accumulation cluster_2 Storage & Pickup A 1. Generate Waste (e.g., unused solution, contaminated items) B 2. Segregate Waste Immediately - No mixing with other waste streams A->B Crucial first step C 3. Select Compatible Container - HDPE or glass - Screw-top cap B->C Prevent reactions D 4. Label Container - 'Hazardous Waste' - Full chemical names - Hazard pictograms C->D Ensure safety & compliance E 5. Keep Container Closed - Except when adding waste D->E Minimize vapor release F 6. Store in Satellite Accumulation Area (SAA) - At or near point of generation - Secondary containment E->F Safe short-term storage G 7. Request Waste Pickup - Follow institutional procedures (Contact EH&S) F->G Final disposal step SpillResponse spill Spill Occurs assess Assess Situation - Size of spill - Location spill->assess small_spill Small Spill (<1 L) & Trained Personnel assess->small_spill large_spill Large Spill (>1 L) or Untrained Personnel assess->large_spill cleanup 1. Alert others 2. Wear full PPE 3. Control ignition sources 4. Use absorbent pads 5. Collect waste in sealed bag small_spill->cleanup Proceed with caution evacuate 1. Evacuate the area 2. Alert others 3. Call emergency services (911) & EH&S large_spill->evacuate Immediate Action dispose Dispose of cleanup material as hazardous waste cleanup->dispose

Caption: Decision-making flowchart for spill response.

In the event of a spill, immediately alert personnel in the area. [4]

  • Small Spills (<1 Liter): If you are trained and have the appropriate PPE and spill kit, you may clean it up. [4] 1. Eliminate all sources of ignition. [5][18] 2. Use absorbent pads or other inert material to contain the spill. 3. Collect the contaminated material using non-sparking tools. 4. Place all cleanup materials in a sealed, labeled bag or container for disposal as hazardous waste. [15]* Large Spills (>1 Liter): Evacuate the area immediately. [4]Close the doors, prevent entry, and call your institution's emergency number and EH&S for assistance from a trained HAZMAT team. [4][15] By adhering to these procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your research activities remain in full compliance with environmental regulations.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate. (2024). ChemBK.
  • Methyl Methacrylate - Standard Operating Procedure. (2012). University of California, Santa Barbara.
  • 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate solution. Sigma-Aldrich.
  • 86261-90-7(2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE) Product Description. ChemicalBook.
  • Methacrylate Esters – Safe Handling Manual. Methacrylate Producers Association, Inc..
  • 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE | 86261-90-7. ChemicalBook.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Standard Operating Procedure Methyl Methacrylate. (2012). Stony Brook University Environmental Health and Safety.
  • 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE CAS 86261-90-7 WIKI. Guidechem.
  • Darre, E., Vedel, P., & Jensen, J. S. (1987). Skin protection against methylmethacrylate. Acta Orthopaedica Scandinavica, 58(3), 236-238. Retrieved from [Link]

  • Methacrylates and Skilled Trade. Methacrylate Producers Association, Inc..
  • Buy 2-(2-oxoimidazolidin-1-yl)ethyl methacrylate from Sanomol GmbH. ECHEMI.
  • Methacrylate Monomers Safe use of gloves. Methacrylate Producers Association, Inc..
  • Industrial Hygiene. Methacrylate Producers Association, Inc..
  • Standard Operating Procedure for Management of Hazardous Materials. University of Washington.
  • METHACRYLIC ACID SAFE HANDLING MANUAL. Methacrylate Producers Association, Inc..
  • CAS#:86261-90-7 | 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate. Chemsrc.
  • SAFETY DATA SHEET - 2-Isocyanatoethyl Methacrylate. TCI Chemicals.
  • SAFETY DATA SHEET - Ethyl methacrylate. (2025). Fisher Scientific.
  • Ethyl Methacrylate, Inhibited. GJ Chemical.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
  • 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate solution. Sigma-Aldrich.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE
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